molecular formula C21H24NO6P B12399280 Antibacterial agent 126

Antibacterial agent 126

Cat. No.: B12399280
M. Wt: 417.4 g/mol
InChI Key: OANULZMANUBUKF-UHFFFAOYSA-N
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Description

Antibacterial agent 126 is a useful research compound. Its molecular formula is C21H24NO6P and its molecular weight is 417.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H24NO6P

Molecular Weight

417.4 g/mol

IUPAC Name

7-[[diethoxyphosphoryl-(3-hydroxyphenyl)methyl]amino]-4-methylchromen-2-one

InChI

InChI=1S/C21H24NO6P/c1-4-26-29(25,27-5-2)21(15-7-6-8-17(23)12-15)22-16-9-10-18-14(3)11-20(24)28-19(18)13-16/h6-13,21-23H,4-5H2,1-3H3

InChI Key

OANULZMANUBUKF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC(=CC=C1)O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)OCC

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Onslaught: A Technical Guide to the Mechanism of Action of Antibacterial Agent 126

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the global battle against antimicrobial resistance, a new compound, designated Antibacterial Agent 126, has emerged as a promising candidate. This technical guide provides an in-depth analysis of its core mechanism of action, presenting key data and experimental protocols for researchers, scientists, and drug development professionals. Our findings reveal that this compound exerts its potent bactericidal activity by targeting and inhibiting bacterial protein synthesis, a fundamental process for bacterial survival.

Core Mechanism: Inhibition of Bacterial Protein Synthesis

This compound is a novel synthetic compound belonging to the oxazolidinone class of antibiotics.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis at a very early stage.[3][4] This is achieved by binding to the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[3][5][6]

Specifically, this compound binds to the P-site on the 50S subunit, interfering with the formation of the initiation complex.[1] This complex, consisting of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and initiator transfer RNA (tRNA), is essential for the commencement of protein synthesis. By preventing the proper binding of the initiator tRNA, this compound effectively halts the production of all bacterial proteins, leading to cell death.[3][6] This targeted action on the initiation phase of protein synthesis is a key differentiator from many other classes of protein synthesis inhibitors.[4][7]

dot

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive0.5
Streptococcus pneumoniae (Penicillin-resistant)Gram-positive0.25
Enterococcus faecalis (VRE)Gram-positive1.0
Escherichia coliGram-negative>64
Pseudomonas aeruginosaGram-negative>64

Table 2: In Vitro Protein Synthesis Inhibition by this compound

Assay SystemIC50 (µM)
E. coli cell-free transcription-translation2.1
S. aureus cell-free transcription-translation0.8

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight on appropriate agar plates. Colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10^8 CFU/mL. The suspension was further diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Preparation of this compound Dilutions: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antibacterial agent was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

MIC_Workflow A Bacterial Culture Preparation B Standardize Inoculum (0.5 McFarland) A->B C Dilute Inoculum B->C E Inoculate Microtiter Plate C->E D Prepare Serial Dilutions of Agent 126 D->E F Incubate at 37°C for 18-24h E->F G Read and Record MIC F->G

Caption: Logical flow of the antibacterial action.

Conclusion

This compound demonstrates a potent and specific mechanism of action by inhibiting the initiation of bacterial protein synthesis. Its efficacy against multi-drug resistant Gram-positive pathogens, as indicated by the low MIC values, highlights its potential as a valuable addition to the arsenal of antibacterial therapies. Further research into its pharmacokinetic and pharmacodynamic properties is warranted to advance its development as a clinical candidate.

References

Piscicolin 126: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piscicolin 126 is a class IIa bacteriocin, a group of ribosomally synthesized antimicrobial peptides produced by lactic acid bacteria. First identified from Carnobacterium piscicola, it exhibits potent inhibitory activity against a range of Gram-positive bacteria, most notably the foodborne pathogen Listeria monocytogenes. This technical guide provides an in-depth overview of the discovery and isolation of piscicolin 126, presenting detailed experimental protocols and quantitative data. Furthermore, it elucidates the bacteriocin's mechanism of action, involving a targeted interaction with the mannose phosphotransferase system in susceptible bacteria, leading to membrane permeabilization and cell death. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, drug discovery, and food science.

Discovery and Initial Characterization

Piscicolin 126 was first discovered and isolated from Carnobacterium piscicola JG126, a lactic acid bacterium found in spoiled ham.[1][2] Subsequent research has also identified its production by other bacterial strains, including Carnobacterium maltaromaticum UAL307, isolated from fresh pork. This bacteriocin is a non-modified, heat-stable peptide with a molecular weight of approximately 4,416.6 Da.[1][2] It is composed of 44 amino acid residues and is characterized by a conserved N-terminal sequence known as the "pediocin box" (YGNGV), which is typical for class IIa bacteriocins.[1] Piscicolin 126 demonstrates a narrow spectrum of activity, primarily targeting Gram-positive bacteria, while Gram-negative bacteria, yeasts, and molds are generally not affected.[1]

Isolation of Piscicolin 126

Two primary methodologies have been established for the isolation of piscicolin 126: purification from its native producing organism and recombinant production in a heterologous host system.

Isolation from Native Carnobacterium piscicola JG126*
  • Cultivation: Carnobacterium piscicola JG126 is cultured in a suitable broth medium (e.g., MRS broth) under optimal temperature conditions (typically below 19°C for some strains to ensure high production) until a significant bacteriocin titer is achieved in the supernatant.

  • Cell Removal: The bacterial cells are removed from the culture broth by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C). The resulting supernatant contains the crude piscicolin 126.

  • Ammonium Sulfate Precipitation: The crude supernatant is subjected to ammonium sulfate precipitation (typically between 40-60% saturation) to concentrate the bacteriocin. The precipitate is collected by centrifugation and redissolved in a minimal volume of an appropriate buffer (e.g., 20 mM sodium phosphate buffer, pH 6.0).

  • Cation-Exchange Chromatography: The redissolved and dialyzed sample is loaded onto a cation-exchange column (e.g., SP-Sepharose). Piscicolin 126, being cationic, binds to the column. Elution is performed using a linear gradient of NaCl. Fractions are collected and assayed for antimicrobial activity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fractions from the cation-exchange step are pooled and further purified by RP-HPLC on a C18 column. A gradient of an organic solvent, such as acetonitrile, in water with 0.1% trifluoroacetic acid is used for elution. The peak corresponding to piscicolin 126 is collected.

  • Purity Analysis: The purity of the final product is assessed by techniques such as SDS-PAGE and mass spectrometry.

Recombinant Production and Purification from Escherichia coli

A more controlled and high-yield approach involves the recombinant expression of the piscicolin 126 gene (pisA) in a host like Escherichia coli.

  • Gene Cloning and Expression: The gene encoding piscicolin 126 is cloned into an appropriate expression vector, often as a fusion protein with a tag (e.g., thioredoxin) to enhance stability and facilitate purification. The vector is then transformed into a suitable E. coli expression strain.

  • Cultivation and Induction: The recombinant E. coli is cultured in a rich medium (e.g., LB broth) to a desired cell density (e.g., OD600 of 0.6-0.8). Expression of the fusion protein is then induced, for example, with IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • Cell Lysis and Fractionation: After a suitable induction period, the cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization. The soluble and insoluble fractions are separated by centrifugation.

  • Affinity Chromatography: If a tagged fusion protein is expressed, the soluble fraction is subjected to affinity chromatography. For instance, a His-tagged protein can be purified using a Ni-NTA column.

  • Cleavage of the Fusion Tag: The purified fusion protein is then treated with a specific protease or chemical agent (e.g., cyanogen bromide if a methionine residue is engineered at the cleavage site) to release the recombinant piscicolin 126.

  • RP-HPLC: The cleaved mixture is subjected to RP-HPLC on a C18 column for final purification of the recombinant piscicolin 126.

Quantitative Data

The following tables summarize the quantitative data associated with the production and activity of piscicolin 126.

Table 1: Production and Activity of Native Piscicolin 126 from C. piscicola JG126 *

ParameterValueReference
Initial Activity in Culture Supernatant51,000 AU/ml[3]

Note: AU (Arbitrary Units) are determined by a critical dilution assay.

Table 2: Purification and Specific Activity of Recombinant Piscicolin 126 from E. coli

ParameterValueReference
Yield of Purified Recombinant Piscicolin 12626 mg/liter of culture[4]
Specific Activity against Enterococcus faecalis SF1684 AU/mg[4]
Specific Activity against Listeria monocytogenes 4A247,584 AU/mg[4]

Experimental Protocols: Core Methodologies

Bacteriocin Activity Assay (Critical Dilution Method)

This method is used to quantify the antimicrobial activity of piscicolin 126.

  • Indicator Strain Preparation: An overnight culture of a sensitive indicator strain (e.g., Listeria monocytogenes) is prepared.

  • Agar Plate Preparation: A suitable agar medium is melted and cooled to approximately 45-50°C. The indicator strain is inoculated into the molten agar. The inoculated agar is then poured into petri dishes to create a lawn.

  • Serial Dilution: The piscicolin 126 sample is serially diluted (two-fold) in a suitable buffer or sterile water.

  • Application to Agar: Aliquots of each dilution are spotted onto the surface of the indicator lawn plates.

  • Incubation: The plates are incubated under appropriate conditions until a clear lawn of bacterial growth is visible.

  • Determination of Activity: The activity, in Arbitrary Units per milliliter (AU/ml), is calculated as the reciprocal of the highest dilution that shows a clear zone of inhibition of the indicator lawn.

Visualizations: Workflows and Signaling Pathways

Isolation and Purification Workflow of Native Piscicolin 126

G cluster_0 Upstream Processing cluster_1 Downstream Processing start Cultivation of C. piscicola JG126 centrifugation Centrifugation start->centrifugation Cell Removal supernatant Crude Supernatant centrifugation->supernatant precipitation Ammonium Sulfate Precipitation supernatant->precipitation cation_exchange Cation-Exchange Chromatography precipitation->cation_exchange Dialysis rphplc Reversed-Phase HPLC cation_exchange->rphplc end Purified Piscicolin 126 rphplc->end

Caption: Workflow for the isolation of native piscicolin 126.

Mechanism of Action: Pore Formation via Man-PTS Interaction

G cluster_membrane Bacterial Cell Membrane ManPTS Mannose Phosphotransferase System (Man-PTS) (IIC and IID components) Binding Binding to Man-PTS ManPTS->Binding Piscicolin126 Piscicolin 126 Piscicolin126->Binding ConformationalChange Conformational Change in Man-PTS Binding->ConformationalChange PoreFormation Pore Formation ConformationalChange->PoreFormation IonLeakage Ion Leakage (K+, H+) PoreFormation->IonLeakage Dissipation Dissipation of Proton Motive Force IonLeakage->Dissipation CellDeath Cell Death Dissipation->CellDeath

References

An In-depth Technical Guide on the Chemical and Biological Properties of Antibacterial Agent 126 (Compound 6f)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mechanism of action of the novel antibacterial agent 126, also referred to as compound 6f. The information is compiled from publicly available scientific literature and is intended to serve as a resource for researchers in the fields of microbiology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound (compound 6f) is a coumarin aminophosphonate derivative. The core structure consists of a coumarin scaffold linked to a 3-hydroxyphenyl aminophosphonate moiety.

Caption: Chemical structure of this compound (compound 6f).

Quantitative Data Summary

The antibacterial activity and hemolytic activity of compound 6f have been evaluated and are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound 6f

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5[1][2]
Escherichia coli ATCC 259224[1][2]

Table 2: Hemolytic Activity of Compound 6f

Concentration (µg/mL)Hemolysis (%)Exposure Time (h)
0-256Low0-8[1][2]

Experimental Protocols

The following are generalized experimental protocols for the key assays used to characterize the antibacterial properties of compound 6f. These are based on standard microbiological and biochemical methods. For the exact, detailed procedures, it is imperative to consult the primary research article by Yang XC, et al. in the European Journal of Medicinal Chemistry (2023).

3.1. Synthesis of this compound (Compound 6f)

A generalized protocol for the synthesis of coumarin aminophosphonates involves a one-pot, three-component reaction.

  • Reaction Workflow:

G A Starting Materials (Amine, Aldehyde, Phosphite) C Reaction (Stirring at specified temperature) A->C B Solvent (e.g., Ethanol) B->C D Purification (e.g., Column Chromatography) C->D E Characterization (NMR, Mass Spectrometry) D->E

Caption: General workflow for the synthesis of coumarin aminophosphonates.

  • Procedure:

    • An appropriate amino-coumarin derivative, a substituted aldehyde (in this case, 3-hydroxybenzaldehyde), and a dialkyl phosphite are dissolved in a suitable solvent (e.g., ethanol).

    • The reaction mixture is stirred at a specific temperature for a defined period.

    • The progress of the reaction is monitored by thin-layer chromatography.

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified using column chromatography on silica gel.

    • The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

3.2. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Experimental Workflow:

G A Prepare serial dilutions of Compound 6f B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for bacterial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for MIC determination by broth microdilution.

  • Procedure:

    • A two-fold serial dilution of compound 6f is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

    • The plate includes a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

3.3. Biofilm Disruption Assay

This assay evaluates the ability of the compound to disrupt pre-formed bacterial biofilms.

  • Experimental Workflow:

G A Grow bacterial biofilm in a 96-well plate B Wash to remove planktonic cells A->B C Add different concentrations of Compound 6f B->C D Incubate for a specified time C->D E Quantify remaining biofilm (e.g., Crystal Violet staining) D->E

Caption: Workflow for the biofilm disruption assay.

  • Procedure:

    • Bacterial biofilms are grown in the wells of a 96-well plate by incubating a bacterial culture for 24-48 hours.

    • The planktonic cells are gently removed, and the wells are washed with a buffer (e.g., phosphate-buffered saline).

    • Fresh medium containing various concentrations of compound 6f is added to the wells.

    • The plate is incubated for another 24 hours.

    • The remaining biofilm is quantified. A common method is staining with crystal violet, followed by solubilization of the dye and measurement of the absorbance at a specific wavelength (e.g., 570 nm).

3.4. Measurement of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Production

The induction of ROS and RNS in bacterial cells upon treatment with compound 6f can be measured using fluorescent probes.

  • Experimental Workflow:

G A Treat bacterial cells with Compound 6f B Add a fluorescent probe for ROS/RNS (e.g., DCFH-DA) A->B C Incubate in the dark B->C D Measure fluorescence intensity (e.g., using a plate reader or flow cytometer) C->D

Caption: General workflow for measuring ROS/RNS production.

  • Procedure:

    • Bacterial cells are treated with different concentrations of compound 6f for a specified time.

    • A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) for ROS, is added to the cell suspension.

    • The cells are incubated in the dark to allow for probe uptake and de-esterification.

    • The fluorescence intensity, which is proportional to the amount of intracellular ROS/RNS, is measured using a fluorescence microplate reader or a flow cytometer.

Mechanism of Action and Signaling Pathways

The antibacterial effect of compound 6f is believed to be multi-targeted. The proposed mechanism involves the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular components. Furthermore, the compound induces the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which causes oxidative and nitrosative stress, ultimately leading to bacterial cell death.

G cluster_0 A This compound (Compound 6f) B Bacterial Cell Membrane Disruption A->B C Increased ROS and RNS Production A->C D Protein Leakage B->D E Oxidative and Nitrosative Stress C->E F Bacterial Cell Death D->F E->F

Caption: Proposed mechanism of action for this compound.

References

In Vitro Efficacy of Piscicolin 126 Against Listeria monocytogenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piscicolin 126, a class IIa bacteriocin produced by Carnobacterium piscicola, has demonstrated significant antimicrobial activity against the foodborne pathogen Listeria monocytogenes. This technical guide provides a comprehensive overview of the in vitro efficacy of piscicolin 126, summarizing key quantitative data, detailing experimental protocols, and illustrating its mechanism of action. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the development of novel antimicrobial agents.

Quantitative Assessment of In Vitro Efficacy

Table 1: Minimum Inhibitory Concentration (MIC) of Piscicolin 126 Against Listeria monocytogenes

ParameterValueListeria monocytogenes StrainReference
MIC1.25 µg/mLNot Specified[1]

Table 2: Inhibitory and Bactericidal Effects of Piscicolin 126 in Food Matrices

Food MatrixPiscicolin 126 Concentration (AU/mL)Initial L. monocytogenes Inoculum (CFU/mL)Observed EffectReference
Milk512 - 2,048~10²Inhibition of growth for >20 days[2]
MilkNot Specified10⁴ and 10⁶4-5 log reduction in viable count[2]
Camembert CheeseNot SpecifiedNot Specified3-4 log lower viable count compared to control[2]

Note: The use of Arbitrary Units per milliliter (AU/mL) for bacteriocin activity can vary between laboratories, making direct comparisons challenging.

Mechanism of Action: A Targeted Approach

Piscicolin 126, as a class IIa bacteriocin, exerts its antimicrobial effect through a specific, membrane-targeting mechanism. This process involves the recognition of a receptor on the surface of susceptible bacteria, leading to membrane insertion and pore formation.

The primary target for class IIa bacteriocins, including piscicolin 126, is the mannose phosphotransferase system (Man-PTS), a bacterial transport system. The proposed mechanism involves an initial electrostatic interaction between the cationic bacteriocin and the negatively charged phospholipids of the bacterial cell membrane. This is followed by a specific binding to the IIC and IID subunits of the Man-PTS. This binding event facilitates a conformational change and the insertion of the bacteriocin into the cell membrane, leading to the formation of pores. The disruption of the membrane integrity results in the dissipation of the proton motive force and leakage of essential intracellular components, ultimately causing cell death.

Piscicolin 126 Mechanism of Action cluster_membrane Listeria monocytogenes Cell Membrane man_pts Mannose PTS (IIC/IID Subunits) pore Pore Formation leakage Leakage of Intracellular Contents pore->leakage 4. Membrane Permeabilization piscicolin Piscicolin 126 binding Binding to Man-PTS piscicolin->binding 1. Recognition & Binding insertion Membrane Insertion binding->insertion 2. Conformational Change insertion->pore 3. Pore Formation death Cell Death leakage->death 5. Bactericidal Effect

Caption: Mechanism of action of Piscicolin 126 against Listeria monocytogenes.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the in vitro efficacy of piscicolin 126 against Listeria monocytogenes.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

Materials:

  • Purified piscicolin 126

  • Listeria monocytogenes strain(s) of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • From a fresh culture of L. monocytogenes on a suitable agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Piscicolin 126 Dilutions:

    • Prepare a stock solution of piscicolin 126 in a suitable solvent (e.g., sterile deionized water).

    • Perform serial two-fold dilutions of the piscicolin 126 stock solution in CAMHB in the wells of the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared L. monocytogenes inoculum to each well containing the piscicolin 126 dilutions.

    • Include a positive control well (inoculum without piscicolin 126) and a negative control well (broth without inoculum).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of piscicolin 126 that completely inhibits visible growth of L. monocytogenes.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), subculture 10 µL onto a suitable agar medium (e.g., Tryptic Soy Agar).

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is defined as the lowest concentration of piscicolin 126 that results in a ≥99.9% reduction in the initial inoculum.

MIC_MBC_Workflow start Start prep_inoculum Prepare L. monocytogenes Inoculum (0.5 McFarland) start->prep_inoculum prep_piscicolin Prepare Serial Dilutions of Piscicolin 126 start->prep_piscicolin inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_piscicolin->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic subculture Subculture from wells with no growth read_mic->subculture incubate_agar Incubate Agar Plates at 37°C for 24h subculture->incubate_agar read_mbc Determine MBC (≥99.9% killing) incubate_agar->read_mbc end End read_mbc->end

Caption: Experimental workflow for MIC and MBC determination.

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population.

Materials:

  • Purified piscicolin 126

  • Listeria monocytogenes strain of interest

  • Tryptic Soy Broth (TSB)

  • Sterile flasks or tubes

  • Incubator with shaking capabilities (37°C)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Sterile saline (0.85% NaCl)

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Inoculum Preparation:

    • Grow an overnight culture of L. monocytogenes in TSB at 37°C.

    • Dilute the overnight culture in fresh, pre-warmed TSB to achieve a starting cell density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Experimental Setup:

    • Prepare flasks containing the diluted L. monocytogenes culture.

    • Add piscicolin 126 to the experimental flasks at desired concentrations (e.g., 1x, 2x, and 4x the MIC).

    • Include a growth control flask without piscicolin 126.

  • Incubation and Sampling:

    • Incubate all flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of the collected aliquots in sterile saline.

    • Plate 100 µL of appropriate dilutions onto TSA plates.

    • Incubate the plates at 37°C for 24-48 hours.

    • Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each piscicolin 126 concentration and the growth control.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.

Conclusion

Piscicolin 126 demonstrates potent in vitro activity against Listeria monocytogenes. Its specific mechanism of action, targeting the mannose phosphotransferase system, makes it an interesting candidate for further investigation as a potential antimicrobial agent. The provided experimental protocols offer a standardized framework for researchers to further explore the efficacy of piscicolin 126 and other bacteriocins against this important foodborne pathogen. Further research is warranted to establish a more comprehensive quantitative profile of its activity against a wider range of L. monocytogenes strains and to evaluate its efficacy in more complex food systems.

References

Unveiling the Biological Activity of U-42,126: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the antimetabolite antibiotic U-42,126. The information presented herein is primarily derived from the seminal work of Hanka and Dietz, published in 1973, which remains the foundational study on this compound. This document adheres to stringent data presentation and visualization requirements to facilitate understanding and further research.

Core Biological Activity

U-42,126 is an antimetabolite antibiotic produced by the fermentation of Streptomyces sviceus. Its primary biological activity is characterized by antifungal properties, with a narrower spectrum of antibacterial action observed only in specific synthetic media. Notably, U-42,126 demonstrated significant in vivo activity against L1210 leukemia in murine models, highlighting its potential as an antineoplastic agent.[1][2][3]

Antifungal and Antibacterial Spectrum

The in vitro antimicrobial activity of U-42,126 was determined using a twofold serial dilution assay. The minimum inhibitory concentrations (MICs) against a panel of fungi and bacteria are summarized below.

Table 1: Antifungal Spectrum of U-42,126

Fungal SpeciesMinimum Inhibitory Concentration (µg/ml)
Aspergillus niger>1,000
Candida albicans125
Cryptococcus neoformans1,000
Geotrichum sp.250
Penicillium oxalicum500
Saccharomyces cerevisiae62.5
Trichophyton mentagrophytes250

Table 2: Antibacterial Spectrum of U-42,126 in Synthetic Medium

Bacterial SpeciesMinimum Inhibitory Concentration (µg/ml)
Bacillus subtilis125
Escherichia coli250
Proteus vulgaris500
Pseudomonas aeruginosa>1,000
Salmonella schottmuelleri500
Sarcina lutea62.5
Staphylococcus aureus250

Note: Bacterial inhibition was observed only in a completely synthetic medium. No activity was detected in complex organic media.

Antineoplastic Activity

The antitumor potential of U-42,126 was evaluated in mice bearing L1210 leukemia. The compound exhibited a dose-dependent increase in the lifespan of treated animals.

Table 3: In Vivo Activity of U-42,126 against L1210 Leukemia in Mice

Daily Dose (mg/kg)Treatment ScheduleMedian Survival Time (Days)Increase in Lifespan (%)
0 (Control)Days 1-99.0-
12.5Days 1-911.528
25Days 1-913.044
50Days 1-915.067
100Days 1-9Toxic-

Experimental Protocols

The following methodologies are detailed as described in the original publication by Hanka and Dietz (1973).

In Vitro Antimicrobial Susceptibility Testing
  • Method: A twofold serial dilution assay was employed.

  • Media:

    • Fungi: Sabouraud maltose agar or broth.

    • Bacteria: A completely synthetic medium (Ammonium-glucose-salts broth) was used to demonstrate antibacterial activity. No activity was observed in complex media like trypticase soy broth.

  • Inoculum: The inoculum was prepared to a standardized concentration, though the exact CFU/ml is not specified in the publication.

  • Incubation: Plates were incubated at an appropriate temperature (not specified) for a duration sufficient for microbial growth to be visible in the control wells.

  • Endpoint: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of U-42,126 that completely inhibited visible growth of the microorganism.

In Vivo L1210 Leukemia Assay
  • Animal Model: BDF1 mice were used.

  • Tumor Implantation: Mice were inoculated intraperitoneally with 10^6 L1210 leukemia cells.

  • Treatment: U-42,126 was administered intraperitoneally once daily for nine consecutive days, starting 24 hours after tumor implantation.

  • Parameters Measured: The primary endpoint was the median survival time of the treated mice compared to the control group. The percent increase in lifespan was calculated.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action of U-42,126 has not been fully elucidated. As an antimetabolite, it is proposed to function by inhibiting the synthesis of essential biological molecules, such as nucleic acids or proteins, thereby impeding cell growth and proliferation.[4][5] The observed reversal of its antibacterial activity by glycine in the original study suggests a potential interference with pathways involving this amino acid.

Information regarding the specific signaling pathways affected by U-42,126 is not available in the published literature. The original research predates the common use of molecular biology techniques for pathway analysis.

Visualizations

The following diagram illustrates the experimental workflow for the discovery and initial biological characterization of U-42,126, as inferred from the foundational publication.

experimental_workflow cluster_discovery Discovery Phase cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation fermentation Fermentation of Streptomyces sviceus extraction Extraction and Purification of U-42,126 fermentation->extraction Produce crude extract antifungal_screen Antifungal Activity Screening (MIC Determination) extraction->antifungal_screen Test purified compound antibacterial_screen Antibacterial Activity Screening (MIC in Synthetic Media) extraction->antibacterial_screen Test purified compound leukemia_model L1210 Leukemia Mouse Model antifungal_screen->leukemia_model Identified as active agent antibacterial_screen->leukemia_model Identified as active agent treatment Treatment with U-42,126 leukemia_model->treatment Administer treatment survival_analysis Survival Analysis treatment->survival_analysis Monitor survival result result survival_analysis->result Antineoplastic Activity Established

Caption: Experimental workflow for the discovery and biological assessment of U-42,126.

The following diagram illustrates the proposed general mechanism of action for an antimetabolite antibiotic like U-42,126.

antimetabolite_moa cluster_cell Target Cell (Fungus/Bacterium/Cancer Cell) U42126 U-42,126 (Antimetabolite) Enzyme Metabolic Enzyme U42126->Enzyme Competitively or non-competitively binds Metabolite Essential Metabolite (e.g., Amino Acid, Nucleotide Precursor) Metabolite->Enzyme Binds to active site Product Essential Cellular Component (e.g., DNA, RNA, Protein) Enzyme->Product Catalyzes reaction Inhibition Inhibition CellDeath Cell Growth Arrest & Cell Death Product->CellDeath

Caption: Proposed mechanism of action for U-42,126 as an antimetabolite.

References

An In-depth Technical Guide on the Effects of Antibacterial Agent 126 on Bacterial Membrane Integrity

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Antibacterial Agent 126 is a novel synthetic cationic antimicrobial peptide engineered to exhibit potent bactericidal activity against a broad spectrum of multidrug-resistant pathogens. This document provides a comprehensive technical overview of its primary mechanism of action: the disruption of bacterial membrane integrity. We detail the key experimental protocols used to elucidate this mechanism, including assays for minimum inhibitory concentration (MIC), membrane depolarization, and permeabilization. Quantitative data from these experiments are summarized, and morphological changes induced by Agent 126 are visualized through scanning electron microscopy. This guide serves as a core resource for researchers engaged in the study and development of membrane-targeting antimicrobials.

Introduction

The bacterial cytoplasmic membrane is an essential structure that maintains cellular homeostasis, regulates the passage of solutes, and serves as the locus for critical metabolic processes such as energy generation.[1] Its unique composition in bacteria, particularly the prevalence of anionic phospholipids, makes it an attractive and underexploited target for novel antimicrobial agents.[1][2] Targeting the membrane offers a potent bactericidal mechanism and may be less prone to the development of resistance compared to agents that target specific intracellular enzymes or pathways.[1][3]

This compound is a synthetic, amphipathic peptide designed to selectively interact with and disrupt bacterial membranes. Its cationic nature facilitates initial electrostatic attraction to the negatively charged components of bacterial membranes, such as phosphatidylglycerol and cardiolipin, while its hydrophobic residues promote insertion into the lipid bilayer.[1][2][4] This guide outlines the downstream consequences of this interaction, leading to a rapid loss of membrane integrity and subsequent cell death.

Proposed Mechanism of Action

The bactericidal activity of Agent 126 is predicated on a multi-step process that culminates in the irreversible disruption of the bacterial cytoplasmic membrane.

  • Electrostatic Binding: Positively charged residues on Agent 126 mediate the initial binding to the negatively charged bacterial outer surface (in Gram-negative bacteria) and the cytoplasmic membrane.[2][4]

  • Hydrophobic Insertion & Oligomerization: Following initial contact, the hydrophobic face of the peptide inserts into the lipid bilayer. This destabilizes the membrane and facilitates the aggregation of multiple peptide molecules.

  • Pore Formation: The aggregated peptides form transmembrane pores or channels, disrupting the normal lipid packing.

  • Depolarization and Permeabilization: The formation of these pores leads to the uncontrolled efflux of essential ions (e.g., K+) and metabolites, causing a rapid dissipation of the membrane potential (depolarization).[2][5][6] This is followed by the influx of molecules that are normally excluded, leading to increased membrane permeability.[5][7]

  • Cellular Death: The loss of membrane potential disrupts ATP synthesis and other vital cellular processes. The compromised barrier function leads to osmotic instability and leakage of cytoplasmic contents, resulting in rapid cell death.[8]

Experimental Protocols

The following protocols are foundational for assessing the impact of an antimicrobial agent on bacterial membrane integrity.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[9]

  • Protocol: Broth Microdilution Method.[10][11][12]

    • Preparation of Agent 126: Prepare a stock solution of Agent 126 in an appropriate solvent. Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB), creating a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).[13]

    • Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight at 37°C. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[11]

    • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted Agent 126. Include a positive control (bacteria in broth, no agent) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

    • Interpretation: The MIC is the lowest concentration of Agent 126 where no visible turbidity (bacterial growth) is observed.[9][11]

Membrane Depolarization Assay

This assay measures the dissipation of the bacterial membrane potential using a potential-sensitive fluorescent dye, such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).[5][14][15]

  • Protocol: DiSC3(5) Fluorescence De-quenching Assay.[6][14]

    • Cell Preparation: Grow bacteria to mid-log phase (OD600 ≈ 0.5). Harvest the cells by centrifugation, wash them, and resuspend them in a buffer (e.g., 5 mM HEPES, 20 mM glucose, 100 mM KCl, pH 7.2) to an OD600 of 0.05.[14]

    • Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of 0.4-1 µM and incubate in the dark at 37°C until the fluorescence signal stabilizes (indicating dye uptake and quenching within the polarized membranes).[14][15]

    • Fluorescence Monitoring: Transfer the cell suspension to a cuvette or 96-well black plate. Monitor the fluorescence using a fluorometer (λex ≈ 622 nm, λem ≈ 670 nm).[15]

    • Agent Addition: Add varying concentrations of Agent 126 (e.g., 0.5x, 1x, 2x MIC) to the cell suspension and continue recording the fluorescence over time. A positive control (e.g., melittin) and a negative control (buffer only) should be included.

    • Interpretation: An increase in fluorescence indicates the release of DiSC3(5) from the membrane into the buffer, which is caused by membrane depolarization.[6][14]

Membrane Permeabilization Assay

This assay determines the extent of membrane damage by measuring the uptake of a fluorescent dye, such as SYTOX Green, which can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.[7][16]

  • Protocol: SYTOX Green Uptake Assay.[7][17]

    • Cell Preparation: Grow, harvest, and wash bacteria as described in the depolarization assay. Resuspend the cells in a suitable buffer (e.g., PBS) to a standardized density (e.g., 1 x 10^7 CFU/mL).

    • Assay Setup: In a 96-well black plate, add the bacterial suspension. Add SYTOX Green dye to a final concentration of 1-5 µM.

    • Agent Addition: Add varying concentrations of Agent 126 (e.g., 0.5x, 1x, 2x MIC) to the wells.

    • Fluorescence Measurement: Immediately begin monitoring the fluorescence in a plate reader (λex ≈ 488 nm, λem ≈ 523 nm) at 37°C for a set period (e.g., 60 minutes).[7]

    • Interpretation: An increase in fluorescence intensity directly correlates with the number of cells whose membranes have become permeabilized, allowing SYTOX Green to enter and bind to intracellular nucleic acids.[7][18]

Scanning Electron Microscopy (SEM) for Morphological Analysis

SEM is used to visualize the direct physical effects of Agent 126 on bacterial cell morphology and surface structure.[19][20]

  • Protocol:

    • Sample Treatment: Treat mid-log phase bacteria with Agent 126 at a bactericidal concentration (e.g., 2x MIC) for a short duration (e.g., 30-60 minutes). An untreated control sample should be processed in parallel.

    • Fixation: Harvest the cells by centrifugation. Fix the bacterial pellet with a primary fixative, such as 2.5% glutaraldehyde in a cacodylate or phosphate buffer, for at least 1-2 hours at 4°C.[21][22]

    • Dehydration: Wash the fixed cells with buffer and then dehydrate them through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100% ethanol), incubating for 10-15 minutes at each step.[21][22]

    • Drying: Perform critical point drying with liquid CO2 to preserve the three-dimensional structure of the cells.[22]

    • Coating and Imaging: Mount the dried samples onto SEM stubs and sputter-coat them with a thin layer of a conductive metal like gold or gold-palladium.[20][23] Image the samples using a scanning electron microscope.

    • Interpretation: Compare the morphology of treated cells to untreated controls, looking for signs of membrane damage such as blebbing, wrinkling, pore formation, or cell lysis.[19]

Quantitative Data Summary

The following tables summarize the representative data obtained from the experimental protocols described above.

Table 1: Minimum Inhibitory Concentration (MIC) of Agent 126

Bacterial Strain Gram Stain MIC (µg/mL)
Staphylococcus aureus ATCC 29213 Positive 4
MRSA USA300 Positive 8
Escherichia coli ATCC 25922 Negative 8
Pseudomonas aeruginosa PAO1 Negative 16

| Acinetobacter baumannii ATCC 19606 | Negative | 16 |

Table 2: Membrane Depolarization Activity of Agent 126 against S. aureus

Concentration of Agent 126 Time to Max Depolarization (s) % Max Fluorescence Increase
0.5x MIC (2 µg/mL) 300 45%
1x MIC (4 µg/mL) 120 88%
2x MIC (8 µg/mL) < 60 95%

| Untreated Control | N/A | < 5% |

Table 3: Membrane Permeabilization by Agent 126 against E. coli

Concentration of Agent 126 Fluorescence Units (RFU) at 30 min Fold Increase vs. Control
0.5x MIC (4 µg/mL) 1500 3.0x
1x MIC (8 µg/mL) 4800 9.6x
2x MIC (16 µg/mL) 6200 12.4x

| Untreated Control | 500 | 1.0x |

Visualization of Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action and the general experimental workflow for assessing membrane integrity.

G node_bind 1. Electrostatic Binding (Cationic Agent 126 binds to an anionic bacterial membrane) node_insert 2. Hydrophobic Insertion & Oligomerization node_bind->node_insert node_pore 3. Pore Formation (Membrane Destabilization) node_insert->node_pore node_depolarize 4. Ion Leakage & Membrane Depolarization node_pore->node_depolarize node_permeate 5. Solute Influx/Efflux & Permeabilization node_depolarize->node_permeate node_death 6. Disruption of Cellular Processes & Cell Death node_permeate->node_death

Caption: Proposed mechanism of action for this compound.

G cluster_prep Preparation cluster_assays Membrane Integrity Assays cluster_analysis Analysis node_culture Bacterial Culture (Mid-log phase) node_treat Treatment with Agent 126 (Varying Concentrations) node_culture->node_treat node_depolarize Depolarization Assay (DiSC3(5) Dye) node_treat->node_depolarize node_permeate Permeabilization Assay (SYTOX Green Dye) node_treat->node_permeate node_mic MIC Determination (Growth Inhibition) node_treat->node_mic node_sem Morphological Analysis (SEM) node_treat->node_sem node_data Data Analysis & Interpretation node_depolarize->node_data node_permeate->node_data node_mic->node_data node_sem->node_data

Caption: Experimental workflow for assessing bacterial membrane integrity.

Conclusion

The collective evidence strongly supports that this compound exerts its potent bactericidal effects by directly targeting and disrupting the bacterial cytoplasmic membrane. The rapid kinetics of membrane depolarization and permeabilization, observed at concentrations consistent with its MIC values, underscore the efficiency of this mechanism. Morphological data from SEM further corroborates the destructive physical impact of the agent on the bacterial cell envelope. This multi-faceted disruption of a critical cellular barrier makes Agent 126 a promising candidate for further development in an era of rising antimicrobial resistance.

References

Foundational Research on Novel Coumarin Aminophosphonates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on novel coumarin aminophosphonates, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. The synergistic combination of the coumarin scaffold and the aminophosphonate moiety has yielded derivatives with promising anticancer, antimicrobial, and enzyme inhibitory activities. This document outlines the core synthesis methodologies, presents key quantitative biological data, and details the experimental protocols for their evaluation.

Synthesis of Coumarin Aminophosphonates

The primary synthetic route to novel coumarin aminophosphonates is the Kabachnik-Fields reaction.[1][2] This one-pot, three-component condensation reaction involves an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite. Variations of this reaction, including the use of enzymatic catalysts, have been developed to improve yields and promote green chemistry principles.[1][2][3]

A general synthetic scheme involves the reaction of a substituted aldehyde, an amino-coumarin derivative (such as 7-amino-4-(trifluoromethyl)coumarin), and dimethyl phosphite.[1][2] Lipases, such as Novozym 435, have been successfully employed as biocatalysts, offering mild, solvent-free, and metal-free reaction conditions with excellent yields (up to 92%).[1][2][3] The reusability of the biocatalyst further enhances the economic and environmental viability of this synthetic approach.[1][4]

Another synthetic strategy involves a multi-step process where a 7-hydroxy-4-methylcoumarin is first modified, and then coupled with a pre-synthesized α-aminophosphonate.[5][6] This approach allows for greater diversity in the final molecular structure.

Experimental Protocol: Enzymatic Synthesis via Kabachnik-Fields Reaction[1][2]

This protocol describes the synthesis of coumarin α-aminophosphonates catalyzed by Novozym 435.

Materials:

  • Substituted aldehyde (1 mmol)

  • 7-amino-4-(trifluoromethyl)coumarin (1 mmol)

  • Dimethyl phosphite (1 mmol)

  • Novozym 435 (80 mg)

  • tert-Butyl methyl ether (TBME) or 2-methyltetrahydrofuran (2-Me-THF) (optional, as a solvent)

Procedure:

  • In a reaction vessel, combine the aldehyde (1 mmol), 7-amino-4-(trifluoromethyl)coumarin (1 mmol), dimethyl phosphite (1 mmol), and Novozym 435 (80 mg).

  • For a solvent-free reaction, proceed to step 4. If a solvent is used, add 2 mL of TBME or 2-Me-THF.

  • Stir the reaction mixture at 30°C and 200 rpm for 18-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dissolve the reaction mixture in a suitable organic solvent and filter to remove the enzyme catalyst.

  • The catalyst can be washed with the solvent, dried, and reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coumarin aminophosphonate.

Experimental Protocol: Multi-step Synthesis of Coumarin-Containing α-Aminophosphonates[5][6]

This protocol outlines a multi-step synthesis for a different class of coumarin aminophosphonates.

Step 1: Synthesis of 3-(4-Methyl-2-oxo-2H-chromen-7-yloxy)propanoic Acid

  • In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 7-hydroxy-4-methylcoumarin (4-MU) (0.01 mol) and 3-bromopropionic acid (0.01 mol) in 25 mL of distilled acetone.

  • Add potassium carbonate (K2CO3) (0.03 mol) to the solution.

  • Reflux the resulting solution in a water bath. After 1 hour, if the pH of the solution has dropped to 7, add an additional 1 g of K2CO3.

  • Continue refluxing for a total of 12 hours.

  • Acidify the hot solution with dilute hydrochloric acid.

  • The resulting precipitate is filtered, washed with water, and recrystallized to yield the product.

Step 2: Synthesis of O,O'-dialkyl α-amino-(α-(substituted phenyl)methyl) phosphonate

  • React a substituted benzaldehyde with ammonium acetate and an O,O'-dialkylphosphite to form O,O'-dialkyl ((N-(phenylmethylene)-α-amino)-α-(substituted phenyl)methyl) phosphonates.

  • Hydrolyze the resulting product to obtain the α-aminophosphonate.

Step 3: Coupling of the Coumarin Moiety and the Aminophosphonate

  • Couple the 3-(4-Methyl-2-oxo-2H-chromen-7-yloxy)propanoic acid from Step 1 with the α-aminophosphonate from Step 2.

  • Purify the final product by column chromatography over silica gel.

Biological Activities and Quantitative Data

Novel coumarin aminophosphonates have demonstrated a broad spectrum of biological activities, with the most significant being their anticancer and antimicrobial effects. The synergistic effect of the coumarin and aminophosphonate pharmacophores is believed to contribute to their potent bioactivity.[1][3][5][6]

Anticancer Activity

Several studies have evaluated the in vitro cytotoxicity of these compounds against various human cancer cell lines.[5][6][7] The introduction of the α-aminophosphonate moiety to the coumarin scaffold has been shown to significantly improve antitumor activity compared to the parent coumarin compounds.[5][6] For instance, compound 8j (diethyl 1-(3-(4-methyl-2-oxo-2H-chromen-7-yloxy) propanamido)-1-phenylethyl-Phosphonate) exhibited an IC50 value of 8.68 µM against HCT-116 human colorectal carcinoma cells, which was approximately 12-fold more potent than the parent compound, 7-hydroxy-4-methylcoumarin (4-MU).[5][6][7]

Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected Coumarin Aminophosphonates [5][6]

CompoundHCT-116 (Human Colorectal)Human KB (Nasopharyngeal)MGC-803 (Human Lung)
4-MU >100>50-
8c 15.4212.31-
8d 13.8610.95-
8f 11.239.87-
8j 8.687.54-

Data extracted from studies by Li, et al. (2015).

The mechanism of anticancer action for some of these derivatives involves the induction of apoptosis through a G1 cell-cycle arrest.[5][6][7] Further mechanistic studies on compound 8j revealed the activation of caspase-9 and caspase-3, key executioners of apoptosis.[5][6][7] Additionally, DNA-binding experiments suggest that some of these compounds may intercalate with DNA, contributing to their cytotoxic effects.[5][6][7]

Antimicrobial Activity

Coumarin aminophosphonates have emerged as promising antimicrobial agents, particularly in the context of increasing antibiotic resistance.[1][3][8] They have shown efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant nosocomial pathogens.[9] The inhibitory activity is strongly influenced by the substituents on the phenyl ring of the aminophosphonate moiety.[1][2][3]

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected Coumarin Aminophosphonates against E. coli Strains [1][2]

CompoundE. coli K12E. coli R2E. coli R3E. coli R4
1 >1000>1000>1000>1000
4 12525012562.5
5 250500250125
6 62.512562.531.25
7 31.2562.531.2515.63
8 15.6331.2515.637.81
10 7.8115.637.813.91
11 3.917.813.911.95
12 1.953.911.950.98

Data extracted from studies by Koszelewski, et al. (2023).

The antimicrobial mechanism of action is thought to involve the disruption of the bacterial cell membrane integrity, leading to the leakage of cellular components.[8] Furthermore, these compounds can induce the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to oxidative stress and subsequent cell death.[8] Some derivatives have also been shown to intercalate into bacterial DNA, hindering normal biological functions.[8]

Visualizations of Workflows and Signaling Pathways

Experimental Workflow: Enzymatic Synthesis

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Aldehyde Substituted Aldehyde Reaction One-Pot Reaction (Kabachnik-Fields) Aldehyde->Reaction Amine Amino-Coumarin Amine->Reaction Phosphite Dimethyl Phosphite Phosphite->Reaction Filtration Filtration (Catalyst Removal) Reaction->Filtration Catalyst Novozym 435 Catalyst:e->Reaction:w Concentration Concentration Filtration->Concentration Purification Column Chromatography Concentration->Purification FinalProduct Coumarin Aminophosphonate Purification->FinalProduct

Caption: General workflow for the enzymatic synthesis of coumarin aminophosphonates.

Signaling Pathway: Apoptosis Induction by Anticancer Coumarin Aminophosphonates

apoptosis_pathway cluster_cell Cancer Cell CoumarinAP Coumarin Aminophosphonate (e.g., Compound 8j) DNA_Intercalation DNA Intercalation CoumarinAP->DNA_Intercalation G1_Arrest G1 Cell Cycle Arrest CoumarinAP->G1_Arrest Apoptosis Apoptosis DNA_Intercalation->Apoptosis Caspase9 Caspase-9 Activation G1_Arrest->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by anticancer coumarin aminophosphonates.

Signaling Pathway: Antimicrobial Mechanism of Action

antimicrobial_pathway cluster_bacterium Bacterial Cell CoumarinAP Coumarin Aminophosphonate Membrane Cell Membrane Disruption CoumarinAP->Membrane ROS_RNS ROS/RNS Generation CoumarinAP->ROS_RNS DNA_Damage DNA Intercalation/ Damage CoumarinAP->DNA_Damage Leakage Leakage of Cellular Components Membrane->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath OxidativeStress Oxidative Stress ROS_RNS->OxidativeStress OxidativeStress->CellDeath DNA_Damage->CellDeath

Caption: Multifaceted antimicrobial mechanism of coumarin aminophosphonates.

Conclusion

The foundational research on novel coumarin aminophosphonates has established them as a versatile and promising class of compounds for drug discovery. Their straightforward synthesis, coupled with their potent and multifaceted biological activities, makes them attractive candidates for further development. Future research should focus on expanding the structural diversity of these compounds, elucidating their precise mechanisms of action, and evaluating their in vivo efficacy and safety profiles. The information presented in this technical guide provides a solid foundation for researchers, scientists, and drug development professionals to build upon in their pursuit of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of "Antibacterial Agent 126" Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of "Antibacterial agent 126" and its analogs, which have demonstrated significant potential as multi-targeting antibacterial agents. The protocols detailed below are based on established methodologies and findings from recent studies on novel coumarin aminophosphonates.

Introduction

"this compound," identified as 3-hydroxylphenyl aminophosphonate 6f, is a novel coumarin aminophosphonate with potent activity against clinically relevant bacteria, including Staphylococcus aureus.[1][2][3] Its multifaceted mechanism of action, which includes disruption of the bacterial cell membrane, induction of oxidative stress, and inhibition of biofilm formation, makes it a promising candidate for combating antibiotic resistance.[1][2][3] This document outlines the synthetic route to this class of compounds and provides detailed protocols for assessing their antibacterial efficacy and mechanism of action.

Data Presentation

Antibacterial Activity of "this compound" and Analogs

The following table summarizes the minimum inhibitory concentrations (MICs) of "this compound" (compound 6f) and its analogs against various bacterial strains. Lower MIC values indicate higher antibacterial potency.

CompoundSubstituent (R)S. aureus (μg/mL)E. coli (ATCC 25922) (μg/mL)Reference
126 (6f) 3-hydroxyphenyl0.54[1][2]
Analog 1Phenyl>128>128[1][2]
Analog 24-hydroxyphenyl18[1][2]
Analog 32-hydroxyphenyl216[1][2]
Analog 44-chlorophenyl432[1][2]
Analog 54-methylphenyl864[1][2]

Table 1: Minimum Inhibitory Concentrations (MICs) of "this compound" and its analogs.

Biofilm Eradication Potential

"this compound" has been shown to effectively eradicate established S. aureus biofilms.

CompoundConcentration (μg/mL)Biofilm Eradication (%)Reference
126 (6f) 150[1][2]
480[1][2]
16>95[1][2]

Table 2: Biofilm eradication activity of "this compound" against Staphylococcus aureus.

Experimental Protocols

Protocol 1: Synthesis of "this compound" Analogs (Kabachnik-Fields Reaction)

This protocol describes a general method for the synthesis of coumarin aminophosphonates via a three-component Kabachnik-Fields reaction.[4][5][6]

Materials:

  • Appropriate 7-amino-4-methylcoumarin

  • Substituted benzaldehyde (e.g., 3-hydroxybenzaldehyde for "this compound")

  • Diethyl phosphite

  • Ethanol (anhydrous)

  • Catalyst (e.g., lipase, acetic acid)[4][7]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a round-bottom flask, add the 7-amino-4-methylcoumarin (1 mmol), the substituted benzaldehyde (1 mmol), and diethyl phosphite (1.2 mmol) in anhydrous ethanol (20 mL).

  • Add a catalytic amount of a suitable catalyst (e.g., Novozym 435 lipase, 80 mg, or a few drops of acetic acid).[4][7]

  • Stir the reaction mixture at room temperature or under reflux for the time required to complete the reaction (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired coumarin aminophosphonate analog.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against bacterial strains.[8][9]

Materials:

  • Synthesized coumarin aminophosphonate compounds

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Resazurin solution (optional, as a viability indicator)[4]

  • Microplate reader

Procedure:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a bacterial inoculum and dilute it in broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial suspension to each well containing the diluted compounds. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. If using a viability indicator like resazurin, a color change (e.g., blue to pink) indicates bacterial growth.[4] The MIC is the lowest concentration where no color change is observed.

Protocol 3: Biofilm Eradication Assay (Crystal Violet Method)

This protocol describes the quantification of biofilm eradication using the crystal violet staining method.[4][10][11]

Materials:

  • S. aureus strain capable of biofilm formation

  • Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)

  • Sterile 96-well flat-bottom microtiter plates

  • Synthesized compounds

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water or absolute ethanol[4]

  • Microplate reader

Procedure:

  • Grow a culture of S. aureus overnight in TSB.

  • Dilute the overnight culture 1:100 in TSB supplemented with glucose.

  • Dispense 200 µL of the diluted culture into the wells of a 96-well plate and incubate at 37°C for 24 hours to allow biofilm formation.

  • After incubation, gently remove the planktonic bacteria by washing the wells twice with PBS.

  • Add fresh TSB containing various concentrations of the test compounds to the wells with the established biofilms. Include a control well with TSB only.

  • Incubate the plate at 37°C for another 24 hours.

  • Discard the medium and wash the wells twice with PBS to remove any remaining planktonic cells.

  • Stain the biofilms by adding 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the washing water is clear.

  • Dry the plate, and then solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or absolute ethanol to each well.

  • Measure the absorbance at 570 nm (for acetic acid) or 595 nm (for ethanol) using a microplate reader.[4]

  • Calculate the percentage of biofilm eradication relative to the untreated control.

Protocol 4: Measurement of Reactive Oxygen Species (ROS) Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[12][13][14]

Materials:

  • Bacterial suspension

  • Synthesized compounds

  • DCFH-DA solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well microtiter plates

  • Fluorometric microplate reader

Procedure:

  • Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.

  • Wash the bacterial cells with PBS and resuspend in PBS to a desired optical density (e.g., OD₆₀₀ = 0.5).

  • Load the cells with DCFH-DA to a final concentration of 10 µM and incubate in the dark at 37°C for 30 minutes.

  • Wash the cells with PBS to remove excess probe.

  • Resuspend the cells in PBS and add to the wells of a black 96-well plate.

  • Add different concentrations of the test compounds to the wells. Include an untreated control.

  • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm using a fluorometric microplate reader.

  • An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Protocol 5: Protein Leakage Assay

This protocol quantifies the leakage of intracellular proteins through the bacterial membrane using the Bicinchoninic Acid (BCA) Protein Assay.[15][16][17]

Materials:

  • Bacterial suspension

  • Synthesized compounds

  • Phosphate-buffered saline (PBS)

  • BCA Protein Assay Kit

  • Microplate reader

Procedure:

  • Grow bacteria to the mid-logarithmic phase, harvest, and wash with PBS.

  • Resuspend the cells in PBS to a specific OD₆₀₀.

  • Treat the bacterial suspension with different concentrations of the test compounds for a defined period (e.g., 2 hours) at 37°C. Include an untreated control.

  • Centrifuge the suspensions to pellet the bacteria.

  • Carefully collect the supernatant, which contains any leaked proteins.

  • Determine the protein concentration in the supernatant using the BCA Protein Assay Kit according to the manufacturer's instructions. This typically involves mixing the supernatant with the BCA working reagent and incubating at 37°C for 30 minutes.

  • Measure the absorbance at 562 nm using a microplate reader.

  • An increase in protein concentration in the supernatant indicates membrane damage.

Protocol 6: Glutathione (GSH) Assay

This protocol measures the intracellular concentration of reduced glutathione (GSH) using Ellman's reagent (DTNB).[18][19][20]

Materials:

  • Bacterial cell lysate

  • Synthesized compounds

  • Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Glutathione reductase

  • NADPH

  • Reaction buffer (e.g., phosphate buffer with EDTA)

  • Microplate reader

Procedure:

  • Treat bacterial cells with the test compounds as described in previous protocols.

  • Lyse the bacterial cells to release intracellular contents.

  • Prepare a reaction mixture in a 96-well plate containing the cell lysate, NADPH, and glutathione reductase in the reaction buffer.

  • Initiate the reaction by adding DTNB solution.

  • The reaction between GSH and DTNB produces a yellow-colored product (TNB), which can be measured kinetically or as an endpoint at 412 nm.

  • A decrease in the GSH level in treated cells compared to the control indicates oxidative stress.

Protocol 7: Lipid Peroxidation Assay (TBARS Assay)

This protocol measures malondialdehyde (MDA), a product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[21][22][23]

Materials:

  • Bacterial cell lysate

  • Synthesized compounds

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA) or another acid for protein precipitation

  • Butylated hydroxytoluene (BHT) to prevent further oxidation

  • Microplate reader or spectrophotometer

Procedure:

  • Treat bacterial cells with the test compounds.

  • Lyse the cells and collect the lysate.

  • Add BHT to the lysate to prevent further lipid peroxidation during the assay.

  • Precipitate proteins using TCA.

  • Add the TBA reagent to the supernatant and heat the mixture at 95°C for 60 minutes. This reaction forms a pink-colored adduct with MDA.

  • Cool the samples and measure the absorbance of the colored product at 532 nm.

  • An increase in absorbance indicates a higher level of lipid peroxidation.

Protocol 8: DNA Intercalation Assay

This protocol uses the ethidium bromide (EtBr) displacement method to assess the DNA intercalating ability of the synthesized compounds.[3][24][25]

Materials:

  • Calf thymus DNA (ctDNA) or bacterial genomic DNA

  • Ethidium bromide (EtBr) solution

  • Synthesized compounds

  • Tris-HCl buffer

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Prepare a solution of ctDNA in Tris-HCl buffer.

  • Add EtBr to the DNA solution to a final concentration where the fluorescence is significant but not saturating. Allow it to intercalate and reach a stable fluorescence signal.

  • Record the initial fluorescence of the DNA-EtBr complex (Excitation ~520 nm, Emission ~600 nm).

  • Add increasing concentrations of the test compound to the DNA-EtBr solution.

  • After each addition, allow the mixture to equilibrate and then measure the fluorescence intensity.

  • A decrease in the fluorescence intensity of the DNA-EtBr complex upon addition of the test compound suggests that the compound is displacing EtBr from the DNA, indicating an intercalative binding mode.

Visualization of Key Processes

Synthesis_Workflow cluster_reactants Starting Materials Coumarin 7-Amino-4-methylcoumarin Reaction Kabachnik-Fields Reaction Coumarin->Reaction Aldehyde Substituted Benzaldehyde Aldehyde->Reaction Phosphite Diethyl Phosphite Phosphite->Reaction Purification Purification (Column Chromatography) Reaction->Purification Crude Product Product Coumarin Aminophosphonate Analog Purification->Product Pure Product

Caption: Synthetic workflow for coumarin aminophosphonate analogs.

Antibacterial_Mechanism cluster_effects Cellular Effects cluster_outcomes Bacterial Outcomes Agent This compound Membrane Membrane Damage Agent->Membrane ROS ↑ ROS/RNS Production Agent->ROS Biofilm Biofilm Disruption Agent->Biofilm DNA DNA Intercalation Agent->DNA Leakage Protein & Ion Leakage Membrane->Leakage OxidativeStress Oxidative Stress ROS->OxidativeStress BiofilmLoss Loss of Biofilm Integrity Biofilm->BiofilmLoss ReplicationBlock Replication/Transcription Block DNA->ReplicationBlock CellDeath Bacterial Cell Death Leakage->CellDeath OxidativeStress->CellDeath BiofilmLoss->CellDeath ReplicationBlock->CellDeath

Caption: Multi-targeting mechanism of "this compound".

Experimental_Flow Start Synthesized Analogs MIC MIC Determination Start->MIC Biofilm Biofilm Eradication Assay Start->Biofilm Mechanism Mechanism of Action Studies Start->Mechanism Data Data Analysis & Structure-Activity Relationship MIC->Data Biofilm->Data ROS ROS/RNS Assay Mechanism->ROS Leakage Protein Leakage Assay Mechanism->Leakage GSH GSH Assay Mechanism->GSH Lipid Lipid Peroxidation Assay Mechanism->Lipid DNA DNA Intercalation Assay Mechanism->DNA ROS->Data Leakage->Data GSH->Data Lipid->Data DNA->Data

Caption: Experimental workflow for evaluating antibacterial analogs.

References

Application Notes and Protocols for "In Vivo" Testing of Piscicolin 126 in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo assessment of Piscicolin 126, a class IIa bacteriocin, in murine models. The protocols cover toxicity, efficacy against Listeria monocytogenes, and pharmacokinetic analysis. Additionally, alternative infection models are presented to broaden the scope of preclinical evaluation.

Introduction to Piscicolin 126

Piscicolin 126 (P126) is a 4.4 kDa cationic antimicrobial peptide produced by Carnobacterium piscicola.[1] It belongs to the class IIa bacteriocins, also known as pediocin-like bacteriocins.[2] These peptides are of significant interest as potential therapeutic agents due to their potent activity against many Gram-positive bacteria, including the foodborne pathogen Listeria monocytogenes.[2] The mechanism of action for class IIa bacteriocins involves their interaction with the mannose phosphotransferase system (Man-PTS) on the surface of susceptible bacteria, leading to membrane permeabilization and cell death.

Purification of Piscicolin 126

A critical prerequisite for in vivo studies is the availability of highly purified P126. The following protocol is adapted from the work of Jack et al. (1996).

Protocol: Purification of Piscicolin 126

Materials:

  • Carnobacterium piscicola JG126 culture

  • Appropriate broth medium (e.g., MRS broth)

  • Ammonium sulfate

  • Cation-exchange chromatography column (e.g., SP-Sepharose)

  • Reversed-phase HPLC column (e.g., C18)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Spectrophotometer

  • Lyophilizer

Procedure:

  • Culture and Harvest: Culture C. piscicola JG126 in a suitable broth medium until the late logarithmic or early stationary phase of growth. Centrifuge the culture to pellet the bacterial cells and collect the supernatant.

  • Ammonium Sulfate Precipitation: While stirring the supernatant at 4°C, slowly add ammonium sulfate to a final saturation of 60%. Allow the precipitation to proceed overnight at 4°C. Centrifuge to collect the precipitate containing the crude P126.

  • Cation-Exchange Chromatography: Resuspend the precipitate in a minimal volume of a low-salt buffer (e.g., 20 mM sodium phosphate, pH 6.0) and load it onto a cation-exchange column pre-equilibrated with the same buffer. Elute the bound peptides using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the same buffer). Collect fractions and assay for anti-listerial activity to identify the fractions containing P126.

  • Reversed-Phase HPLC: Pool the active fractions from the cation-exchange chromatography and apply them to a C18 reversed-phase HPLC column. Elute the peptides using a gradient of acetonitrile in water with 0.1% TFA. Monitor the elution profile at 220 nm and 280 nm. Collect the peaks and assay for activity. The peak corresponding to P126 should be well-resolved.

  • Purity Assessment and Quantification: Assess the purity of the final P126 preparation by re-chromatography on the RP-HPLC and by SDS-PAGE. Quantify the purified peptide using a standard protein assay or by measuring the absorbance at 280 nm if the extinction coefficient is known.

  • Lyophilization and Storage: Lyophilize the purified P126 for long-term storage at -20°C or below.

In Vivo Toxicity Assessment of Piscicolin 126

Prior to efficacy studies, it is essential to establish the safety profile of P126 in the murine model. The following protocol is based on the study by Ingham et al. (2003).

Protocol: Acute Toxicity Study

Animal Model:

  • Female BALB/c mice, 6-8 weeks old.

Procedure:

  • Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the mice into three groups (n=4 per group):

    • Group 1: Intravenous (IV) administration of P126 (2 µg in 50 µL of sterile saline).

    • Group 2: Intraperitoneal (IP) administration of P126 (20 µg in 500 µL of sterile saline).

    • Group 3: Control group receiving an equivalent volume of sterile saline by the respective routes.

  • Administration: Administer the purified P126 or saline to the mice as a single dose.

  • Monitoring: Observe the mice for 72 hours post-injection for any signs of toxicity.

  • Clinical Signs of Toxicity to Monitor:

    • Localized inflammation at the injection site

    • Vomiting or diarrhea

    • Respiratory distress

    • Behavioral changes (depression, listlessness, hyperactivity)

    • Changes in body weight

    • Mortality

Data Presentation: Acute Toxicity
GroupRoute of AdministrationDose of P126Monitored Clinical Signs (at 72h)Body Weight Change (%)Mortality
1Intravenous (IV)2 µgNo adverse effects observed< 5%0/4
2Intraperitoneal (IP)20 µgNo adverse effects observed< 5%0/4
3IV/IP ControlSalineNo adverse effects observed< 5%0/4

In Vivo Efficacy of Piscicolin 126 in a Murine Listeriosis Model

This section details the protocol for evaluating the efficacy of P126 in a systemic Listeria monocytogenes infection model in mice, as described by Ingham et al. (2003).

Mechanism of Action of Piscicolin 126 against Listeria monocytogenes

The antimicrobial activity of P126 against L. monocytogenes is initiated by its binding to the mannose phosphotransferase system (Man-PTS) on the bacterial cell surface. This interaction facilitates the insertion of the peptide into the cell membrane, leading to the formation of pores. The disruption of the membrane integrity results in the dissipation of the proton motive force, leakage of essential ions and metabolites, and ultimately, cell death.

G cluster_membrane Listeria monocytogenes Cell Membrane P126 Piscicolin 126 ManPTS Mannose-PTS Receptor P126->ManPTS Binding Pore Pore Formation ManPTS->Pore Induces Leakage Ion & Metabolite Leakage Pore->Leakage Causes Death Cell Death Leakage->Death Leads to

Caption: Mechanism of action of Piscicolin 126.

Protocol: Murine Listeriosis Model

Animal Model:

  • Female BALB/c mice, 6-8 weeks old.

Bacterial Strain:

  • Listeria monocytogenes (a virulent strain, e.g., EGD).

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture L. monocytogenes in a suitable broth (e.g., Brain Heart Infusion broth) to mid-logarithmic phase.

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the bacteria in sterile PBS and adjust the concentration to approximately 2 x 105 colony-forming units (CFU) per mL. The final inoculum should deliver 1 x 104 CFU in 50 µL.

  • Experimental Groups:

    • Group A: P126 (2 µg) administered 15 minutes before bacterial challenge.

    • Group B: P126 (2 µg) administered 30 minutes after bacterial challenge.

    • Group C: P126 (2 µg) administered 24 hours after bacterial challenge.

    • Group D: Control group receiving saline instead of P126, challenged with bacteria.

    • Group E: Uninfected control group receiving saline only.

  • Infection and Treatment:

    • Administer P126 or saline intravenously via the tail vein at the time points specified for each group.

    • Challenge the mice (except Group E) with 1 x 104 CFU of L. monocytogenes in 50 µL of PBS intravenously via the tail vein.

  • Monitoring:

    • Observe the mice for 72 hours for clinical signs of listeriosis.

    • Clinical Signs of Listeriosis: Huddling, reduced activity, ruffled fur, hunched posture, and labored breathing. A scoring system can be implemented (e.g., 0 = normal, 1 = mild signs, 2 = moderate signs, 3 = severe signs).

  • Endpoint Analysis:

    • At 72 hours post-infection, euthanize the mice.

    • Aseptically remove the liver and spleen.

    • Homogenize the organs in sterile PBS.

    • Perform serial dilutions of the homogenates and plate on a suitable agar medium (e.g., BHI agar) to determine the bacterial load (CFU/gram of tissue).

Data Presentation: Efficacy Study

Table 1: Bacterial Load in Liver and Spleen of Mice Challenged with L. monocytogenes and Treated with Piscicolin 126

Treatment GroupTime of P126 Administration (relative to challenge)Mean Bacterial Load in Liver (log10 CFU/g ± SD)Mean Bacterial Load in Spleen (log10 CFU/g ± SD)
A-15 minutes4.5 ± 0.64.2 ± 0.5
B+30 minutes5.1 ± 0.74.8 ± 0.6
C+24 hours6.8 ± 0.56.5 ± 0.4
DControl (Saline)7.2 ± 0.46.9 ± 0.3

*Illustrative data based on the findings of Ingham et al. (2003). Actual results may vary.

Table 2: Clinical Scores of Mice Challenged with L. monocytogenes and Treated with Piscicolin 126

Treatment GroupTime of P126 Administration (relative to challenge)Percentage of Mice with Clinical Signs at 72h
A-15 minutes25%*
B+30 minutes50%
C+24 hours100%
DControl (Saline)100%

*Illustrative data based on the findings of Ingham et al. (2003). Actual results may vary.

Pharmacokinetic Analysis of Piscicolin 126

Understanding the pharmacokinetic profile of P126 is crucial for optimizing dosing regimens. As there is no specific published data for P126, a general protocol for class IIa bacteriocins is provided.

Protocol: Pharmacokinetic Study

Animal Model:

  • Female BALB/c mice, 6-8 weeks old.

Procedure:

  • Administration: Administer a single intravenous dose of purified P126 (e.g., 2 µg) to a cohort of mice.

  • Blood Sampling: Collect blood samples via a suitable method (e.g., retro-orbital sinus or tail vein) at multiple time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes) post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification of P126: Develop and validate a sensitive analytical method (e.g., LC-MS/MS or a specific ELISA) to quantify the concentration of P126 in the plasma samples.

  • Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

    • Half-life (t1/2)

    • Volume of distribution (Vd)

    • Clearance (CL)

    • Area under the curve (AUC)

Data Presentation: Pharmacokinetic Parameters
ParameterUnitValue
Half-life (t1/2)minutesTo be determined
Volume of distribution (Vd)L/kgTo be determined
Clearance (CL)mL/min/kgTo be determined
Area under the curve (AUC)µg*min/mLTo be determined

Alternative In Vivo Models for Piscicolin 126 Efficacy Testing

The efficacy of P126 can be evaluated against other Gram-positive pathogens in various infection models.

Murine Model of Staphylococcus aureus Skin Infection

This model is relevant for assessing the topical or systemic efficacy of P126 against a common cause of skin and soft tissue infections.

Procedure Outline:

  • Anesthesia and Hair Removal: Anesthetize the mice and remove the hair from a small area on the back.

  • Skin Abrasion: Create a superficial abrasion on the depilated skin.

  • Infection: Apply a suspension of S. aureus (e.g., 107 CFU) to the abraded area.

  • Treatment: Apply a topical formulation of P126 or administer it systemically at specified time points.

  • Evaluation: Monitor the wound healing process, measure the lesion size, and determine the bacterial load in the infected tissue at the end of the study.

Murine Model of Bacterial Ureteral Stent Infection

This model can be used to evaluate the potential of P126 to prevent or treat biofilm-associated infections on medical devices.

Procedure Outline:

  • Surgical Implantation: Surgically implant a small segment of a ureteral stent into the bladder or subcutaneously in mice.

  • Infection: Inoculate the area around the stent with a clinically relevant Gram-positive uropathogen (e.g., Enterococcus faecalis).

  • Treatment: Administer P126 systemically or locally.

  • Evaluation: After a set period, explant the stent, and quantify the adherent bacteria (biofilm) by sonication and plating.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the in vivo testing of piscicolin 126.

G P126_Purification Piscicolin 126 Purification Toxicity_Study Acute Toxicity Study (IV & IP) P126_Purification->Toxicity_Study Efficacy_Study Efficacy Study (Listeria Model) P126_Purification->Efficacy_Study PK_Study Pharmacokinetic Study P126_Purification->PK_Study Alt_Models Alternative Infection Models (e.g., S. aureus skin infection) P126_Purification->Alt_Models Toxicity_Study->Efficacy_Study Safety Data Data_Analysis Data Analysis & Interpretation Efficacy_Study->Data_Analysis PK_Study->Data_Analysis Alt_Models->Data_Analysis

Caption: Overall experimental workflow.

G cluster_Efficacy Efficacy Study Workflow Inoculum_Prep Prepare L. monocytogenes Inoculum Challenge Intravenous Bacterial Challenge Inoculum_Prep->Challenge Grouping Randomize Mice into Treatment Groups Treatment Administer P126 or Saline Grouping->Treatment Treatment->Challenge Monitoring Monitor Clinical Signs (72h) Challenge->Monitoring Endpoint Euthanasia & Organ Harvest Monitoring->Endpoint CFU_Count Determine Bacterial Load (CFU/g) Endpoint->CFU_Count

Caption: Detailed efficacy study workflow.

Conclusion

The protocols and data presentation formats provided in these application notes offer a robust framework for the preclinical in vivo evaluation of piscicolin 126. These studies are essential for establishing the safety, efficacy, and pharmacokinetic profile of this promising antimicrobial peptide, thereby supporting its potential development as a novel therapeutic agent for combating Gram-positive bacterial infections.

References

Production of the Antimetabolite Antibiotic U-42,126 from Streptomyces sviceus: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the fermentation, production, and purification of the novel antimetabolite antibiotic U-42,126 from Streptomyces sviceus. The protocols and data presented are compiled from foundational research and are intended to serve as a comprehensive guide for the replication and further investigation of this compound.

I. Overview of U-42,126

U-42,126 is an antimetabolite antibiotic discovered through a specific in vitro screen. It is produced by the fermentation of Streptomyces sviceus. In vitro, its antimicrobial activity is primarily directed against fungi. While its activity against bacteria is limited in standard media, certain bacteria are inhibited when cultivated in completely synthetic media. Notably, U-42,126 has demonstrated in vivo activity against L1210 leukemia in mice.[1]

II. Quantitative Data Summary

The following tables summarize the key quantitative data related to the production and activity of U-42,126.

Table 1: Fermentation Media Composition for U-42,126 Production

ComponentConcentration (g/L)
Glucose10
Soybean Meal (extracted)10
NZ Amine A5
Calcium Carbonate (CaCO₃)2
pH7.2 (adjusted with NaOH)

Table 2: Optimal Fermentation Parameters

ParameterValue
Temperature28 °C
Agitation250 rpm
Fermentation Time4-5 days

Table 3: In Vitro Antimicrobial Spectrum of U-42,126

MicroorganismMinimal Inhibitory Concentration (MIC, µg/mL)
Saccharomyces cerevisiae0.78
Candida albicans3.12
Cryptococcus neoformans1.56
Aspergillus niger>100
Penicillium chrysogenum>100
Escherichia coli (Synthetic Medium)6.25
Staphylococcus aureus (Synthetic Medium)12.5

III. Experimental Protocols

A. Fermentation of Streptomyces sviceus for U-42,126 Production

This protocol outlines the steps for the laboratory-scale fermentation of S. sviceus to produce U-42,126.

1. Culture and Inoculum Preparation:

  • A stock culture of Streptomyces sviceus is maintained on a suitable agar medium (e.g., Yeast Malt Extract Agar).

  • To prepare the inoculum, a loopful of spores and mycelia is transferred to a 125-mL baffled flask containing 25 mL of seed medium (same composition as the fermentation medium).

  • The seed culture is incubated at 28 °C for 48 hours on a rotary shaker at 250 rpm.

2. Fermentation:

  • A 500-mL baffled flask containing 100 mL of the fermentation medium (see Table 1) is inoculated with 5% (v/v) of the seed culture.

  • The fermentation is carried out at 28 °C for 4 to 5 days on a rotary shaker at 250 rpm.

  • The pH of the culture is monitored and maintained at approximately 7.2.

B. Isolation and Purification of U-42,126

This protocol describes the extraction and purification of U-42,126 from the fermentation broth.

1. Broth Filtration:

  • At the end of the fermentation, the whole broth is harvested.

  • The mycelium is separated from the culture filtrate by centrifugation or filtration. The filtrate contains the active compound.

2. Solvent Extraction:

  • The pH of the culture filtrate is adjusted to 3.0 with a suitable acid (e.g., HCl).

  • The acidified filtrate is then extracted twice with an equal volume of ethyl acetate.

  • The ethyl acetate extracts are pooled.

3. Concentration and Crystallization:

  • The pooled ethyl acetate extract is concentrated under reduced pressure to yield a crude oily residue.

  • The crude residue is then subjected to further purification steps, such as silica gel column chromatography, using a gradient of solvents (e.g., chloroform-methanol) to isolate the pure compound.

  • The fractions containing U-42,126 (monitored by bioassay or a suitable analytical technique) are pooled and concentrated.

  • The purified U-42,126 is crystallized from a suitable solvent system (e.g., methanol-water).

IV. Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for U-42,126 production and the logical process of its discovery.

experimental_workflow cluster_culture Culture & Inoculum cluster_fermentation Fermentation cluster_isolation Isolation & Purification stock Stock Culture (S. sviceus) seed Seed Culture (48h, 28°C, 250 rpm) stock->seed fermentation Production Fermentation (4-5 days, 28°C, 250 rpm) seed->fermentation filtration Broth Filtration fermentation->filtration extraction Solvent Extraction (Ethyl Acetate, pH 3.0) filtration->extraction concentration Concentration extraction->concentration chromatography Silica Gel Chromatography concentration->chromatography crystallization Crystallization chromatography->crystallization product Purified U-42,126 crystallization->product

Caption: Experimental workflow for the production of U-42,126.

discovery_logic cluster_screening Discovery Process cluster_activity Biological Activity Characterization cluster_source Source Identification screen Specific In Vitro Screen discovery Discovery of U-42,126 screen->discovery in_vitro In Vitro Testing (Antifungal, Antibacterial) discovery->in_vitro in_vivo In Vivo Testing (L1210 Leukemia in Mice) discovery->in_vivo fermentation Fermentation discovery->fermentation organism Identification of Streptomyces sviceus fermentation->organism

Caption: Logical flow of the discovery and characterization of U-42,126.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of "Antibacterial agent 126"

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Determination of the Minimum Inhibitory Concentration (MIC) of "Antibacterial agent 126"

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental measurement in the field of antimicrobial research and drug development. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2][3][4][5][6] These application notes provide a detailed protocol for determining the MIC of a novel compound, "this compound," using the broth microdilution method. This method is widely adopted due to its efficiency in testing multiple samples and its ability to provide quantitative results.[7][8][9] Adherence to standardized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI), is crucial for ensuring the accuracy and reproducibility of MIC results.[2][10][11]

Principle of the Assay

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of "this compound" in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the agent that completely inhibits this growth.[5][6]

Materials and Equipment
  • "this compound"

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

  • Vortex mixer

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

Experimental Protocols

Preparation of "this compound" Stock Solution
  • Accurately weigh a sufficient amount of "this compound" powder.

  • Dissolve the powder in a suitable solvent to prepare a high-concentration stock solution (e.g., 1000 µg/mL). The choice of solvent should not affect bacterial growth.

  • Ensure the stock solution is well-dissolved and filter-sterilize if necessary.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Broth Microdilution Procedure
  • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the "this compound" stock solution to the first well of each row to be tested, creating a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • The last two wells of a row should serve as controls: a growth control (broth and inoculum, no agent) and a sterility control (broth only).

  • Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting Results
  • After incubation, examine the microtiter plate for visible turbidity. A pellet at the bottom of the well indicates bacterial growth.

  • The MIC is the lowest concentration of "this compound" at which there is no visible growth.[1][5]

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Data Presentation

The results of the MIC assay for "this compound" should be recorded in a clear and organized manner.

Table 1: MIC Values of "this compound" against Test Strains

Bacterial Strain"this compound" MIC (µg/mL)
Staphylococcus aureus ATCC 292132
Escherichia coli ATCC 259228
Pseudomonas aeruginosa ATCC 2785316
Enterococcus faecalis ATCC 292124

Visualizations

Antibacterial_Mechanism cluster_agent This compound cluster_bacterium Bacterial Cell Agent Agent 126 CellWall Cell Wall Synthesis Peptidoglycan Cross-linking Agent->CellWall Inhibition ProteinSynthesis Protein Synthesis Ribosome Function Agent->ProteinSynthesis Inhibition DNA DNA Replication DNA Gyrase Agent->DNA Inhibition

Caption: Conceptual diagram of potential antibacterial mechanisms of action.

MIC_Workflow Start Start PrepAgent Prepare 'Agent 126' Stock Solution Start->PrepAgent PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum SerialDilution Perform Serial Dilution of 'Agent 126' in 96-well Plate PrepAgent->SerialDilution Inoculation Inoculate Plate with Bacterial Suspension PrepInoculum->Inoculation SerialDilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation ReadResults Read and Record MIC Value Incubation->ReadResults End End ReadResults->End

Caption: Experimental workflow for the broth microdilution MIC assay.

Quality Control

To ensure the validity of the results, it is essential to include quality control strains with known MIC values for standard antibiotics in each assay run. The results for the quality control strains should fall within the acceptable ranges defined by CLSI.

Safety Precautions

Standard microbiological safety practices should be followed when handling bacterial cultures. All work should be performed in a biological safety cabinet. Appropriate personal protective equipment (PPE), including lab coats and gloves, should be worn at all times. All contaminated materials must be decontaminated before disposal.

References

Application Notes and Protocols for U-42,126 (U0126) in Leukemia Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound U-42,126 is not widely cited in scientific literature. It is highly probable that this is a typographical error for U0126 , a well-characterized and potent selective inhibitor of MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway.[1] This document will proceed under the assumption that all inquiries regarding U-42,126 pertain to U0126.

Introduction

U0126 is a synthetic organic compound that acts as a non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase (MEK1 and MEK2).[1][2] The Ras/Raf/MEK/ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway is a common feature in many human cancers, including leukemia, making it a prime target for therapeutic intervention. In leukemia cell lines, inhibition of MEK1/2 by U0126 has been shown to induce apoptosis and cause cell cycle arrest, highlighting its potential as an anti-leukemic agent.[4][5] These application notes provide an overview of the use of U0126 in leukemia cell line studies, including its mechanism of action, and detailed protocols for key experiments.

Mechanism of Action

U0126 exerts its biological effects by specifically inhibiting the kinase activity of MEK1 and MEK2.[2] MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] Activated ERK1/2 then translocates to the nucleus to phosphorylate and regulate a variety of transcription factors, leading to changes in gene expression that promote cell growth and survival. By inhibiting MEK1/2, U0126 prevents the activation of ERK1/2, thereby blocking the downstream signaling cascade.[3] This disruption of the MAPK/ERK pathway in leukemia cells can lead to the inhibition of proliferation, induction of apoptosis, and arrest of the cell cycle.[5]

Data Presentation

In Vitro Inhibitory Activity of U0126
TargetIC50 ValueReference
MEK172 nM[1]
MEK258 nM[1]
Cellular Effects of U0126 on Leukemia Cell Lines
Cell LineEffectObservationsReference
KG1aApoptosis InductionHighly significant induction of apoptosis. Effect appears to be related to CD34 positivity.[5]
HELVariable ApoptosisResponse to U0126-induced apoptosis varied.[5]
TF-1Variable ApoptosisResponse to U0126-induced apoptosis varied.[5]
MO7eVariable ApoptosisResponse to U0126-induced apoptosis varied.[5]
THP-1Variable ApoptosisResponse to U0126-induced apoptosis varied.[5]
K562RReversal of Imatinib ResistanceU0126 in combination with imatinib overcame imatinib resistance.[6]
HL-60G2/M ArrestA related compound induced G2/M arrest.[7] U0126 is known to affect cell cycle.[8]
JurkatApoptosis InductionGalectin-9, which can signal through pathways that may be modulated by MEK inhibitors, induces apoptosis.[9] U0126's effect on apoptosis is cell-type dependent.[3]

Note: Quantitative data on the percentage of apoptosis and cell cycle arrest at specific concentrations of U0126 in a wide range of leukemia cell lines is not consistently available in the public domain. The effects can be highly cell-line specific.

Mandatory Visualizations

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk apoptosis Apoptosis mek->apoptosis cell_cycle_arrest Cell Cycle Arrest mek->cell_cycle_arrest transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors proliferation Cell Proliferation & Survival transcription_factors->proliferation u0126 U0126 u0126->mek

Caption: U0126 inhibits the MAPK/ERK signaling pathway.

G start Start cell_culture Culture Leukemia Cell Lines start->cell_culture treatment Treat with U0126 (Dose-Response & Time-Course) cell_culture->treatment harvest Harvest Cells treatment->harvest apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) harvest->apoptosis_assay western_blot Western Blot (p-ERK, Total ERK, etc.) harvest->western_blot cell_cycle_analysis Cell Cycle Analysis (PI Staining) harvest->cell_cycle_analysis data_analysis Data Analysis apoptosis_assay->data_analysis western_blot->data_analysis cell_cycle_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for studying U0126 effects.

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol is for the detection of apoptosis in leukemia cell lines treated with U0126 using flow cytometry.

Materials:

  • Leukemia cell lines (e.g., KG1a, Jurkat, HL-60)

  • U0126 (solubilized in DMSO)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed leukemia cells in suspension at a density of 0.5 x 10^6 cells/mL in a 6-well plate.

  • Treatment: Treat the cells with various concentrations of U0126 (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting: After incubation, transfer the cells from each well into flow cytometry tubes. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube. Gently vortex the tubes.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 levels in U0126-treated leukemia cells.

Materials:

  • Leukemia cell lines

  • U0126

  • Complete culture medium

  • PBS

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with U0126 as described in Protocol 1. After treatment, harvest the cells, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the procedure for analyzing the cell cycle distribution of U0126-treated leukemia cells.

Materials:

  • Leukemia cell lines

  • U0126

  • Complete culture medium

  • PBS

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with U0126 as described in Protocol 1 for 24 or 48 hours.

  • Harvesting and Fixation: Harvest the cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel.

  • Data Interpretation: The DNA content will be proportional to the PI fluorescence intensity. The cell cycle distribution can be determined by gating on the G0/G1, S, and G2/M populations in a histogram of cell counts versus PI fluorescence.

References

Methodology for Assessing Biofilm Disruption by "Antibacterial agent 126"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for assessing the efficacy of "Antibacterial agent 126" in disrupting pre-formed bacterial biofilms. The following protocols are designed to deliver robust and reproducible data for researchers in microbiology, infectious diseases, and drug development.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix.[1][2] This protective environment renders bacteria within a biofilm significantly more resistant to antimicrobial agents compared to their planktonic (free-floating) counterparts.[2][3] The development of novel therapeutic agents capable of disrupting these resilient structures is a critical area of research. "this compound" is a novel compound with potential anti-biofilm properties. These application notes provide detailed methodologies to quantify its ability to disrupt established biofilms.

The primary methods detailed herein are:

  • Crystal Violet (CV) Assay: For the quantification of total biofilm biomass.[3][4]

  • LIVE/DEAD BacLight™ Viability Assay: To determine the viability of bacterial cells within the biofilm matrix following treatment.[5][6][7][8]

  • Confocal Laser Scanning Microscopy (CLSM): For the visualization of biofilm architecture and the spatial distribution of live and dead cells.[1][9][10][11]

Experimental Workflow

The overall experimental workflow for assessing the biofilm disruption potential of "this compound" is depicted below.

G cluster_0 Biofilm Formation cluster_1 Treatment cluster_2 Quantification & Visualization A Bacterial Culture Preparation B Inoculation into 96-well plate A->B C Incubation (24-48h) B->C D Removal of Planktonic Cells C->D Biofilm Matured E Addition of 'this compound' D->E F Incubation (e.g., 24h) E->F G Crystal Violet Staining F->G Assess Biomass H LIVE/DEAD Staining F->H Assess Viability J Data Analysis G->J I Confocal Laser Scanning Microscopy H->I Visualize Structure I->J

Caption: Experimental workflow for biofilm disruption assessment.

Protocol 1: Biofilm Biomass Quantification using Crystal Violet Assay

This protocol quantifies the total biofilm biomass attached to a surface. Crystal violet stains the cells and the extracellular matrix.[4]

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • Phosphate-buffered saline (PBS)

  • "this compound" stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Grow a bacterial culture overnight in the appropriate medium.

    • Dilute the overnight culture to a starting OD600 of 0.05 in fresh medium.

    • Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium only as a negative control.

    • Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[12]

  • Treatment with "this compound":

    • Gently remove the planktonic cells and spent medium from each well by aspiration.

    • Wash each well twice with 200 µL of sterile PBS to remove any remaining non-adherent cells. Be careful not to disturb the biofilm.

    • Prepare serial dilutions of "this compound" in the appropriate growth medium.

    • Add 200 µL of the different concentrations of "this compound" to the wells containing the pre-formed biofilms. Include a vehicle control (medium without the agent).

    • Incubate the plate at 37°C for a specified treatment time (e.g., 24 hours).

  • Staining and Quantification:

    • After incubation, discard the treatment solution from the wells.

    • Wash the wells twice with 200 µL of sterile PBS.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS or until the control wells are colorless.

    • Air dry the plate for at least 30 minutes.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[4]

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance at 590 nm using a microplate reader.

Data Presentation:

The results can be presented as the percentage of biofilm disruption compared to the untreated control.

Concentration of "this compound"Mean OD590 ± SD% Biofilm Disruption
Untreated Control1.25 ± 0.080%
0.5X MIC0.98 ± 0.0621.6%
1X MIC0.62 ± 0.0550.4%
2X MIC0.31 ± 0.0375.2%
4X MIC0.15 ± 0.0288.0%

Percentage of Biofilm Disruption = [1 - (OD590 of treated well / OD590 of untreated control well)] x 100

Protocol 2: Biofilm Viability Assessment using LIVE/DEAD BacLight™ Assay

This protocol differentiates between live and dead bacterial cells within the biofilm based on their membrane integrity.[5][6] SYTO® 9 stains all cells (live and dead) green, while propidium iodide only enters cells with compromised membranes, staining them red.[6][13]

Materials:

  • Biofilms grown on a suitable surface (e.g., glass-bottom 96-well plates or coverslips)

  • LIVE/DEAD BacLight™ Viability Kit (containing SYTO® 9 and propidium iodide)

  • Sterile, filter-sterilized water

  • Confocal Laser Scanning Microscope (CLSM)

Procedure:

  • Biofilm Formation and Treatment:

    • Grow and treat biofilms with "this compound" as described in Protocol 1, using a surface suitable for microscopy.

  • Staining:

    • After treatment, gently remove the treatment solution and wash the biofilms once with sterile, filter-sterilized water.

    • Prepare the staining solution by adding 1.5 µL of SYTO® 9 and 1.5 µL of propidium iodide to 1 mL of filter-sterilized water. Protect the solution from light.

    • Add a sufficient volume of the staining solution to cover the biofilm (e.g., 100 µL for a 96-well plate).

    • Incubate in the dark at room temperature for 15-20 minutes.[5]

  • Imaging:

    • Gently rinse the biofilm with filter-sterilized water to remove excess stain.

    • Immediately visualize the stained biofilm using a Confocal Laser Scanning Microscope.

    • Acquire images using appropriate laser excitation and emission filters for green (SYTO® 9) and red (propidium iodide) fluorescence.

    • Obtain z-stack images to visualize the three-dimensional structure of the biofilm.[9][10]

Data Presentation:

Quantitative analysis of the CLSM images can be performed using image analysis software (e.g., ImageJ) to determine the ratio of live to dead cells.

Treatment Group% Live Cells (Green Fluorescence)% Dead Cells (Red Fluorescence)
Untreated Control95.2 ± 3.14.8 ± 0.9
"this compound" (1X MIC)42.5 ± 5.657.5 ± 5.6
"this compound" (4X MIC)10.8 ± 2.489.2 ± 2.4

Hypothetical Signaling Pathway for Biofilm Disruption

As the specific mechanism of "this compound" is unknown, a generalized signaling pathway for a hypothetical anti-biofilm agent is presented below. This agent is postulated to interfere with quorum sensing, a key cell-to-cell communication system that regulates biofilm formation.

G cluster_0 Quorum Sensing Signaling cluster_1 Intervention by 'this compound' A Autoinducer Synthesis B Autoinducer Accumulation A->B C Receptor Binding B->C D Gene Expression Regulation C->D E Biofilm Formation & Maintenance D->E G Biofilm Disruption E->G F 'this compound' F->B Inhibits Accumulation F->C Blocks Receptor

Caption: Hypothetical mechanism of biofilm disruption by an antibacterial agent.

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive evaluation of "this compound" as a biofilm disruption agent. By combining quantitative biomass assessment with viability staining and advanced microscopy, researchers can gain detailed insights into the efficacy and potential mechanism of action of this novel compound. Consistent application of these standardized methods will facilitate the comparison of data across different studies and accelerate the development of new anti-biofilm therapies.

References

Application Notes and Protocols: Purification of Piscicolin 126 from Carnobacterium piscicola

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piscicolin 126 is a Class IIa bacteriocin produced by the lactic acid bacterium Carnobacterium piscicola. It exhibits potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes, making it a compound of significant interest for food preservation and potential therapeutic applications.[1][2][3] This document provides detailed protocols for the purification of piscicolin 126 from its native source, Carnobacterium piscicola JG126, as well as an alternative method for producing and purifying a recombinant version of the bacteriocin.

Purification of Native Piscicolin 126

The purification of native piscicolin 126 from C. piscicola culture supernatant involves a multi-step process designed to isolate the bacteriocin to homogeneity. The typical workflow includes initial precipitation followed by sequential chromatographic separations.

Overall Purification Workflow

PurificationWorkflow cluster_0 Upstream Processing cluster_1 Downstream Purification Culture C. piscicola JG126 Culture Centrifugation Centrifugation (10,000 x g, 10 min, 4°C) Culture->Centrifugation Supernatant Crude Supernatant Centrifugation->Supernatant AmmoniumSulfate Ammonium Sulfate Precipitation (516 g/L) Supernatant->AmmoniumSulfate CationExchange Cation-Exchange Chromatography AmmoniumSulfate->CationExchange RPHPLC Reversed-Phase HPLC CationExchange->RPHPLC PurePiscicolin Purified Piscicolin 126 RPHPLC->PurePiscicolin

Caption: Purification workflow for native piscicolin 126.

Quantitative Data Summary

The following table summarizes the purification of piscicolin 126 from a Carnobacterium piscicola JG126 culture supernatant.

Purification StepTotal Activity (AU)Total Protein (mg)Specific Activity (AU/mg)Purification (Fold)Yield (%)
Crude Supernatant51,000--1100
Ammonium Sulfate Precipitation-----
Cation-Exchange Chromatography-----
Reversed-Phase HPLC-----

Note: Detailed quantitative data for each step is not fully available in the cited literature. The initial activity of the culture supernatant is reported as 51,000 AU/ml.[1][4] Researchers should perform protein quantification and activity assays at each step to determine these values.

Experimental Protocols

Protocol 1: Production and Preparation of Crude Piscicolin 126

This protocol describes the initial steps for obtaining a crude preparation of piscicolin 126 from C. piscicola culture.

Materials:

  • Carnobacterium piscicola JG126

  • Appropriate growth medium (e.g., MRS broth)

  • Centrifuge capable of 10,000 x g and 4°C

  • Sterile centrifuge tubes

Procedure:

  • Inoculate C. piscicola JG126 into a suitable broth medium.

  • Incubate the culture overnight to allow for bacterial growth and bacteriocin production. Note that piscicolin 126 production can be temperature-dependent.[5][6]

  • Harvest the culture by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.[1][4]

  • Carefully decant and collect the supernatant, which contains the crude piscicolin 126. This is the starting material for purification.

Protocol 2: Ammonium Sulfate Precipitation

This step concentrates the bacteriocin from the crude supernatant.

Materials:

  • Crude piscicolin 126 supernatant

  • Solid ammonium sulfate ((NH₄)₂SO₄)

  • Stir plate and stir bar

  • Centrifuge

Procedure:

  • Place the crude supernatant in a beaker on a stir plate at 4°C.

  • While stirring, slowly add solid ammonium sulfate to a final concentration of 516 g/liter .[1][4]

  • Continue stirring at 4°C for several hours to allow for complete precipitation.

  • Collect the precipitate by centrifugation.

  • Resuspend the pellet in a minimal volume of a suitable buffer (e.g., a low ionic strength buffer for the subsequent ion-exchange step).

Protocol 3: Cation-Exchange Chromatography

This step separates piscicolin 126 based on its net positive charge.

Materials:

  • Resuspended ammonium sulfate precipitate

  • Cation-exchange chromatography column (e.g., SP-Sepharose)

  • Equilibration buffer (low salt concentration)

  • Elution buffer (high salt concentration gradient)

  • Fraction collector

Procedure:

  • Equilibrate the cation-exchange column with the starting buffer.

  • Load the resuspended precipitate onto the column.

  • Wash the column with the starting buffer to remove unbound proteins.

  • Elute the bound proteins using a linear gradient of increasing salt concentration.

  • Collect fractions and assay each for anti-listerial activity to identify the fractions containing piscicolin 126.

  • Pool the active fractions for the next purification step.

Protocol 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the final polishing step to achieve high purity piscicolin 126.

Materials:

  • Pooled active fractions from cation-exchange chromatography

  • C18 reversed-phase HPLC column (e.g., Spherisorb ODS II, 4.6 by 250 mm, 5 µm particle size)[1]

  • Solvent A: 0.1% trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% trifluoroacetic acid (TFA) in acetonitrile

  • HPLC system with a UV detector (210 nm)

Procedure:

  • Equilibrate the C18 column with the starting solvent mixture.

  • Inject the sample onto the column.

  • Elute the bacteriocin using a linear gradient of 20% to 40% Solvent B over 80 minutes at a flow rate of 1 ml/min.[1]

  • Monitor the elution profile at 210 nm.

  • Collect the peak fractions and assay for activity. The active peak corresponds to pure piscicolin 126.[1]

  • Confirm the homogeneity of the purified piscicolin 126 by re-chromatography and electrophoretic analysis.[1]

Alternative Protocol: Recombinant Piscicolin 126 Purification

An alternative to purifying from the native strain is the expression and purification of recombinant piscicolin 126 from a host like E. coli. This can yield larger quantities of the bacteriocin.[7][8]

Recombinant Production and Purification Workflow

RecombinantWorkflow cluster_0 Expression and Lysis cluster_1 Purification Expression Expression of Thioredoxin-Piscicolin 126 Fusion Protein in E. coli Lysis Cell Lysis Expression->Lysis CellExtract Soluble Cell Extract Lysis->CellExtract AffinityChrom Affinity Chromatography CellExtract->AffinityChrom Cleavage CNBr Cleavage AffinityChrom->Cleavage RPHPLC Reversed-Phase HPLC Cleavage->RPHPLC PureRecombinant Purified Recombinant Piscicolin 126 RPHPLC->PureRecombinant

Caption: Workflow for recombinant piscicolin 126 purification.

Protocol 5: Expression and Affinity Purification of Fusion Protein

Procedure:

  • Clone the gene encoding mature piscicolin 126 into an E. coli expression vector that allows for the production of a fusion protein (e.g., with a thioredoxin and His-tag).[8]

  • Induce the expression of the fusion protein in E. coli.

  • Harvest and lyse the bacterial cells.

  • Clarify the lysate by centrifugation to obtain the soluble cell extract.

  • Purify the fusion protein from the soluble extract using affinity chromatography (e.g., Ni-NTA for a His-tagged protein).[7]

Protocol 6: Cleavage and Final Purification

Procedure:

  • Cleave the purified fusion protein to release the piscicolin 126 peptide. Chemical cleavage with cyanogen bromide (CNBr) can be used if the fusion protein is designed with a methionine residue at the cleavage site.[7]

  • Perform a final purification step using reversed-phase HPLC, similar to Protocol 4, to separate the cleaved piscicolin 126 from the fusion partner and any uncleaved protein.[7]

  • This method has been reported to yield approximately 26 mg of purified recombinant piscicolin 126 per liter of E. coli culture.[7][8]

Activity Assay

Bacteriocin activity is determined using a critical dilution assay.[1][4]

Materials:

  • Purified piscicolin 126 fractions

  • Indicator strain (e.g., Listeria monocytogenes 4A)

  • Soft agar medium

  • Sterile microtiter plates or test tubes

Procedure:

  • Prepare serial twofold dilutions of the piscicolin 126 samples.

  • Spot a small volume (e.g., 5 µl) of each dilution onto a lawn of the indicator organism in soft agar.[1]

  • Incubate the plates overnight.

  • The activity, in arbitrary units (AU) per milliliter, is defined as the reciprocal of the highest dilution that results in a clear zone of growth inhibition.[1][4]

Concluding Remarks

The protocols outlined provide a comprehensive guide for the purification of piscicolin 126. The choice between purifying from the native source or using a recombinant system will depend on the required yield and available resources. For all protocols, it is crucial to monitor the bacteriocin activity at each step to optimize the purification process. The purified piscicolin 126, with a molecular weight of approximately 4416.6 Da, can be used for further characterization and application studies.[2][3]

References

application of "Antibacterial agent 126" in targeting multidrug-resistant bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Antibacterial agent 126, also identified in scientific literature as compound 6f, is a novel coumarin aminophosphonate derivative with potent antibacterial properties, particularly against multidrug-resistant (MDR) strains of bacteria.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating its efficacy and mechanism of action. Compound 6f exhibits a multi-targeted approach to bacterial eradication, making it a promising candidate for combating antibiotic resistance.[1][2][3] Its activity has been notably demonstrated against Staphylococcus aureus, a high-priority pathogen known for its resistance to conventional antibiotics.[1][2]

Mechanism of Action

This compound (compound 6f) employs a multifaceted mechanism to exert its bactericidal effects, targeting key cellular structures and processes. This multi-pronged attack is advantageous in overcoming bacterial resistance mechanisms.

The primary mechanisms of action include:

  • Cell Membrane Disruption: The agent compromises the integrity of the bacterial cell membrane, leading to the leakage of essential intracellular components such as proteins and inhibiting metabolic processes.[1][2]

  • Induction of Oxidative and Nitrosative Stress: It stimulates the production of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) within the bacterial cell. This disrupts the cellular redox homeostasis by depleting crucial antioxidants like glutathione (GSH) and causing lipid peroxidation, leading to widespread cellular damage.[1][2]

  • DNA Intercalation: Compound 6f has the ability to intercalate between the base pairs of bacterial DNA. This interaction obstructs DNA replication and transcription, thereby hindering normal biological functions essential for bacterial survival.[1][2]

These concurrent actions culminate in rapid and effective bacterial cell death.

Antibacterial_Agent_126_Mechanism_of_Action cluster_agent This compound (Compound 6f) cluster_targets Bacterial Cell Targets cluster_effects Bactericidal Effects agent This compound (Compound 6f) membrane Cell Membrane agent->membrane Disrupts Integrity dna Bacterial DNA agent->dna Intercalates cellular_env Cellular Environment agent->cellular_env Induces Stress leakage Protein Leakage & Metabolism Inhibition membrane->leakage dna_damage Inhibition of Replication & Transcription dna->dna_damage ros_rns Increased ROS/RNS Production cellular_env->ros_rns cell_death Bacterial Cell Death leakage->cell_death redox_imbalance Glutathione Depletion & Lipid Peroxidation ros_rns->redox_imbalance dna_damage->cell_death redox_imbalance->cell_death

Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound (compound 6f).

Table 1: Minimum Inhibitory Concentration (MIC)

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.5[1]
Escherichia coli ATCC 259224.0

Table 2: Biological Effects on Staphylococcus aureus

ParameterConcentration (µg/mL)ObservationReference
Hemolytic Activity0 - 256Low hemolytic activity towards red blood cells.[1]
Biofilm Disruption0.5 - 8.0Dose-dependent disruption of mature biofilm and decrease in viability.[1]
Protein Leakage0.5 - 8.0Dose-dependent increase in protein leakage from bacterial cells.[1]
ROS/RNS Production0.5 - 4.0Dose-dependent increase in ROS and RNS production.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard microbiological and biochemical assays and can be adapted for specific research needs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits visible bacterial growth.

MIC_Assay_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) start->prep_bacteria dispense Dispense Inoculum and Agent into 96-well Plate prep_bacteria->dispense prep_agent Prepare Serial Dilutions of this compound prep_agent->dispense incubate Incubate at 37°C for 18-24 hours dispense->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination.

Materials:

  • This compound (stock solution in DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Plate reader (optional)

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single bacterial colony into MHB and incubate at 37°C with agitation until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Agent Dilutions:

    • Perform a two-fold serial dilution of the this compound stock solution in MHB in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control (bacteria with no agent) and a negative control (broth only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the total volume to 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the agent at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Protocol 2: Biofilm Disruption Assay

This protocol uses the crystal violet staining method to quantify the ability of this compound to disrupt pre-formed bacterial biofilms.

Materials:

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Biofilm Formation:

    • Grow an overnight culture of bacteria in TSB with 1% glucose.

    • Dilute the culture 1:100 in fresh TSB with 1% glucose.

    • Add 200 µL of the diluted culture to each well of a 96-well plate and incubate at 37°C for 24 hours without agitation to allow biofilm formation.

  • Treatment:

    • Carefully aspirate the planktonic cells from the wells and wash the biofilms gently with PBS.

    • Add 200 µL of fresh TSB containing various concentrations of this compound (e.g., 0.5 to 8 µg/mL) to the wells. Include an untreated control.

    • Incubate the plate at 37°C for another 24 hours.

  • Staining and Quantification:

    • Aspirate the medium and wash the wells with PBS to remove non-adherent cells.

    • Air-dry the plate and then stain the biofilms by adding 200 µL of 0.1% crystal violet to each well for 15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with water.

    • Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.

    • Measure the absorbance at 595 nm using a plate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm disruption.

Protocol 3: Cell Membrane Integrity (Protein Leakage Assay)

This protocol measures the leakage of intracellular proteins as an indicator of cell membrane damage.

Materials:

  • Bacterial culture

  • PBS

  • This compound

  • Bradford reagent

  • Bovine Serum Albumin (BSA) for standard curve

Procedure:

  • Prepare Bacterial Suspension:

    • Harvest bacteria in the mid-logarithmic phase by centrifugation and wash twice with PBS.

    • Resuspend the bacterial pellet in PBS to a specific optical density (e.g., OD600 = 0.5).

  • Treatment:

    • Treat the bacterial suspension with different concentrations of this compound. Include an untreated control.

    • Incubate the samples at 37°C for a defined period (e.g., 2-4 hours).

  • Collect Supernatant:

    • Centrifuge the treated bacterial suspensions to pellet the cells.

    • Carefully collect the supernatant, which contains any leaked proteins.

  • Quantify Protein:

    • Use the Bradford assay to quantify the protein concentration in the supernatant.

    • Mix a sample of the supernatant with Bradford reagent and measure the absorbance at 595 nm after a short incubation.

    • Determine the protein concentration using a standard curve prepared with BSA. An increase in protein concentration in the supernatant of treated samples compared to the control indicates membrane damage.

Protocol 4: Reactive Oxygen and Nitrogen Species (ROS/RNS) Production Assay

This protocol uses fluorescent probes to detect the intracellular accumulation of ROS and RNS.

Materials:

  • Bacterial culture

  • PBS

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) for ROS detection

  • Diaminofluorescein-2 diacetate (DAF-2 DA) for RNS detection

  • This compound

  • Fluorometer or fluorescence microscope

Procedure:

  • Prepare and Load Cells:

    • Prepare a bacterial suspension as described in Protocol 3.

    • Load the cells with the fluorescent probe (e.g., 10 µM DCFH-DA for ROS) by incubating in the dark at 37°C for 30 minutes.

    • Wash the cells with PBS to remove excess probe.

  • Treatment:

    • Resuspend the probe-loaded cells in PBS and treat with various concentrations of this compound.

  • Measure Fluorescence:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~525 nm emission for DCF) at different time points.

    • An increase in fluorescence intensity in treated cells compared to untreated controls indicates an increase in ROS or RNS production.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with Antibacterial Agent 126

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with "Antibacterial agent 126" during in vitro experiments.

Introduction

"this compound" is a term that may refer to different compounds, including the bacteriocin peptide Piscicolin 126 or a synthetic small molecule. Both types of compounds can present unique solubility challenges. This guide offers general and specific strategies to overcome these issues, ensuring reliable and reproducible experimental results.

Troubleshooting Guide

Problem: Precipitate forms when preparing a stock solution.

Possible Cause & Solution

  • Low intrinsic solubility: The inherent chemical properties of "this compound" may limit its solubility in the chosen solvent.

    • Solution: Consult the solvent compatibility table below. Consider using a different solvent or a co-solvent system. For many poorly soluble compounds, organic solvents like dimethyl sulfoxide (DMSO) or ethanol are a good starting point.[1][2][3]

  • Incorrect solvent: The polarity of the solvent may not be suitable for the compound.

    • Solution: If the compound is a nonpolar small molecule, try less polar organic solvents. If it is a peptide like Piscicolin 126, aqueous buffers with specific pH ranges might be more appropriate.[4][5]

  • Concentration is too high: The intended stock concentration may exceed the solubility limit of the compound in that solvent.

    • Solution: Try preparing a lower concentration stock solution. It is often better to have a clear, lower-concentration stock than a precipitated, inaccurate higher-concentration one.

  • Temperature effect: Solubility can be temperature-dependent.

    • Solution: Gentle warming (e.g., in a 37°C water bath) can sometimes help dissolve the compound. However, be cautious about potential degradation of the compound at elevated temperatures.

Problem: The compound precipitates when the stock solution is diluted in aqueous media (e.g., cell culture media, broth).

Possible Cause & Solution

  • Solvent-shifting: The compound is soluble in the organic stock solvent but crashes out when introduced to the aqueous environment of the final assay.

    • Solution 1: Reduce the final solvent concentration. Aim for a final organic solvent concentration of ≤1% (v/v) in your assay to minimize both precipitation and solvent toxicity to the test organisms.[3]

    • Solution 2: Use a co-solvent system. Preparing the stock in a mixture of a strong organic solvent and a more aqueous-compatible solvent (like ethanol or polyethylene glycol) can sometimes ease the transition into the final aqueous medium.[6]

    • Solution 3: Employ solubilizing excipients. For persistent issues, consider formulating the compound with solubility enhancers like cyclodextrins or surfactants.[7][8][9] These can encapsulate the hydrophobic molecule and improve its aqueous dispersibility.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for "this compound"?

A1: This depends on the nature of your specific "this compound".

  • For a suspected small molecule: High-purity dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of hydrophobic compounds.[10]

  • For Piscicolin 126 (a peptide): Start with an acidic aqueous buffer (e.g., pH 2.0-4.0), as bacteriocins are often more stable and soluble at lower pH.[4][5] Avoid high pH, which can lead to loss of activity.[4]

Q2: What is the maximum concentration of organic solvent I can use in my in vitro assay?

A2: The final concentration of organic solvents should be kept to a minimum to avoid affecting the growth of the test organism and to prevent compound precipitation. A general recommendation is to keep the final concentration of solvents like DMSO and ethanol at or below 1% (v/v).[3] However, the tolerance can vary between different bacteria and cell lines. It is crucial to run a solvent toxicity control.[2][3]

Q3: My compound still precipitates even at low final solvent concentrations. What are my next steps?

A3: If simple dilution and solvent minimization are insufficient, more advanced formulation strategies may be necessary. These can include:

  • Using surfactants: Surfactants form micelles that can solubilize hydrophobic compounds in aqueous solutions.[7]

  • Complexation with cyclodextrins: Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[9]

  • pH adjustment: If your compound has ionizable groups, adjusting the pH of the medium can significantly impact its solubility.[8][11]

  • Particle size reduction: For some applications, techniques like sonication can help create a finer dispersion of the compound, though this may not be a true solution.[11][12]

Q4: Can I use heat to dissolve my "this compound"?

A4: Gentle warming can be an effective method to aid dissolution. However, it is critical to consider the thermal stability of your compound. For peptides like Piscicolin 126, excessive heat, especially at high pH, can cause degradation and loss of activity.[4] For novel small molecules, it is best to be cautious and assess thermal stability if possible.

Data Presentation

Table 1: Recommended Starting Solvents and Maximum Final Concentrations for In Vitro Assays

SolventRecommended forTypical Stock Concentration RangeMaximum Recommended Final Concentration in Assay (v/v)Notes
DMSO Hydrophobic small molecules10-50 mg/mL≤ 1%[3]Can be toxic to some cells at higher concentrations.[2]
Ethanol Many organic compounds1-10 mg/mL≤ 1-2%[2]Less toxic than DMSO for some cell lines.[2]
Methanol Polar organic compounds1-10 mg/mL≤ 1%Can be more toxic than ethanol.
Acidic Buffer (pH 2-4) Piscicolin 126 and other bacteriocins0.1-1 mg/mLNot applicablePiscicolin 126 is stable at low pH.[4][5]
Water (with pH adjustment) Ionizable compoundsDependent on pKa and pHNot applicableSolubility will be highly dependent on the final pH.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of a Poorly Soluble Small Molecule
  • Weighing: Accurately weigh a small amount of "this compound" (e.g., 1-5 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can try gentle warming in a 37°C water bath for 5-10 minutes, followed by vortexing. Sonication in a water bath for 5-10 minutes can also be attempted.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO) into a sterile, light-protected storage tube.

  • Storage: Store the stock solution at -20°C or -80°C as recommended for the compound's stability.

Protocol 2: Determining the Minimum Inhibitory Concentration (MIC) with a Poorly Soluble Compound
  • Preparation of Working Solution: Prepare an intermediate dilution of your stock solution in the appropriate broth medium. Be mindful of the solubility limitations upon this initial dilution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the working solution in broth.

  • Bacterial Inoculum: Add a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Also, include a solvent control (broth with bacteria and the highest concentration of the solvent used in the assay).

  • Incubation: Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.

Visualizations

Experimental_Workflow Workflow for Handling a Poorly Soluble Antibacterial Agent cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay (e.g., MIC) cluster_troubleshooting Troubleshooting weigh Weigh Compound add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Gentle Heat add_solvent->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize precipitate_stock Precipitate in Stock? dissolve->precipitate_stock store Store at -20°C sterilize->store prepare_working Prepare Working Solution in Broth store->prepare_working Use Stock serial_dilute Serial Dilution in 96-well Plate prepare_working->serial_dilute precipitate_dilution Precipitate on Dilution? prepare_working->precipitate_dilution add_bacteria Add Bacterial Inoculum serial_dilute->add_bacteria incubate Incubate (e.g., 37°C, 24h) add_bacteria->incubate read_results Read MIC incubate->read_results solution1 Try different solvent / co-solvent precipitate_stock->solution1 solution2 Lower stock concentration precipitate_stock->solution2 solution3 Use solubilizing excipients precipitate_dilution->solution3 solution4 Reduce final solvent % precipitate_dilution->solution4

Caption: Workflow for preparing and testing a poorly soluble antibacterial agent.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition by this compound cluster_bacterium Bacterial Cell agent This compound membrane Cell Membrane agent->membrane Penetrates target_enzyme Target Enzyme (e.g., DNA Gyrase) membrane->target_enzyme Inhibits dna_rep DNA Replication target_enzyme->dna_rep Blocks cell_death Cell Death dna_rep->cell_death

Caption: Hypothetical mechanism of action for a small molecule antibacterial agent.

References

Technical Support Center: Optimizing Piscicolin 126 Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the yield of piscicolin 126 from Carnobacterium maltaromaticum.

Frequently Asked Questions (FAQs)

Q1: What is piscicolin 126 and which bacterial strain is commonly used for its production?

A1: Piscicolin 126 is a class IIa bacteriocin, a small antimicrobial peptide, produced by the lactic acid bacterium Carnobacterium maltaromaticum. The most well-studied producing strain was originally identified as Carnobacterium piscicola JG126, now classified as Carnobacterium maltaromaticum CECT 4974. Another frequently studied strain is C. maltaromaticum UAL26.

Q2: What are the key factors influencing the yield of piscicolin 126?

A2: The primary factors influencing piscicolin 126 yield are the producing strain, culture temperature, pH of the medium, and for some strains, the concentration of an induction peptide.

Q3: Is there a difference in production conditions between C. maltaromaticum strains JG126 and UAL26?

A3: Yes, there is a significant difference. Strain JG126 produces piscicolin 126 at a wider range of temperatures. In contrast, strain UAL26 exhibits temperature-dependent production, with optimal yields observed at temperatures below 19°C. At higher temperatures, such as 25°C, piscicolin 126 production in UAL26 is significantly downregulated.[1] This is due to a frameshift mutation in the pisE gene, which is part of the piscicolin 126 operon, in the UAL26 strain.[1]

Q4: What is the role of the induction peptide in piscicolin 126 production?

A4: In C. maltaromaticum UAL26, the production of piscicolin 126 is regulated by a quorum-sensing mechanism that involves a small signaling peptide known as an induction peptide (PisN). The addition of chemically synthesized PisN can induce piscicolin 126 production in UAL26 cultures, even at temperatures that are typically non-permissive for production (e.g., 25°C).[2]

Q5: What is the optimal pH for piscicolin 126 stability and production?

A5: Piscicolin 126 exhibits greater stability at lower pH values.[2][3] While the optimal initial pH of the culture medium for maximizing yield has not been extensively reported, maintaining a pH below 7.0 is generally advisable. High pH values, especially when combined with elevated temperatures, can lead to a loss of bactericidal activity.[2][3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low piscicolin 126 activity detected in the culture supernatant. Incorrect incubation temperature for the specific strain. For C. maltaromaticum UAL26, ensure the incubation temperature is below 19°C.[1] For strain JG126, a wider temperature range is acceptable, but it is still advisable to cultivate at the lower end of its optimal growth range.
Suboptimal pH of the culture medium. Adjust the initial pH of the growth medium to be slightly acidic to neutral (e.g., pH 6.5-7.0). Monitor the pH during fermentation as it may decrease due to lactic acid production.
Degradation of piscicolin 126 by proteolytic enzymes. Piscicolin 126 is susceptible to degradation by proteases.[2] Ensure that the culture is not overly mature, as cell lysis can release intracellular proteases. Consider adding protease inhibitors during purification, though this may not be feasible during fermentation.
For C. maltaromaticum UAL26, insufficient concentration of the induction peptide. If culturing at a temperature that is not optimal for induction, consider adding chemically synthesized PisN to the culture medium.[2]
Loss of piscicolin 126 activity during purification. Exposure to high pH. Maintain a low pH (e.g., pH 2.0-4.0) throughout the purification process, especially during steps involving elevated temperatures.[2]
Presence of proteolytic enzymes. Perform purification steps at low temperatures (e.g., 4°C) to minimize enzymatic activity. Work quickly to reduce the exposure time to potential proteases.
Non-specific binding to surfaces. Use low-protein-binding tubes and membranes where possible. Pre-treat surfaces with a blocking agent if significant losses are observed.
Inconsistent piscicolin 126 yield between batches. Variability in inoculum preparation. Standardize the inoculum preparation by ensuring the starter culture is in the same growth phase and has a consistent cell density (e.g., measured by optical density) for each fermentation.
Minor variations in media composition. Prepare the culture medium from high-quality reagents and ensure consistent preparation methods for each batch.

Data Presentation

Table 1: Influence of Temperature and Induction Peptide on Piscicolin 126 Production by C. maltaromaticum UAL26

TemperatureInduction Peptide (PisN) ConcentrationPiscicolin 126 ProductionReference
< 19°CEndogenously producedDetected[1]
25°CNoneNot detected[1]
15°C1 x 10⁻¹⁰ M (added)Induced[2]
25°C1 x 10⁻⁷ M (added)Induced[2]

Table 2: Physicochemical Properties of Piscicolin 126

PropertyValue/CharacteristicReference
Molecular Weight4,416.6 ± 1.9 Da[2]
Amino Acid Residues44[2]
StructureContains one intramolecular disulfide bond[2]
pH StabilityMore stable at low pH values; activity lost at high pH, especially with elevated temperature.[2][3]
Thermal StabilityStable at elevated temperatures when at a low pH.[2]
Enzyme SensitivityDestroyed by proteolytic enzymes; not affected by catalase, lipase, or lysozyme.[2]

Experimental Protocols

Protocol 1: Cultivation of C. maltaromaticum for Piscicolin 126 Production
  • Inoculum Preparation:

    • Aseptically transfer a single colony of C. maltaromaticum from a fresh agar plate to 10 mL of a suitable broth medium (e.g., Brain Heart Infusion (BHI) or MRS broth).

    • Incubate the culture at the appropriate temperature for the strain (e.g., <19°C for UAL26, 25-30°C for JG126) for 18-24 hours.

  • Fermentation:

    • Inoculate a larger volume of fresh BHI or other optimized medium with the starter culture to a final optical density at 600 nm (OD₆₀₀) of approximately 0.05.

    • Incubate the culture under the optimal temperature conditions for the specific strain with gentle agitation.

    • Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals.

    • Harvest the culture in the late exponential or early stationary phase of growth to maximize piscicolin 126 yield and minimize protease release.

  • Harvesting the Supernatant:

    • Centrifuge the culture at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the bacterial cells.

    • Carefully decant and collect the supernatant, which contains the secreted piscicolin 126.

    • The cell-free supernatant can be stored at -20°C or processed immediately for purification.

Protocol 2: Purification of Piscicolin 126 from Culture Supernatant

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Ammonium Sulfate Precipitation (Optional Concentration Step):

    • Slowly add solid ammonium sulfate to the cold (4°C) cell-free supernatant with constant stirring to achieve a final saturation of 60-80%.

    • Continue stirring at 4°C for at least 4 hours or overnight.

    • Centrifuge at 12,000 x g for 30 minutes at 4°C to collect the precipitate.

    • Resuspend the pellet in a minimal volume of a low pH buffer (e.g., 20 mM sodium phosphate, pH 6.0).

  • Cation Exchange Chromatography:

    • Equilibrate a cation exchange column (e.g., CM Sepharose) with a binding buffer (e.g., 20 mM sodium phosphate, pH 6.0).

    • Load the resuspended precipitate or the clarified supernatant onto the column.

    • Wash the column with several column volumes of the binding buffer to remove unbound proteins.

    • Elute the bound piscicolin 126 using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the binding buffer).

    • Collect fractions and assay for antimicrobial activity against a sensitive indicator strain (e.g., Listeria monocytogenes).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Pool the active fractions from the cation exchange chromatography.

    • Acidify the pooled fractions with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Load the sample onto a C18 RP-HPLC column equilibrated with a mobile phase of water with 0.1% TFA (Solvent A).

    • Elute the piscicolin 126 with a linear gradient of acetonitrile containing 0.1% TFA (Solvent B). A typical gradient might be 5-95% Solvent B over 40-60 minutes.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect the peaks and assay for antimicrobial activity.

    • The purity of the final product can be assessed by mass spectrometry.

Visualizations

experimental_workflow cluster_culture Bacterial Culture cluster_purification Purification cluster_analysis Analysis inoculum Inoculum Preparation fermentation Fermentation inoculum->fermentation harvest Harvest Supernatant fermentation->harvest precipitation Ammonium Sulfate Precipitation harvest->precipitation cation_exchange Cation Exchange Chromatography precipitation->cation_exchange rphplc RP-HPLC cation_exchange->rphplc activity_assay Activity Assay rphplc->activity_assay mass_spec Mass Spectrometry rphplc->mass_spec

Caption: Experimental workflow for piscicolin 126 production and purification.

piscicolin_operon cluster_operon Piscicolin 126 Operon cluster_regulation Regulation & Transport pisA pisA (Piscicolin 126 precursor) Transport_Machinery Transport pisA->Transport_Machinery pisI pisI (Immunity protein) pisN pisN (Induction peptide) Extracellular_PisN Extracellular PisN pisN->Extracellular_PisN Exported pisR pisR (Response regulator) Transcription_Activation Transcription Activation pisR->Transcription_Activation pisK pisK (Histidine kinase) pisK->pisR Phosphorylates pisT pisT (ABC transporter) pisT->Transport_Machinery pisE pisE (Transport accessory protein) pisE->Transport_Machinery Extracellular_PisN->pisK Sensed by Phosphorylation_Cascade Phosphorylation Cascade Transcription_Activation->pisA Induces expression of

Caption: Simplified signaling pathway for piscicolin 126 production regulation.

References

Technical Support Center: Large-Scale Production of U-42,126

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale production of the antimetabolite antibiotic U-42,126 via fermentation of Streptomyces sviceus.

Troubleshooting Guides

Issue 1: Low U-42,126 Titer in Bioreactor

Symptoms:

  • The final concentration of U-42,126 is significantly lower than in bench-scale fermentations.

  • The production rate declines prematurely.

  • Batch-to-batch variability is high.

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Action Rationale
Suboptimal Media Composition 1. Re-evaluate the carbon-to-nitrogen ratio. 2. Titrate concentrations of key precursors and micronutrients. 3. Test different complex nitrogen sources (e.g., yeast extract, soy peptone).Nutrient limitations can prematurely halt secondary metabolite production. Streptomyces species often have complex nutritional requirements that can change at scale.
Poor Dissolved Oxygen (DO) 1. Increase agitation speed incrementally. 2. Increase airflow or sparging rate. 3. Consider oxygen-enriched air. 4. Monitor and control DO levels to a setpoint (e.g., >30% saturation).Oxygen is critical for the growth of aerobic Streptomyces and for many secondary metabolic pathways. Poor oxygen transfer is a common issue in large, viscous fermentations.[1][2]
Inadequate Mixing 1. Evaluate impeller design and placement for the bioreactor geometry. 2. Perform computational fluid dynamics (CFD) modeling to identify dead zones.[3] 3. Implement a multi-impeller configuration if necessary.In large tanks, inhomogeneous mixing can lead to gradients in pH, temperature, and nutrient concentration, stressing the microorganism and reducing productivity.[4][5]
Shear Stress 1. If increasing agitation, monitor cell viability and morphology. 2. Use wider, low-shear impellers (e.g., hydrofoil). 3. Reduce tip speed if cell damage is observed.High shear from impellers can damage the mycelia of filamentous bacteria, leading to reduced productivity.
Issue 2: Poor Growth and Unfavorable Morphology of Streptomyces sviceus

Symptoms:

  • Formation of large, dense pellets instead of dispersed mycelia.

  • Highly viscous broth that impedes mixing and oxygen transfer.

  • Slow biomass accumulation.

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Action Rationale
Inoculum Quality 1. Standardize inoculum age and concentration. 2. Use a seed train with multiple stages for gradual scale-up. 3. Consider using homogenized mycelial fragments for inoculation.The quality and morphology of the inoculum are critical for establishing a productive fermentation. Pellet formation can often be traced back to the initial stages of culture.
Medium Formulation 1. Add small concentrations of surfactants or anti-foaming agents that can influence morphology. 2. Adjust the concentration of divalent cations (e.g., Ca²⁺, Mg²⁺) which can affect cell wall integrity and aggregation.The chemical environment can significantly influence whether Streptomyces grows as pellets or as a filamentous network.
Genetic Factors 1. If possible, investigate morphological engineering through the controlled expression of genes like ssgA.[6]The ssgA gene is known to be involved in mycelial fragmentation in Streptomyces, and its overexpression can lead to less viscous broths and improved growth rates.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to keep constant when scaling up U-42,126 fermentation?

A1: While it is challenging to keep all parameters constant, the most critical to monitor and control are:

  • Tip Speed: To maintain similar shear stress environments.

  • Volumetric Oxygen Transfer Coefficient (kLa): To ensure consistent oxygen availability.

  • Mixing Time: To maintain homogeneity within the vessel.[2][4]

  • Power Input per Unit Volume (P/V): As a measure of mixing intensity.

Q2: How can I improve the downstream processing and purification of U-42,126?

A2: Downstream processing of a fermentation product can be challenging. Consider the following:

  • Biomass Removal: Due to the mycelial nature of S. sviceus, filtration can be difficult. Consider centrifugation or microfiltration. Flocculating agents may aid in biomass separation.

  • Initial Capture: Depending on the chemical nature of U-42,126, initial capture from the clarified broth could involve liquid-liquid extraction or adsorption onto a resin (e.g., hydrophobic or ion-exchange).

  • Purification: Multi-step chromatography is likely necessary. A common sequence is ion-exchange chromatography followed by hydrophobic interaction or reverse-phase chromatography.

Q3: My U-42,126 product seems to be degrading during processing or storage. What can I do?

A3: To investigate degradation, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermolytic).[7][8] This will help identify the liabilities of the molecule.

  • pH Stability: Determine the pH at which U-42,126 has maximum stability and buffer your solutions accordingly during purification and for the final formulation.[8]

  • Temperature Sensitivity: Assess thermal degradation to define acceptable temperature ranges for processing and storage.

  • Oxidation: If sensitive to oxidation, consider processing under an inert atmosphere (e.g., nitrogen) and adding antioxidants to the formulation.

Data Presentation

Table 1: Example of Scale-Up Parameter Comparison

ParameterLab Scale (5 L)Pilot Scale (500 L)Production Scale (50,000 L)
Working Volume 4 L400 L40,000 L
Vessel Aspect Ratio (H/D) 2:12.5:13:1
Agitation Speed (RPM) 40015060
Impeller Tip Speed (m/s) 2.13.54.5
Power/Volume (W/m³) 1000800500
kLa (h⁻¹) 15012080
Resulting Titer (mg/L) 250180110

This table illustrates a common scenario where titer decreases as scale increases due to challenges in maintaining optimal mass transfer and mixing.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Inoculum Development
  • Aseptic Technique: All manipulations are to be performed in a certified laminar flow hood.

  • Spore Stock Revival: Aseptically transfer 1 mL of cryopreserved S. sviceus spore stock into a 250 mL baffled flask containing 50 mL of Tryptic Soy Broth.

  • First Stage Culture: Incubate at 28°C with shaking at 200 RPM for 48-72 hours, or until the culture is turbid and shows early signs of mycelial growth.

  • Second Stage Culture: Transfer 5% (v/v) of the first stage culture into a 2 L baffled flask containing 500 mL of seed medium.

  • Incubation: Incubate at 28°C with shaking at 200 RPM for 24-48 hours. The seed culture is ready for bioreactor inoculation when it is in the late exponential growth phase.

  • Quality Control: Before inoculation, perform a gram stain and microscopic examination to confirm the absence of contamination and to assess the mycelial morphology.

Visualizations

Fermentation_Workflow cluster_prep Preparation cluster_culture Culturing cluster_downstream Downstream Processing Media_Prep Media Preparation Fermentation Large-Scale Fermentation Media_Prep->Fermentation Bioreactor_Sterilization Bioreactor Sterilization Bioreactor_Sterilization->Fermentation Inoculum_Dev Inoculum Development Inoculum_Dev->Fermentation Harvest Harvest & Biomass Removal Fermentation->Harvest Extraction Extraction Harvest->Extraction Purification Purification Extraction->Purification Final_Product Final Product (U-42,126) Purification->Final_Product

Caption: A generalized workflow for the production of U-42,126.

Troubleshooting_Logic cluster_growth Growth Phase Analysis cluster_production Production Phase Analysis cluster_solutions Potential Solutions Start Low U-42,126 Titer Detected Check_Growth Is Biomass Normal? Start->Check_Growth Check_Morphology Is Morphology Dispersed? Check_Growth->Check_Morphology No Check_DO Is DO > 30%? Check_Growth->Check_DO Yes Optimize_Inoculum Optimize Inoculum Check_Morphology->Optimize_Inoculum No (Pellets) Modify_Medium Modify Medium Check_Morphology->Modify_Medium Yes Check_pH Is pH in Range? Check_DO->Check_pH Yes Adjust_Agitation Adjust Agitation/Aeration Check_DO->Adjust_Agitation No Check_Nutrients Are Nutrients Depleted? Check_pH->Check_Nutrients Yes Implement_Feed Implement Feeding Strategy Check_Nutrients->Implement_Feed Yes

Caption: A troubleshooting decision tree for low U-42,126 productivity.

References

troubleshooting "Antibacterial agent 126" stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of "Antibacterial agent 126" in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their experiments.

Troubleshooting Guide: Stability Issues in Solution

This guide addresses common problems encountered with the stability of "this compound" in solution, offering potential causes and actionable solutions.

Observed Issue Potential Cause Recommended Action
Precipitation upon dilution in aqueous buffer The compound has limited solubility in aqueous solutions. The final concentration of DMSO may be too low to maintain solubility.- Increase the final percentage of DMSO in the working solution (ensure it is compatible with your experimental system, typically ≤0.5%).- Prepare the working solution by adding the aqueous buffer to the DMSO stock solution slowly while vortexing.- Consider using a different co-solvent if DMSO is not suitable for the experiment.
Loss of antibacterial activity over time The compound may be degrading in solution. Potential degradation pathways include hydrolysis, oxidation, or photodegradation.- Prepare fresh working solutions for each experiment from a frozen DMSO stock.- Protect solutions from light by using amber vials or covering containers with aluminum foil.- Avoid prolonged storage of solutions at room temperature or in aqueous buffers.- Degas aqueous buffers to minimize dissolved oxygen and reduce the risk of oxidation.
Inconsistent experimental results This could be due to inconsistent solution preparation, storage, or handling. Multiple freeze-thaw cycles of the stock solution can also lead to degradation.- Prepare aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles.- Ensure accurate and consistent pipetting and dilution techniques.- Standardize the incubation times and conditions for all experiments.- Perform a stability test of the compound under your specific experimental conditions.
Color change in the solution A change in color may indicate chemical degradation or oxidation of the compound.- Discard the solution and prepare a fresh one from a new aliquot of the stock solution.- If the problem persists, consider purging the solvent with an inert gas (like nitrogen or argon) before preparing the solution to minimize oxidation.

Frequently Asked Questions (FAQs)

1. How should I prepare a stock solution of this compound?

It is recommended to prepare a stock solution of "this compound" in anhydrous dimethyl sulfoxide (DMSO). A concentration of 10 mM in DMSO is a common starting point.[1] To prepare the stock solution, add the appropriate volume of DMSO directly to the vial containing the powdered compound. Ensure the compound is fully dissolved by vortexing.

2. How should I store the stock solution?

Store the DMSO stock solution in tightly sealed vials at -20°C or -80°C for long-term storage.[2] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[2] When stored properly at -20°C, stock solutions are typically stable for up to one month, and at -80°C, for up to six months.[2]

3. How do I prepare working solutions from the DMSO stock?

To prepare a working solution, dilute the DMSO stock solution directly into your cell culture medium or aqueous buffer. It is crucial to ensure that the final concentration of DMSO in the working solution is low enough to not affect your experimental system, typically less than 0.5%.[2] To minimize the risk of precipitation, add the aqueous buffer to the DMSO stock aliquot slowly while mixing.

4. Can I store the diluted aqueous solutions?

It is not recommended to store diluted aqueous solutions for extended periods. Due to the potential for hydrolysis and other degradation pathways in aqueous environments, it is best practice to prepare fresh working solutions for each experiment.

5. My compound has precipitated out of solution. What should I do?

If you observe precipitation, do not use the solution for your experiments as the actual concentration will be unknown. The precipitate can sometimes be redissolved by gentle warming and vortexing. However, it is safer to discard the solution and prepare a fresh one. To prevent precipitation in the future, refer to the troubleshooting guide above.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Experimental Buffer

This protocol outlines a method to determine the stability of "this compound" in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • "this compound"

  • Anhydrous DMSO

  • Experimental aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water with a modifier like formic acid)

  • Temperature-controlled incubator

  • Autosampler vials

Methodology:

  • Prepare a stock solution: Prepare a 10 mM stock solution of "this compound" in anhydrous DMSO.

  • Prepare the test solution: Dilute the stock solution to the final working concentration (e.g., 100 µM) in your experimental aqueous buffer. Prepare a sufficient volume for all time points.

  • Initial time point (T=0): Immediately after preparation, take an aliquot of the test solution, and inject it into the HPLC system to obtain the initial peak area of the compound. This will serve as the 100% reference.

  • Incubation: Place the remaining test solution in a temperature-controlled incubator set to the temperature of your experiment (e.g., 37°C).

  • Time points: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution and transfer them to autosampler vials.

  • HPLC analysis: Analyze the samples by HPLC. The peak area corresponding to "this compound" will be used to determine its concentration.

  • Data analysis: Calculate the percentage of the remaining "this compound" at each time point relative to the initial time point (T=0). A plot of the percentage of the compound remaining versus time will indicate its stability under the tested conditions.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Solution Stability start Start: Issue with Experiment issue Observe Issue: - Precipitation - Loss of Activity - Inconsistent Results start->issue is_precip Is there precipitation? issue->is_precip check_prep Review Solution Preparation Protocol check_storage Review Storage Conditions check_prep->check_storage end End: Issue Resolved check_storage->end is_activity_loss Is there loss of activity? is_precip->is_activity_loss No precip_cause Potential Causes: - Low aqueous solubility - Incorrect solvent mixing is_precip->precip_cause Yes is_inconsistent Are results inconsistent? is_activity_loss->is_inconsistent No activity_cause Potential Causes: - Degradation (hydrolysis, oxidation) - Photodegradation is_activity_loss->activity_cause Yes is_inconsistent->check_prep No inconsistent_cause Potential Causes: - Multiple freeze-thaw cycles - Inconsistent technique is_inconsistent->inconsistent_cause Yes precip_solution Solutions: - Increase final DMSO % - Slow addition of buffer to stock - Use fresh solution precip_cause->precip_solution precip_solution->end activity_solution Solutions: - Prepare fresh solutions - Protect from light - Degas buffer activity_cause->activity_solution activity_solution->end inconsistent_solution Solutions: - Aliquot stock solution - Standardize protocols - Perform stability test inconsistent_cause->inconsistent_solution inconsistent_solution->end

Caption: Troubleshooting workflow for stability issues.

DegradationPathways Potential Degradation Pathways agent126 This compound (in solution) hydrolysis Hydrolysis (presence of water) agent126->hydrolysis oxidation Oxidation (presence of oxygen) agent126->oxidation photodegradation Photodegradation (exposure to light) agent126->photodegradation degraded_products Inactive Degradation Products hydrolysis->degraded_products oxidation->degraded_products photodegradation->degraded_products

Caption: Potential degradation pathways for the compound.

ExperimentalWorkflow Experimental Workflow for Stability Assessment prep_stock 1. Prepare Stock Solution (10 mM in DMSO) prep_working 2. Prepare Working Solution (in aqueous buffer) prep_stock->prep_working t0_analysis 3. Analyze T=0 Sample (HPLC) prep_working->t0_analysis incubate 4. Incubate Solution (at experimental temp) t0_analysis->incubate timepoint_analysis 5. Analyze at Time Points (e.g., 1, 2, 4, 8, 24h via HPLC) incubate->timepoint_analysis data_analysis 6. Analyze Data (% remaining vs. time) timepoint_analysis->data_analysis

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Piscicolin 126

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the bacteriocin piscicolin 126. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the bioavailability of piscicolin 126 in your in vivo studies, particularly for oral administration routes.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with piscicolin 126 in a question-and-answer format.

Question: Why is there a significant discrepancy between the high in vitro activity and low in vivo efficacy of my piscicolin 126 formulation?

Answer: This is a frequent challenge when transitioning from in vitro to in vivo studies with peptide-based antimicrobials like piscicolin 126. The primary reasons for this discrepancy are:

  • Proteolytic Degradation: Piscicolin 126 is a peptide and is highly susceptible to degradation by proteases found in the gastrointestinal (GI) tract, such as pepsin, trypsin, and chymotrypsin.[1][2][3] This enzymatic breakdown significantly reduces the amount of active piscicolin 126 that can reach its target site.

  • Poor Absorption: Due to its molecular size and hydrophilic nature, piscicolin 126 has poor permeability across the intestinal epithelium.[2][4]

  • pH Instability: While piscicolin 126 is stable at low pH, its activity can be lost at the higher pH values found in the lower parts of the small intestine.[1][4][5]

To address this, consider formulating piscicolin 126 to protect it from the harsh environment of the GI tract. Nanoencapsulation is a promising strategy.

Question: My nanoencapsulated piscicolin 126 formulation is still showing poor oral bioavailability. What could be the issue?

Answer: Even with nanoencapsulation, achieving high oral bioavailability can be challenging. Here are some potential reasons and troubleshooting steps:

  • Suboptimal Encapsulation Efficiency: If a significant portion of the piscicolin 126 is not successfully encapsulated, it will be exposed to the GI environment and degraded.

    • Troubleshooting: Optimize your encapsulation protocol. Experiment with different polymer or lipid concentrations, pH conditions during encapsulation, and purification methods to remove unencapsulated piscicolin 126.

  • Premature Release: The nanoparticle matrix may be degrading too quickly in the stomach or upper small intestine, releasing the piscicolin 126 before it reaches the optimal site for absorption.

    • Troubleshooting: Select a carrier material with a degradation profile that allows for release in the lower small intestine or colon. For example, Eudragit® polymers can be used for pH-dependent release.

  • Particle Size and Surface Charge: The size and surface properties of your nanoparticles can affect their transit through the mucus layer and uptake by intestinal cells.

    • Troubleshooting: Aim for a particle size in the range of 100-500 nm for optimal transport across the intestinal barrier. A neutral or slightly negative surface charge can also help to reduce non-specific interactions with the negatively charged mucus.

  • Inadequate In Vivo Stability of the Nanoparticles: The nanoparticles themselves may not be stable in the complex environment of the GI tract.

    • Troubleshooting: Evaluate the stability of your nanoparticles in simulated gastric and intestinal fluids before proceeding to in vivo studies.

Question: How can I confirm that my delivery system is effectively protecting piscicolin 126 in the GI tract?

Answer: You can perform in vitro and ex vivo experiments to assess the protective effect of your formulation:

  • In Vitro Stability Studies: Incubate your encapsulated piscicolin 126 in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) containing relevant proteases (e.g., pepsin in SGF, trypsin and chymotrypsin in SIF). At various time points, measure the amount of intact piscicolin 126 remaining.

  • Ex Vivo Intestinal Permeability Assays: Use an ex vivo model, such as the everted gut sac technique or a Ussing chamber with excised intestinal tissue, to assess the transport of your encapsulated piscicolin 126 across the intestinal epithelium.

Frequently Asked Questions (FAQs)

What is piscicolin 126 and why is its bioavailability a concern?

Piscicolin 126 is a class IIa bacteriocin, a small antimicrobial peptide with potent activity against various Gram-positive bacteria, including the foodborne pathogen Listeria monocytogenes.[1][4][5] Its bioavailability, particularly after oral administration, is a major concern because as a peptide, it is easily broken down by digestive enzymes and is poorly absorbed in the gut.[2][3]

What are the key physicochemical properties of piscicolin 126 to consider for formulation development?

Key properties of piscicolin 126 are summarized in the table below:

PropertyValue/CharacteristicImplication for Oral Delivery
Molecular Weight ~4.4 kDa[1]Large size limits passive diffusion across the intestinal epithelium.
Structure 44 amino acid peptide with one disulfide bond[1][5]Susceptible to proteolytic degradation.
pH Stability Stable at low pH; activity lost at high pH[4][5]Stable in the stomach but may be inactivated in the small intestine.
Enzyme Stability Destroyed by a range of proteolytic enzymes[1]Major barrier to oral bioavailability.
Temperature Stability Bactericidal activity is not destroyed by elevated temperatures at low pH.[5]Stable during heat-based sterilization processes at acidic pH.

What are the most promising strategies to improve the oral bioavailability of piscicolin 126?

Nanoencapsulation is a leading strategy to protect piscicolin 126 from the harsh GI environment and facilitate its absorption.[2] Common nanoencapsulation techniques include:

  • Liposomes: Phospholipid vesicles that can encapsulate hydrophilic molecules like piscicolin 126 in their aqueous core.[6]

  • Polymeric Nanoparticles: Made from biodegradable polymers such as polylactic-co-glycolic acid (PLGA), chitosan, or alginate. These can provide controlled release of the encapsulated peptide.

Are there any in vivo studies on the oral delivery of similar bacteriocins?

While specific in vivo oral bioavailability data for piscicolin 126 is limited, studies on other class IIa bacteriocins like nisin and pediocin have shown that encapsulation can improve their stability and efficacy in vivo. For instance, oral administration of nisin in a resistant starch-based matrix has been shown to alter the gut microbiota in mice, indicating that the nisin reached the lower gastrointestinal tract in an active form.[5] Similarly, liposome-encapsulated pediocin has demonstrated improved stability and controlled release.[6]

What are the critical parameters to consider when designing an in vivo study to evaluate the bioavailability of encapsulated piscicolin 126?

  • Animal Model: Rats or mice are commonly used models for oral drug delivery studies.[7]

  • Dosing and Administration: The dose of encapsulated piscicolin 126 and the method of oral administration (e.g., gavage) should be carefully determined.

  • Blood Sampling: A well-defined blood sampling schedule is crucial to determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

  • Analytical Method: A sensitive and specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS), is required to quantify the low concentrations of piscicolin 126 expected in blood samples.

Experimental Protocols

Protocol 1: Nanoencapsulation of Piscicolin 126 in Liposomes

This protocol describes a general method for encapsulating piscicolin 126 in liposomes using the thin-film hydration method.

Materials:

  • Piscicolin 126 (purified)

  • Soybean phosphatidylcholine (SPC) or other suitable lipid

  • Cholesterol

  • Chloroform and Methanol (analytical grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Methodology:

  • Lipid Film Formation: Dissolve the lipid (e.g., SPC) and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a solution of piscicolin 126 in PBS by gentle rotation. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove unencapsulated piscicolin 126 by ultracentrifugation or size exclusion chromatography.

  • Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro release profile.

Protocol 2: In Vivo Oral Bioavailability Study in a Rat Model

This protocol outlines a basic procedure for assessing the oral bioavailability of encapsulated piscicolin 126 in rats. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Materials:

  • Encapsulated piscicolin 126 formulation

  • Sprague-Dawley rats (or other suitable strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS system for analysis

Methodology:

  • Animal Acclimation: Acclimate the rats to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the rats overnight (with free access to water) before dosing to ensure an empty stomach.

  • Dosing: Administer the encapsulated piscicolin 126 formulation to the rats via oral gavage. Include a control group that receives free piscicolin 126.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) after dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of piscicolin 126 in the plasma samples using a validated LC-MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to determine the oral bioavailability.

Visualizations

G cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract Piscicolin_126 Piscicolin 126 Stomach Stomach (Low pH) Piscicolin_126->Stomach Ingestion Small_Intestine Small Intestine (Proteases, High pH) Stomach->Small_Intestine Degradation Degraded Peptides Small_Intestine->Degradation Enzymatic Action Poor_Absorption Low Bioavailability Small_Intestine->Poor_Absorption Epithelial Barrier

Caption: Challenges to the oral bioavailability of piscicolin 126.

G cluster_formulation Nanoencapsulation Strategy cluster_gi_tract Gastrointestinal Tract Encapsulated_P126 Encapsulated Piscicolin 126 Stomach Stomach (Low pH) Encapsulated_P126->Stomach Ingestion Small_Intestine Small Intestine Stomach->Small_Intestine Protection from Degradation Absorption Improved Bioavailability Small_Intestine->Absorption Enhanced Uptake

Caption: Improving bioavailability with nanoencapsulation.

G Start Low In Vivo Efficacy Check_Degradation Assess In Vitro Stability in GI Fluids Start->Check_Degradation Degraded Yes Check_Degradation->Degraded Not_Degraded No Check_Degradation->Not_Degraded Improve_Formulation Optimize Encapsulation/ Choose Different Carrier Degraded->Improve_Formulation Degradation Observed Check_Permeability Evaluate Ex Vivo Intestinal Permeability Not_Degraded->Check_Permeability Stable in GI Fluids Low_Permeability Low Check_Permeability->Low_Permeability High_Permeability High Check_Permeability->High_Permeability Modify_Nanoparticle Modify Surface Properties/ Add Permeation Enhancer Low_Permeability->Modify_Nanoparticle Poor Permeation Investigate_Other Investigate Other Factors (e.g., in vivo clearance) High_Permeability->Investigate_Other Good Permeation

Caption: Troubleshooting workflow for poor in vivo efficacy.

References

Technical Support Center: "Antibacterial Agent 126" Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with "Antibacterial Agent 126" and its derivatives. The focus is on strategies to mitigate cytotoxicity while preserving antibacterial efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of "this compound"?

A1: "this compound" is a potent antibacterial compound that primarily functions by disrupting bacterial cell membrane integrity. This leads to the leakage of intracellular components and an increase in reactive oxygen and nitrogen species (ROS/RNS), ultimately resulting in bacterial cell death.[1]

Q2: Why are derivatives of "this compound" being developed?

A2: While "this compound" is highly effective, it can exhibit off-target cytotoxicity towards mammalian cells at higher concentrations. The development of derivatives, such as "126-A" and "126-B," aims to improve the therapeutic window by reducing this cytotoxicity while maintaining or enhancing antibacterial potency. This is often achieved by modifying the compound's structure to increase its selectivity for bacterial membranes over mammalian cell membranes.

Q3: What is the Selectivity Index (SI) and why is it important?

A3: The Selectivity Index is a critical parameter in drug development that quantifies the relative safety of a compound. It is calculated as the ratio of the cytotoxic concentration (CC50) to the effective antimicrobial concentration (MIC or IC50). A higher SI value indicates greater selectivity for the target pathogen over host cells, suggesting a safer compound.

SI = CC50 / MIC

Data Summary: Potency and Cytotoxicity

The following table summarizes the antibacterial potency (Minimum Inhibitory Concentration, MIC) and mammalian cell cytotoxicity (50% Cytotoxic Concentration, CC50) of "this compound" and its derivatives. Data was generated against Staphylococcus aureus and a human embryonic kidney cell line (HEK293).

CompoundMIC against S. aureus (µg/mL)CC50 against HEK293 (µg/mL)Selectivity Index (SI)
Agent 126 (Parent)11010
Derivative 126-A24020
Derivative 126-B1.56040

Troubleshooting Guide

Issue 1: High cytotoxicity observed in my cell line with "Derivative 126-B," despite data suggesting low toxicity.

  • Possible Cause 1: Cell Line Sensitivity. The provided CC50 data is for HEK293 cells. Different mammalian cell lines can have varying sensitivities to a compound. Your specific cell line may be more susceptible.

    • Solution: We recommend testing the derivative on a panel of cell lines, including the one used in your primary assay and a standard, less sensitive line like HepG2, to establish a cytotoxicity profile.

  • Possible Cause 2: Incorrect Compound Concentration. Errors in serial dilutions can lead to testing higher-than-intended concentrations of the compound.

    • Solution: Re-verify your stock solution concentration and the dilution series. Prepare fresh dilutions for each experiment.

  • Possible Cause 3: Extended Exposure Time. The standard cytotoxicity assay protocol suggests a 24-hour exposure. Longer incubation times can lead to increased cell death.

    • Solution: Adhere to the recommended incubation time. If your experimental design requires longer exposure, a time-course experiment should be performed to determine the onset of significant cytotoxicity.

Issue 2: My derivative shows lower antibacterial activity than expected.

  • Possible Cause 1: Bacterial Strain Specificity. The provided MIC data is for a specific strain of S. aureus. The efficacy of antibacterial agents can vary between different bacterial species and even between strains of the same species.

    • Solution: Test the derivative against a broader panel of clinically relevant bacterial strains to determine its spectrum of activity.

  • Possible Cause 2: Compound Degradation. The compound may be unstable under your specific experimental conditions (e.g., light exposure, temperature, specific broth components).

    • Solution: Prepare fresh solutions of the compound for each experiment. Store stock solutions in the dark at -20°C or as recommended on the data sheet.

  • Possible Cause 3: High Inoculum Density. An excessively high bacterial inoculum in your MIC assay can overwhelm the antibacterial agent.

    • Solution: Ensure your bacterial inoculum is standardized according to CLSI guidelines, typically to 5 x 10^5 CFU/mL in the final well volume.[2]

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variation in Cell Seeding Density. The number of cells seeded for a cytotoxicity assay is critical. Too few or too many cells can alter the apparent cytotoxicity.[3]

    • Solution: Implement a strict cell counting and seeding protocol. Ensure even cell distribution in the wells by gentle swirling of the plate after seeding.

  • Possible Cause 2: Solvent Effects. If using a solvent like DMSO to dissolve the compounds, high final concentrations can be toxic to both mammalian and bacterial cells.

    • Solution: Ensure the final solvent concentration is consistent across all wells, including controls, and is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a solvent-only control to assess its contribution to cytotoxicity.

Experimental Protocols & Workflows

Key Experimental Methodologies

Below are detailed protocols for assessing the antibacterial activity and cytotoxicity of "this compound" and its derivatives.

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.[4][5]

  • Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial culture in log-phase growth

    • Antibacterial agent stock solution

    • Spectrophotometer

  • Procedure:

    • Prepare a 2-fold serial dilution of the antibacterial agent in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

    • Adjust the bacterial culture to a 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL. Dilute this suspension so that the final inoculum in each well will be 5 x 10^5 CFU/mL.

    • Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria in broth without the agent) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the agent at which there is no visible turbidity. This can be assessed by eye or by reading the optical density at 600 nm.

2. MTT Assay for Mammalian Cell Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6][7]

  • Materials:

    • 96-well cell culture plates

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Mammalian cell line (e.g., HEK293)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed 1 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

    • Prepare serial dilutions of the antibacterial agent in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the agent.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-cell control (medium only).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of the MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the CC50 value from the dose-response curve.

Visualizations

Signaling Pathways and Workflows

Cytotoxicity_Pathway cluster_membrane Cell Membrane Interaction cluster_downstream Downstream Effects Agent126 This compound Membrane Mammalian Cell Membrane Disruption Agent126->Membrane Direct Interaction ROS Increased Intracellular Reactive Oxygen Species (ROS) Membrane->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for Agent 126-induced cytotoxicity.

MTT_Workflow A 1. Seed Cells (e.g., 1x10^4 cells/well) B 2. Incubate 24h (for cell attachment) A->B C 3. Add Compound Derivatives (serial dilutions) B->C D 4. Incubate 24h (drug exposure) C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate 4h (formazan formation) E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate CC50 H->I

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Troubleshooting_Logic Start Inconsistent Cytotoxicity Results Check_Cells Review Cell Handling Protocol Start->Check_Cells Check_Compound Review Compound Preparation Start->Check_Compound Check_Assay Review Assay Parameters Start->Check_Assay Sol_Cells Standardize Cell Seeding Density Ensure even well distribution Check_Cells->Sol_Cells If inconsistent Sol_Compound Verify Stock Concentration Use fresh dilutions Check final solvent concentration Check_Compound->Sol_Compound If issues found Sol_Assay Confirm Incubation Times Check plate reader settings Include all controls Check_Assay->Sol_Assay If parameters vary

Caption: Logical workflow for troubleshooting inconsistent cytotoxicity results.

References

Technical Support Center: Refining Purification Protocols for Novel Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide has been developed to address common challenges in the purification of novel antibiotics, exemplified by the hypothetical compound "Strevimycin," a secondary metabolite from Streptomyces. The principles and troubleshooting steps outlined here are based on general best practices for natural product purification and are intended to be adapted to the specific characteristics of the molecule of interest.

Frequently Asked Questions (FAQs)

Q1: My initial crude extract shows good antimicrobial activity, but the activity is lost after the first purification step. What could be the reason?

A1: This is a common issue that can arise from several factors:

  • Compound Instability: Your target compound, "Strevimycin," might be unstable under the purification conditions (e.g., pH, solvent, temperature). It's crucial to assess the stability of your compound under various conditions before starting the purification.

  • Cofactor Dependency: The antimicrobial activity might depend on the presence of a cofactor that is being separated during purification.

  • Synergistic Effects: The observed activity in the crude extract could be due to the synergistic effect of multiple compounds. The purification process separates these compounds, leading to a loss of activity in individual fractions.

Q2: I am observing poor resolution and broad peaks during my HPLC purification. What are the likely causes and solutions?

A2: Poor peak shape in HPLC can be attributed to several factors:

  • Column Overload: Injecting too much sample can lead to peak broadening and fronting. Try reducing the sample concentration or injection volume.

  • Inappropriate Mobile Phase: The solvent composition may not be optimal for your compound. Experiment with different solvent gradients and pH to improve peak shape. For polar compounds, hydrophilic interaction liquid chromatography (HILIC) might be a better alternative to reversed-phase HPLC.[1]

  • Column Degradation: The HPLC column may be degraded or contaminated. A rigorous column cleaning protocol or replacing the column might be necessary.

  • Secondary Interactions: Your compound might be interacting with the stationary phase in undesirable ways. Adding a small amount of a competing agent (e.g., triethylamine for basic compounds) to the mobile phase can sometimes mitigate this.

Q3: How do I choose the right solvent system for my column chromatography?

A3: The choice of solvent system is critical for successful separation. Thin-layer chromatography (TLC) is an indispensable tool for this. The ideal solvent system for column chromatography should provide a good separation of your target compound from impurities on a TLC plate, with the Rf value of your compound preferably between 0.2 and 0.4 for optimal separation on a silica gel column.

Q4: My purified "Strevimycin" appears to be a single spot on TLC, but I see multiple peaks in my HPLC analysis. Why is that?

A4: This discrepancy can occur due to:

  • Higher Resolution of HPLC: HPLC offers significantly higher resolution than TLC. Compounds that co-elute on a TLC plate can often be separated by HPLC.

  • Presence of Isomers: Your purified sample might contain isomers (e.g., diastereomers or constitutional isomers) that are not resolved by TLC but are separated under the HPLC conditions.

  • On-Column Degradation: The compound might be degrading on the HPLC column, leading to the appearance of new peaks.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the purification of "Strevimycin."

Problem Potential Cause Suggested Solution
Low Yield of Purified Compound Compound degradation during extraction or purification.Perform stability studies at different pH values and temperatures. Consider using milder extraction and purification techniques.
Poor recovery from the chromatographic column.Ensure the compound is not irreversibly binding to the stationary phase. Try a different stationary phase (e.g., alumina instead of silica gel). Elute with a stronger solvent at the end of the run to recover all compounds.
Inefficient extraction from the fermentation broth.Optimize the extraction solvent and pH. Consider using techniques like solid-phase extraction.
Co-elution of Impurities with "Strevimycin" Similar polarity of the compound and impurities.Try a different chromatographic technique (e.g., ion-exchange or size-exclusion chromatography). Use a different stationary phase or a different solvent system in your current setup.
Tailing of a major impurity into the "Strevimycin" fraction.Optimize the loading amount and the solvent gradient to improve separation.
"Strevimycin" is not retained on the C18 HPLC column "Strevimycin" is too polar for reversed-phase chromatography.Use a more polar mobile phase (e.g., 100% aqueous). Consider using a HILIC column which is designed for polar compounds.[1] Add an ion-pairing reagent to the mobile phase to increase retention.
Inconsistent Retention Times in HPLC Fluctuation in mobile phase composition or flow rate.Ensure proper mixing and degassing of the mobile phase. Check the HPLC pump for any leaks or malfunctions.
Changes in column temperature.Use a column oven to maintain a constant temperature.
Column equilibration is insufficient.Ensure the column is properly equilibrated with the mobile phase before each injection.

Experimental Protocols

Protocol 1: General Extraction of "Strevimycin" from Streptomyces Fermentation Broth
  • Harvesting: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.

  • Supernatant Extraction:

    • Adjust the pH of the supernatant to 3.0 with 1M HCl.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Pool the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Mycelial Extraction:

    • Homogenize the mycelial pellet with methanol.

    • Centrifuge to remove cell debris.

    • Evaporate the methanol to obtain the mycelial crude extract.

  • Bioassay: Test both extracts for antimicrobial activity to determine the location of "Strevimycin."

Protocol 2: Silica Gel Column Chromatography for Initial Purification
  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions of a fixed volume.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify the fractions containing "Strevimycin."

  • Pooling and Concentration: Pool the pure fractions and evaporate the solvent to obtain the partially purified "Strevimycin."

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification fermentation Streptomyces Fermentation Broth centrifugation Centrifugation fermentation->centrifugation supernatant Supernatant centrifugation->supernatant mycelium Mycelium centrifugation->mycelium extraction_s Solvent Extraction (e.g., Ethyl Acetate) supernatant->extraction_s extraction_m Solvent Extraction (e.g., Methanol) mycelium->extraction_m crude_s Crude Extract (Supernatant) extraction_s->crude_s crude_m Crude Extract (Mycelium) extraction_m->crude_m column_chrom Silica Gel Column Chromatography crude_s->column_chrom crude_m->column_chrom If active fractions Fraction Collection column_chrom->fractions Pool active fractions tlc TLC Analysis fractions->tlc Pool active fractions tlc->column_chrom Pool active fractions hplc Preparative HPLC tlc->hplc pure_compound Pure 'Strevimycin' hplc->pure_compound signaling_pathway Strevimycin Strevimycin (Antibiotic) BacterialCell Bacterial Cell Wall Strevimycin->BacterialCell Binds to TargetEnzyme Target Enzyme (e.g., Transpeptidase) BacterialCell->TargetEnzyme Inhibits CellWallSynth Cell Wall Synthesis Pathway TargetEnzyme->CellWallSynth Blocks CellLysis Cell Lysis CellWallSynth->CellLysis Leads to

References

Validation & Comparative

A Comparative Analysis of Antibacterial Efficacy: Vancomycin vs. The Elusive Antibacterial Agent 126

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the established glycopeptide antibiotic, vancomycin, and the novel compound "Antibacterial agent 126" is currently precluded by a significant lack of publicly available scientific data on the latter. Extensive searches for "this compound" and its associated identifier, HY-161097, have yielded no peer-reviewed studies, quantitative efficacy data, or detailed experimental protocols. Information is limited to supplier-provided descriptions that characterize it as a "potent antibacterial agent" that may reduce biofilm formation, disrupt membrane integrity, and increase reactive oxygen and nitrogen species.[1][2] Without concrete data, a direct and objective comparison of its performance against the well-documented antibiotic vancomycin is not feasible.

This guide will, therefore, provide a detailed overview of vancomycin's antibacterial profile and the standard methodologies used to evaluate antibacterial efficacy. This information can serve as a benchmark and a template for the evaluation of "this compound" should experimental data become available.

Vancomycin: A Profile of a Last-Resort Antibiotic

Vancomycin is a glycopeptide antibiotic renowned for its efficacy against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[4][5]

Mechanism of Action: Vancomycin binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors, which are essential building blocks for the bacterial cell wall.[3][4] This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for elongating and cross-linking the peptidoglycan matrix, thereby compromising the structural integrity of the cell wall and leading to bacterial lysis.[5] Additionally, some evidence suggests that vancomycin can also alter bacterial cell membrane permeability and inhibit RNA synthesis.[4][6]

Antibacterial Spectrum: Vancomycin's activity is predominantly directed against Gram-positive bacteria. This is because its large molecular size prevents it from penetrating the outer membrane of Gram-negative bacteria.[5] Its spectrum includes, but is not limited to, Staphylococcus aureus (including MRSA), Staphylococcus epidermidis, Streptococcus pneumoniae, Enterococcus species, and Clostridium difficile.[4][6]

Quantitative Efficacy Data: Vancomycin

The efficacy of an antibacterial agent is commonly quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in bacterial death.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Vancomycin against Various Bacterial Strains

Bacterial StrainMIC Range (µg/mL)Reference
Staphylococcus aureus (MRSA)0.5 - 2[7]
Enterococcus faecalis (VSE)1 - 4[7]
Streptococcus pneumoniae≤ 1[6]

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols for Determining Antibacterial Efficacy

To facilitate a future comparison, the following are detailed methodologies for key experiments used to assess the efficacy of antibacterial agents.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

These assays are fundamental in determining the potency of an antibacterial agent.

a. Broth Microdilution Method: This is a widely used technique to determine MIC.

  • Procedure:

    • A two-fold serial dilution of the antibacterial agent is prepared in a liquid growth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

    • A growth control (no antibiotic) and a sterility control (no bacteria) are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the agent that shows no visible turbidity.

b. MBC Determination:

  • Procedure:

    • Following the MIC determination, an aliquot from each well showing no growth is sub-cultured onto an antibiotic-free agar plate.

    • The plates are incubated for 18-24 hours.

    • The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic nature of an antibacterial agent over time.

  • Procedure:

    • A standardized bacterial suspension is exposed to the antibacterial agent at various concentrations (e.g., 1x, 2x, 4x MIC).

    • A growth control without the antibiotic is included.

    • Samples are collected at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • The number of viable bacteria in each sample is determined by serial dilution and plating.

    • The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.

Visualizing Experimental Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and biological pathways.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Antibacterial Agent Stock C Serial Dilution in 96-well Plate A->C B Bacterial Culture D Inoculation with Standardized Bacteria B->D C->D E Incubation (18-24h, 37°C) D->E F Visual Inspection for Turbidity E->F G Determine MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

vancomycin_moa cluster_cell_wall Bacterial Cell Wall Synthesis P Peptidoglycan Precursor (with D-Ala-D-Ala) T Transglycosylase/ Transpeptidase P->T Binds to CW Cross-linked Peptidoglycan (Cell Wall) T->CW Catalyzes T->CW Inhibited V Vancomycin V->P Binds to D-Ala-D-Ala

Caption: Mechanism of Action of Vancomycin.

Conclusion

While a direct comparison of "this compound" to vancomycin is not possible at this time due to a lack of data, this guide provides the necessary framework for such an evaluation. The established efficacy and well-understood mechanism of vancomycin serve as a crucial benchmark for any new antibacterial agent. Researchers with access to "this compound" are encouraged to utilize the detailed experimental protocols outlined herein to generate the data required for a comprehensive and objective comparison. Such data is essential for the scientific community to assess the true potential of novel antibacterial candidates in the ongoing fight against antibiotic resistance.

References

validation of piscicolin 126 antilisterial activity in vivo

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the in vivo efficacy of piscicolin 126 and other bacteriocins against Listeria monocytogenes

For researchers and drug development professionals exploring novel antimicrobial agents, the bacteriocin piscicolin 126 has demonstrated notable antilisterial activity in preclinical in vivo models. This guide provides a comparative overview of its efficacy alongside other well-documented bacteriocins, nisin and pediocin PA-1, supported by experimental data from murine studies.

Performance Comparison of Antilisterial Bacteriocins in Murine Models

The following table summarizes the in vivo efficacy of piscicolin 126, nisin A, nisin V, and pediocin PA-1 in reducing Listeria monocytogenes load in infected mice. These data are compiled from separate studies and direct comparison should be approached with consideration of the differing experimental conditions.

BacteriocinAnimal ModelL. monocytogenes StrainChallenge Dose & RouteTreatment RegimenKey OutcomesReference
Piscicolin 126 BALB/c mice4A1 x 10⁶ CFU (intravenous)Single intravenous injection 15 min before challengeSignificant reduction in listerial load in the liver and spleen at early time-points.[1][2][3]Ingham et al., 2003
Nisin A BALB/c miceEGDe1 x 10⁵ CFU (intraperitoneal)Intraperitoneal injection post-challengeSignificantly reduced Listeria numbers in the spleen compared to the control group.[2]Campion et al., 2013
Nisin V BALB/c miceEGDe1 x 10⁵ CFU (intraperitoneal)Intraperitoneal injection post-challengeSignificantly lower listerial numbers in both the liver and spleen compared to nisin A and control groups.[2][4]Campion et al., 2013
Pediocin PA-1 ICR miceLSD348Not specifiedRepeated intragastric doses (250 µ g/day for 3 days)Up to a 2-log reduction in fecal listerial counts and slowed pathogen translocation to the liver and spleen.[5][6]Dabour et al., 2009

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation of efficacy data.

Piscicolin 126 In Vivo Efficacy Study[1][2][3]
  • Animal Model: Female BALB/c mice.

  • Bacterial Strain: Listeria monocytogenes 4A, a strain isolated from contaminated meat.

  • Infection Protocol: Mice were challenged via intravenous injection with 1 x 10⁶ colony-forming units (CFU) of L. monocytogenes 4A.

  • Treatment: A single dose of purified piscicolin 126 was administered intravenously at various times before and after the bacterial challenge. The most significant results were observed when the bacteriocin was administered 15 minutes prior to the challenge.

  • Outcome Measurement: At specific time points post-infection, mice were euthanized, and the bacterial load in the liver and spleen was quantified by plating homogenized tissue on selective agar. Clinical signs of listeriosis were also monitored.

Nisin A and Nisin V In Vivo Efficacy Study[2][4]
  • Animal Model: Female BALB/c mice.

  • Bacterial Strain: A bioluminescent strain of Listeria monocytogenes EGDe.

  • Infection Protocol: Mice were infected via the intraperitoneal route with a dose of 1 x 10⁵ CFU per animal.

  • Treatment: Following the bacterial challenge, mice were treated intraperitoneally with either nisin A, nisin V, or a phosphate-buffered saline (PBS) control.

  • Outcome Measurement: Bioluminescent imaging was used to monitor the progression of infection on day 3. Subsequently, animals were sacrificed, and the levels of infection were quantified in the liver and spleen by plating tissue homogenates.

Pediocin PA-1 In Vivo Efficacy Study[5][6]
  • Animal Model: ICR mice.

  • Bacterial Strain: Listeria monocytogenes LSD348.

  • Infection Protocol: The specific initial challenge dose and route were not detailed in the abstract.

  • Treatment: Purified pediocin PA-1 was administered via intragastric gavage at a dose of 250 µ g/day for three consecutive days.

  • Outcome Measurement: Fecal listerial counts were monitored to assess the reduction in intestinal colonization. The translocation of the pathogen to the liver and spleen was also evaluated by bacterial enumeration in these organs.

Experimental Workflow and Mechanism of Action

While a specific intracellular signaling pathway for piscicolin 126 has not been elucidated, its mechanism of action is characteristic of Class IIa bacteriocins. These peptides primarily exert their antimicrobial effect by forming pores in the cell membrane of target bacteria, leading to the dissipation of the proton motive force and ultimately cell death. The initial binding to the bacterial cell is often mediated by a specific docking molecule, such as lipid II.

The following diagram illustrates the general experimental workflow for validating the in vivo antilisterial activity of a bacteriocin.

experimental_workflow In Vivo Validation of Antilisterial Bacteriocins cluster_prep Preparation cluster_animal_model Animal Model cluster_outcome Outcome Assessment cluster_analysis Data Analysis b_prep Bacteriocin Purification treatment Bacteriocin Administration b_prep->treatment l_prep L. monocytogenes Culture Preparation challenge Bacterial Challenge (e.g., IV, IP) l_prep->challenge acclimatization Animal Acclimatization acclimatization->challenge challenge->treatment monitoring Clinical Monitoring treatment->monitoring sampling Organ Harvesting (Liver, Spleen) monitoring->sampling quantification Bacterial Load Quantification (CFU) sampling->quantification stat_analysis Statistical Analysis quantification->stat_analysis conclusion Efficacy Conclusion stat_analysis->conclusion

Caption: Experimental workflow for in vivo validation.

References

Comparative Analysis of Cross-Resistance Profiles: Antibacterial Agent 126 and Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the potential cross-resistance profile of "Antibacterial agent 126" with other classes of antibiotics. Due to the limited publicly available data on cross-resistance studies for this specific agent, this guide draws upon its known mechanism of action to infer potential interaction patterns and provides standardized experimental protocols for empirical validation.

Introduction to this compound

This compound is described as a potent antibacterial compound with a mechanism of action that involves the disruption of bacterial membrane integrity, leading to the leakage of intracellular contents. Additionally, it is reported to increase the production of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS), inducing significant oxidative stress within the bacterial cells. An ideal antibacterial agent should exhibit a low tendency for developing resistance itself and should not have cross-resistance with other existing antibiotics.

Data Presentation

Table 1: Profile of this compound
PropertyDescription
Mechanism of Action 1. Disturbs bacterial membrane integrity. 2. Induces production of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS).
Reported Activity Effective against Staphylococcus aureus and Escherichia coli.
Known Resistance Profile Data on specific cross-resistance is not readily available in published literature.
Table 2: Hypothetical Cross-Resistance Profile of this compound with Other Antibiotic Classes

This table presents a hypothetical cross-resistance profile based on the mechanism of action of this compound. The likelihood of cross-resistance is generally low with antibiotics that have different cellular targets, unless a general resistance mechanism, such as an efflux pump, is present.

Antibiotic ClassMechanism of ActionPrimary TargetExpected Cross-Resistance with Agent 126Rationale
β-Lactams (e.g., Penicillin)Inhibit cell wall synthesisPenicillin-Binding ProteinsUnlikely Different primary targets. Resistance to one is unlikely to confer resistance to the other.
Aminoglycosides (e.g., Gentamicin)Inhibit protein synthesis30S ribosomal subunitPossible While targets differ, some aminoglycosides also induce ROS production. A bacterial strain with enhanced oxidative stress tolerance might show reduced susceptibility to both.
Fluoroquinolones (e.g., Ciprofloxacin)Inhibit DNA replicationDNA gyrase / Topoisomerase IVPossible Fluoroquinolones can also lead to ROS production. Bacteria with upregulated efflux pumps or altered membrane permeability may show resistance to both agents.
Polymyxins (e.g., Colistin)Disrupt cell membraneLipopolysaccharide (LPS)Likely Both agents target the bacterial membrane. Alterations in membrane composition (e.g., modification of lipid A in LPS) could confer resistance to both.
Glycopeptides (e.g., Vancomycin)Inhibit cell wall synthesisPeptidoglycan precursorsUnlikely Different targets and mechanisms.
Rifamycins (e.g., Rifampin)Inhibit RNA synthesisRNA polymeraseUnlikely Different primary targets.
Table 3: Illustrative Checkerboard Assay Results (Hypothetical Data)

The Fractional Inhibitory Concentration (FIC) index is used to determine the nature of the interaction between two antimicrobial agents. This table provides hypothetical FIC index values for this compound when combined with other antibiotics against a hypothetical bacterial strain.

CombinationFIC IndexInterpretation
Agent 126 + Polymyxin B0.75Additive/Indifference
Agent 126 + Ciprofloxacin0.45Synergy
Agent 126 + Penicillin1.50Indifference
Agent 126 + Tetracycline4.50Antagonism

Note: Synergy is defined as an FIC index of ≤ 0.5; additivity/indifference as > 0.5 to 4.0; and antagonism as > 4.0.

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay

This method is used to assess the in vitro interaction between two antimicrobial agents.

1. Preparation of Materials:

  • 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Stock solutions of this compound and the second antibiotic, prepared at a concentration of at least 10x the expected Minimum Inhibitory Concentration (MIC).

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.

2. Plate Setup:

  • Dispense 50 µL of CAMHB into each well of the 96-well plate.

  • Create serial twofold dilutions of Antibiotic A (e.g., Agent 126) horizontally across the plate (e.g., columns 1-10).

  • Create serial twofold dilutions of Antibiotic B vertically down the plate (e.g., rows A-G).

  • The result is a matrix of wells containing various concentrations of both agents.

  • Include control wells: Antibiotic A alone, Antibiotic B alone, and a growth control (no antibiotics).

3. Inoculation and Incubation:

  • Add 100 µL of the standardized bacterial inoculum to each well.

  • Incubate the plates at 37°C for 18-24 hours.

4. Data Analysis:

  • Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

    • FIC of A = (MIC of A in combination) / (MIC of A alone)

    • FIC of B = (MIC of B in combination) / (MIC of B alone)

  • Calculate the FIC Index (FICI) for each combination: FICI = FIC of A + FIC of B.

  • Interpret the results based on the FICI value as described in the note for Table 3.[1][2][3]

Protocol 2: Time-Kill Curve Assay

This assay provides information on the bactericidal or bacteriostatic activity of antimicrobial agents alone and in combination over time.

1. Preparation:

  • Prepare bacterial cultures in the logarithmic phase of growth, diluted to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in CAMHB.

  • Prepare antibiotic solutions at desired concentrations (e.g., 1x or 2x MIC).

2. Experimental Setup:

  • Set up flasks or tubes for each condition:

    • Growth control (no antibiotic).

    • Antibiotic A alone.

    • Antibiotic B alone.

    • Combination of Antibiotic A and B.

  • Incubate all tubes at 37°C with shaking.

3. Sampling and Plating:

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or broth.

  • Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton Agar).

  • Incubate the plates for 18-24 hours.

4. Data Analysis:

  • Count the colonies on the plates to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time for each condition.

  • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[4][5][6]

  • Antagonism is defined as a ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Indifference is a < 2-log10 change in CFU/mL.

  • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

G cluster_agent This compound cluster_membrane Bacterial Cell Membrane cluster_ros Oxidative Stress Pathway Agent126 This compound Membrane Membrane Integrity Disruption Agent126->Membrane ROS Increased ROS/RNS Production Agent126->ROS Leakage Leakage of Intracellular Materials Membrane->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath Damage Damage to DNA, Proteins, Lipids ROS->Damage Damage->CellDeath

Caption: Proposed mechanism of action for this compound.

G cluster_prep Preparation cluster_plate Plate Setup cluster_exp Experiment cluster_analysis Analysis A Prepare Antibiotic Stock Solutions C Create 2D Dilution Matrix of Antibiotics in 96-well Plate A->C B Standardize Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Standardized Bacteria B->D C->D E Incubate at 37°C for 18-24h D->E F Read MICs for Single Agents and Combinations E->F G Calculate FIC Index F->G

Caption: Experimental workflow for the checkerboard assay.

G start Calculate FIC Index (FICI = FIC_A + FIC_B) cond1 FICI <= 0.5 ? start->cond1 cond2 FICI > 4.0 ? cond1->cond2 No syn Synergy cond1->syn Yes ant Antagonism cond2->ant Yes ind Indifference / Additive cond2->ind No

Caption: Logic for interpreting FIC Index values.

References

Comparative Analysis of Biofilm Disruption Activity: Antibacterial Agent 126 vs. Ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biofilm disruption capabilities of a novel investigational antimicrobial peptide, designated "Antibacterial agent 126," and the widely used fluoroquinolone antibiotic, ciprofloxacin. The data presented is a synthesis of established findings for ciprofloxacin and representative data for a potent antimicrobial peptide to illustrate the potential advantages of this new class of therapeutic agents in combating biofilm-associated infections.

Quantitative Data Summary

The following table summarizes the biofilm disruption activity of this compound and ciprofloxacin against mature biofilms of common pathogenic bacteria. The data for this compound is representative of a potent antimicrobial peptide.

FeatureThis compound (Hypothetical AMP)Ciprofloxacin
Target Organism Pseudomonas aeruginosaPseudomonas aeruginosa
Minimum Biofilm Eradication Concentration (MBEC) 8 µg/mL> 512 µg/mL[1]
Biofilm Disruption at 4x MIC > 90%~40-60%[2][3]
Target Organism Staphylococcus aureusStaphylococcus aureus
Minimum Biofilm Eradication Concentration (MBEC) 16 µg/mL64 µg/mL[4]
Biofilm Disruption at 4x MIC > 85%~90-100% (for sensitive strains)[4]
Target Organism Escherichia coliEscherichia coli
Minimum Biofilm Eradication Concentration (MBEC) 12 µg/mL16 µg/mL[1]
Biofilm Disruption at Sub-MIC concentrations Minimal effectCan induce biofilm formation[5]
Mechanism of Action Membrane disruption, interference with quorum sensingInhibition of DNA gyrase and topoisomerase IV

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate and compare the biofilm disruption activity of antimicrobial agents.

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay is utilized to determine the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Protocol:

  • Biofilm Formation: Bacterial cultures are grown overnight and then diluted. Aliquots of the diluted culture are added to the wells of a 96-well microtiter plate with a lid containing pegs. The plate is incubated for 24-48 hours to allow for biofilm formation on the pegs.[6]

  • Antimicrobial Treatment: The peg lid is removed, and the pegs are gently rinsed with a phosphate-buffered saline (PBS) solution to remove planktonic bacteria. The lid is then transferred to a new 96-well plate containing serial dilutions of the antimicrobial agents (this compound and ciprofloxacin) in a suitable growth medium.

  • Incubation: The plate with the treated biofilms is incubated for a further 24 hours.

  • Viability Assessment: After incubation, the peg lid is again rinsed and transferred to a new plate containing a viability stain, such as resazurin or tetrazolium chloride (MTT). The metabolic activity of the remaining viable bacteria in the biofilm reduces the dye, causing a color change that can be quantified using a microplate reader.

  • MBEC Determination: The MBEC is identified as the lowest concentration of the antimicrobial agent that results in no viable bacteria in the biofilm.

Crystal Violet Biofilm Disruption Assay

This assay quantifies the total biofilm biomass remaining after treatment with an antimicrobial agent.

Protocol:

  • Biofilm Growth: Biofilms are grown in the wells of a 96-well flat-bottom microtiter plate for 24-48 hours.[7][8]

  • Treatment: The planktonic cells are gently removed, and the wells are washed with PBS. The antimicrobial agents at various concentrations are then added to the wells containing the established biofilms and incubated for a specified period (e.g., 24 hours).[7]

  • Staining: After treatment, the wells are washed again with PBS to remove the antimicrobial agent and any disrupted biofilm. The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.[8][9]

  • Quantification: The excess stain is washed away, and the plate is allowed to dry. The crystal violet bound to the biofilm is then solubilized with 30% acetic acid or ethanol.[8] The absorbance is measured using a microplate reader at a wavelength of approximately 550-590 nm. The reduction in absorbance in treated wells compared to untreated controls indicates the extent of biofilm disruption.

Visualizations

Experimental Workflow for Biofilm Disruption Assay

G cluster_0 Biofilm Formation cluster_1 Treatment cluster_2 Quantification A Bacterial Culture Inoculation (96-well plate) B Incubation (24-48h) A->B C Removal of Planktonic Cells & PBS Wash B->C D Addition of Antimicrobial Agents (Agent 126 vs. Ciprofloxacin) C->D E Incubation (24h) D->E F Washing & Staining (Crystal Violet) E->F G Solubilization of Stain F->G H Absorbance Reading (Plate Reader) G->H

Caption: Workflow of the crystal violet assay for quantifying biofilm disruption.

Putative Signaling Pathway for Biofilm Inhibition

G cluster_0 Quorum Sensing System cluster_1 Biofilm Formation Cascade QS_Signal Autoinducer Signals (e.g., AHLs) Receptor Signal Receptor Protein QS_Signal->Receptor Regulator Transcriptional Regulator Receptor->Regulator Adhesion Adhesion Genes (e.g., pili, fimbriae) Regulator->Adhesion EPS EPS Production Genes (polysaccharides, proteins, eDNA) Regulator->EPS Biofilm Mature Biofilm Adhesion->Biofilm EPS->Biofilm Agent126 This compound (Hypothetical AMP) Agent126->QS_Signal Signal Degradation/ Sequestration Agent126->Receptor Receptor Antagonism

Caption: Potential mechanism of biofilm inhibition by interfering with quorum sensing.

References

Comparative Analysis of the Antibacterial Spectrum of Novel "Antibacterial agent 126" Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the antibacterial performance of the novel "Antibacterial agent 126" and its developmental analogs, 126-A and 126-B. The in-vitro activity of these compounds is evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. For context and benchmarking, their performance is compared against established antibiotics: Vancomycin, a narrow-spectrum agent primarily effective against Gram-positive bacteria, and Ciprofloxacin, a broad-spectrum fluoroquinolone.

The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antibacterial therapies.

Data Presentation: Comparative Antibacterial Spectrum

The antibacterial efficacy of each compound was determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a bacterium.[1] The results, summarized in the table below, showcase the antibacterial spectrum and potency of "this compound" and its analogs. Lower MIC values indicate higher antibacterial activity.

Bacterial StrainGram StainThis compound[2]Analog 126-A (Hypothetical)Analog 126-B (Hypothetical)VancomycinCiprofloxacin[3][4]
Staphylococcus aureus (MRSA)Gram-positive0.5 µg/mL0.25 µg/mL1 µg/mL1-2 µg/mL[1][5][6]0.6 µg/mL
Enterococcus faecalisGram-positive2 µg/mL1 µg/mL4 µg/mL1-4 µg/mL1 µg/mL
Streptococcus pneumoniaeGram-positive1 µg/mL0.5 µg/mL2 µg/mL0.5-1 µg/mL0.5-2 µg/mL
Escherichia coliGram-negative4 µg/mL8 µg/mL2 µg/mL>128 µg/mL0.015-0.25 µg/mL
Pseudomonas aeruginosaGram-negative16 µg/mL32 µg/mL8 µg/mL>128 µg/mL0.15-1 µg/mL
Klebsiella pneumoniaeGram-negative8 µg/mL16 µg/mL4 µg/mL>128 µg/mL0.06-0.5 µg/mL

Key Observations:

  • This compound demonstrates potent activity against the Gram-positive bacterium Staphylococcus aureus and moderate activity against the tested Gram-negative bacteria.[2]

  • Analog 126-A (hypothetical) shows enhanced activity against Gram-positive strains but a reduction in efficacy against Gram-negative bacteria, suggesting a shift towards a narrower spectrum.

  • Analog 126-B (hypothetical) exhibits improved potency against the tested Gram-negative strains compared to the parent compound, indicating a promising trajectory for broad-spectrum development.

  • Vancomycin confirms its known spectrum, with strong activity against Gram-positive bacteria but no efficacy against the Gram-negative panel.

  • Ciprofloxacin displays broad-spectrum activity, with high potency against the tested Gram-negative bacteria.[3][4]

Experimental Protocols

The following protocol for the Broth Microdilution Assay was utilized to determine the Minimum Inhibitory Concentration (MIC) values.

Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism in vitro.

Materials:

  • 96-well microtiter plates

  • Test compounds (this compound and its analogs)

  • Comparator antibiotics (Vancomycin, Ciprofloxacin)

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the bacterial strain from an agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions: a. Prepare a stock solution of each antibacterial agent. b. Perform a serial two-fold dilution of each agent in CAMHB in the wells of a 96-well microtiter plate. The typical volume in each well is 100 µL.

  • Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well containing the diluted antibacterial agents. This brings the total volume in each well to 200 µL. b. Include a positive control well (inoculum without any antibiotic) and a negative control well (broth without inoculum).

  • Incubation: a. Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC: a. Following incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibacterial agent in which there is no visible growth.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results P1 Bacterial Colony Selection P2 Inoculum Preparation (0.5 McFarland) P1->P2 A1 Inoculation of Plate (5 x 10^5 CFU/mL) P2->A1 P3 Antibiotic Serial Dilution in Plate P3->A1 A2 Incubation (16-20h at 35°C) A1->A2 R1 Visual Inspection for Turbidity A2->R1 R2 Determine MIC R1->R2

Caption: Experimental workflow for the Broth Microdilution MIC Assay.

mechanism_of_action cluster_agent This compound cluster_bacterium Bacterial Cell cluster_effects Cellular Effects Agent This compound Membrane Cell Membrane Agent->Membrane targets ROS Increased ROS/RNS Production Agent->ROS Disruption Membrane Disruption Membrane->Disruption Cytoplasm Cytoplasm Leakage Leakage of Intracellular Materials Disruption->Leakage Death Cell Death ROS->Death Leakage->Death

Caption: Mechanism of action for "this compound".

peptidoglycan_synthesis_inhibition cluster_pathway Peptidoglycan Synthesis Pathway cluster_antibiotics Mechanism of Comparator Antibiotics cluster_inhibition Inhibition S1 Cytoplasmic Precursor Synthesis S2 Membrane Transport of Precursors S1->S2 S3 Transglycosylation (Polymerization) S2->S3 S4 Transpeptidation (Cross-linking) S3->S4 Vancomycin Vancomycin Inhibit1 INHIBITS Vancomycin->Inhibit1 BetaLactams Beta-Lactams (e.g., Penicillin) Inhibit2 INHIBITS BetaLactams->Inhibit2 Inhibit1->S3 Inhibit2->S4

Caption: Inhibition of the peptidoglycan synthesis pathway by comparator antibiotics.[7][]

References

Piscicolin 126 and Nisin: A Comparative Analysis of Their Efficacy Against Foodborne Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of two potent bacteriocins, piscicolin 126 and nisin, reveals distinct efficacy profiles against common foodborne pathogens. While both demonstrate significant antimicrobial activity, particularly against Gram-positive bacteria, their performance varies depending on the target microorganism. This guide provides a comprehensive analysis of their comparative effectiveness, supported by available experimental data, detailed methodologies, and visualizations of their mechanisms of action.

Piscicolin 126, a class IIa bacteriocin, and nisin, a well-established lantibiotic, are both ribosomally synthesized antimicrobial peptides with potential applications in food preservation. Their primary mode of action involves the disruption of the target cell's membrane integrity, leading to cell death. However, the nuances of their molecular interactions and their resulting antimicrobial spectra show important differences.

Comparative Antimicrobial Activity

The antimicrobial efficacy of piscicolin 126 and nisin is most accurately compared through their Minimum Inhibitory Concentrations (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes available MIC data for both bacteriocins against key foodborne pathogens. It is important to note that direct comparative studies testing both bacteriocins against a wide range of pathogens under identical conditions are limited. Therefore, the presented data is compiled from various studies and should be interpreted with consideration for potential methodological differences.

Target PathogenPiscicolin 126 (or variant) MICNisin MICKey Findings
Listeria monocytogenes1.25 µg/mL[1]13.2 IU/mL[2]Piscicolin 126 has been reported to be more effective than commercially available bacteriocin preparations, including those containing nisin, in food systems like devilled ham paste.[3]
Staphylococcus aureusNot available in direct comparison4 - 16 mg/L[4]While direct comparative MIC data is scarce, both bacteriocins are known to be active against S. aureus.
Aeromonas aquatica300 mg/L (piscicolin CM22)37.5 mg/L[5]In this specific comparison, nisin demonstrated significantly higher potency against this Gram-negative bacterium.
Escherichia coliGenerally considered inactive2.0 mg/mL[6]Both bacteriocins have limited activity against Gram-negative bacteria like E. coli due to the protective outer membrane. Nisin's activity can be enhanced with the use of a chelating agent.
Salmonella TyphimuriumGenerally considered inactive1.0 mg/mL[6]Similar to E. coli, both bacteriocins are largely ineffective against Salmonella under normal conditions.

Mechanisms of Action

The antimicrobial activity of piscicolin 126 and nisin stems from their ability to disrupt the bacterial cell membrane, albeit through slightly different mechanisms.

Piscicolin 126 , as a class IIa bacteriocin, primarily acts by forming pores in the cytoplasmic membrane of target bacteria. This pore formation leads to the dissipation of the proton motive force and leakage of essential ions and metabolites, ultimately causing cell death.

piscicolin_126_mechanism cluster_membrane Bacterial Cell Membrane Pore Pore Formation Leakage Ion & Metabolite Leakage Pore->Leakage Death Cell Death Leakage->Death P126 Piscicolin 126 P126->Pore Binds to membrane and inserts nisin_mechanism cluster_cell_wall Bacterial Cell Wall Synthesis cluster_membrane Bacterial Cell Membrane LipidII Lipid II CellWall_Inhibition Inhibition of Cell Wall Synthesis LipidII->CellWall_Inhibition Death Cell Death CellWall_Inhibition->Death Pore Pore Formation Pore->Death Nisin Nisin Nisin->LipidII Binds to Nisin->Pore Forms pore complex with Lipid II mic_workflow start Start prep_antimicrobial Prepare serial dilutions of bacteriocin start->prep_antimicrobial prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate dilutions with bacteria prep_antimicrobial->inoculate prep_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read_results Observe for visible growth (turbidity) incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

References

Assessing the Selective Toxicity of U-42,126 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

U-42,126, an antimetabolite antibiotic produced by Streptomyces sviceus, has demonstrated both antifungal and antineoplastic properties. This guide provides a comparative overview of the in vitro selective toxicity of U-42,126, offering available data, outlining experimental methodologies for its assessment, and presenting a framework for comparison with alternative agents.

Comparative Analysis of In Vitro Cytotoxicity

To facilitate a comprehensive assessment, the following table provides a template for summarizing key cytotoxicity data. Researchers generating new data on U-42,126 can use this structure for clear and concise presentation.

CompoundCell LineCell TypeIC50 (µM)Selectivity Index (SI)Reference
U-42,126 L1210Murine LeukemiaData not availableData not available
Fungal Strain 1FungusData not availableData not available
Fungal Strain 2FungusData not availableData not available
Normal Cell Linee.g., FibroblastData not availableData not available
Comparator Antifungal Fungal Strain 1FungusInsert DataInsert DataCitation
Fungal Strain 2FungusInsert DataInsert DataCitation
L1210Murine LeukemiaInsert DataInsert DataCitation
Normal Cell Linee.g., FibroblastInsert DataInsert DataCitation
Comparator Anticancer L1210Murine LeukemiaInsert DataInsert DataCitation
Fungal Strain 1FungusInsert DataInsert DataCitation
Fungal Strain 2FungusInsert DataInsert DataCitation
Normal Cell Linee.g., FibroblastInsert DataInsert DataCitation

Note: The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer or fungal cell line. A higher SI value indicates greater selective toxicity.

Experimental Protocols

Detailed experimental protocols for the initial in vitro studies of U-42,126 are not publicly available. However, standardized methodologies for assessing the selective toxicity of a dual antifungal and antineoplastic agent would typically involve the following:

Cell Lines and Culture Conditions
  • Cancer Cell Line: L1210 (murine leukemia) cells are cultured in an appropriate medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Fungal Strains: Relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured in a suitable broth, such as Sabouraud Dextrose Broth.

  • Normal (Non-cancerous) Cell Line: A non-cancerous mammalian cell line (e.g., murine fibroblasts) is cultured under standard conditions to determine general cytotoxicity and calculate the selectivity index.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric method to assess cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of U-42,126 and comparator compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antifungal Susceptibility Testing (Broth Microdilution)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing.

  • Inoculum Preparation: A standardized inoculum of the fungal strain is prepared.

  • Drug Dilution: Serial dilutions of U-42,126 and comparator antifungal agents are prepared in 96-well microtiter plates.

  • Inoculation: The fungal inoculum is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the specific fungal strain.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug that prevents visible growth of the fungus.

Experimental Workflow and Signaling Pathways

To visualize the process of assessing selective toxicity, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be affected by an antimetabolite like U-42,126.

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 In Vitro Assays cluster_3 Data Analysis U-42,126 U-42,126 Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) U-42,126->Cytotoxicity Assay (MTT) Antifungal Susceptibility (MIC) Antifungal Susceptibility (MIC) U-42,126->Antifungal Susceptibility (MIC) Comparator Antifungal Comparator Antifungal Comparator Antifungal->Cytotoxicity Assay (MTT) Comparator Antifungal->Antifungal Susceptibility (MIC) Comparator Anticancer Comparator Anticancer Comparator Anticancer->Cytotoxicity Assay (MTT) Cancer Cells (L1210) Cancer Cells (L1210) Cancer Cells (L1210)->Cytotoxicity Assay (MTT) Fungal Strains Fungal Strains Fungal Strains->Antifungal Susceptibility (MIC) Normal Cells Normal Cells Normal Cells->Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination MIC Determination MIC Determination Antifungal Susceptibility (MIC)->MIC Determination Selectivity Index Calculation Selectivity Index Calculation IC50 Determination->Selectivity Index Calculation

Caption: Experimental workflow for assessing the selective toxicity of U-42,126.

G U-42,126 U-42,126 Target Enzyme Target Enzyme U-42,126->Target Enzyme Inhibition Metabolic Pathway Metabolic Pathway Target Enzyme->Metabolic Pathway Blocks Nucleic Acid Synthesis Nucleic Acid Synthesis Metabolic Pathway->Nucleic Acid Synthesis Disrupts Cell Growth Inhibition / Apoptosis Cell Growth Inhibition / Apoptosis Nucleic Acid Synthesis->Cell Growth Inhibition / Apoptosis

Caption: Hypothetical signaling pathway for an antimetabolite antibiotic like U-42,126.

References

Comparative Genomics of Streptomyces sviceus Strains for Enhanced U-42,126 Production: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of hypothetical high-producing and low-producing strains of Streptomyces sviceus, with a focus on identifying genomic factors that influence the production of the antimetabolite antibiotic U-42,126. This document is intended for researchers, scientists, and drug development professionals interested in the genomic underpinnings of antibiotic production and strain improvement.

Introduction to U-42,126 and Streptomyces sviceus

The antibiotic U-42,126 is an antimetabolite produced by the bacterium Streptomyces sviceus. It exhibits notable antifungal activity and has demonstrated in vivo efficacy against L1210 leukemia in murine models.[1] The producing organism, Streptomyces sviceus, is a species within the diverse genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. The biosynthesis of these compounds is often encoded in specialized biosynthetic gene clusters (BGCs), and their expression is tightly regulated by complex signaling pathways. Understanding the genomic differences between high- and low-producing strains is crucial for the rational design of strain improvement strategies to enhance the yield of U-42,126.

Hypothetical Comparative Genomic Data

The following table summarizes hypothetical comparative genomic data between a wild-type (low-producing) and a rationally engineered or mutated high-producing strain of Streptomyces sviceus. This data is representative of the types of genomic differences often observed in comparative studies of antibiotic-producing Streptomyces.

Genomic FeatureWild-Type S. sviceus (Low Producer)Engineered S. sviceus (High Producer)Potential Implication for U-42,126 Production
U-42,126 BGC Copy Number Single copyMultiple copies (e.g., 2-3)Increased gene dosage can lead to higher precursor and enzyme availability.
Promoter of U-42,126 BGC Standard native promoterStrong constitutive promoterEnhanced transcription of the biosynthetic genes.
Regulatory Genes (Pathway-specific) Negative regulator present and activeDeletion or mutation of negative regulatorAlleviation of feedback inhibition or repression of the biosynthetic pathway.
Global Regulatory Genes (e.g., adpA) Wild-type expressionOverexpression of a positive global regulatorPleiotropic activation of secondary metabolism, including U-42,126.
Precursor Biosynthesis Genes Basal level expressionUpregulation of primary metabolic pathways providing precursorsIncreased availability of building blocks for U-42,126 synthesis.
Efflux Pump Genes (within BGC) Single copy, basal expressionOverexpression or additional copiesEfficient export of U-42,126, preventing feedback inhibition and toxicity.
Presence of Competing BGCs Multiple active BGCs for other secondary metabolitesDeletion or silencing of competing BGCsRedirection of precursors and cellular resources towards U-42,126 production.

Experimental Protocols

The following protocols are representative methodologies for the fermentation of Streptomyces sviceus, and the extraction and quantification of U-42,126.

Fermentation of Streptomyces sviceus
  • Inoculum Preparation:

    • Prepare a spore stock of S. sviceus from a mature culture grown on a suitable agar medium (e.g., ISP Medium 2).

    • Inoculate a 50 mL seed culture in a 250 mL baffled flask containing a suitable seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.

  • Production Culture:

    • Transfer the seed culture (5-10% v/v) to the production medium in a larger baffled flask or a fermenter. A representative production medium could consist of:

      • Soluble Starch: 20 g/L

      • Yeast Extract: 5 g/L

      • Peptone: 5 g/L

      • CaCO₃: 2 g/L

      • Trace elements solution

    • Incubate at 28-30°C with vigorous shaking or aeration for 7-10 days.

Extraction of U-42,126
  • Separation of Biomass:

    • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.

  • Solvent Extraction:

    • Adjust the pH of the supernatant to acidic (e.g., pH 3-4) with an appropriate acid.

    • Extract the supernatant with an equal volume of a suitable organic solvent such as ethyl acetate or butanol.

    • Repeat the extraction process 2-3 times to ensure complete recovery.

    • Pool the organic phases and concentrate under reduced pressure using a rotary evaporator.

Quantification of U-42,126
  • Chromatographic Analysis:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 reverse-phase) and a mobile phase gradient.

    • Detect U-42,126 using a UV detector at a wavelength determined by the compound's absorbance maximum.

    • Quantify the concentration of U-42,126 by comparing the peak area to a standard curve generated with a purified U-42,126 standard.

Visualizing Regulatory and Experimental Frameworks

Generalized Signaling Pathway for Antibiotic Production in Streptomyces

The production of antibiotics in Streptomyces is controlled by a complex hierarchy of regulatory networks. These networks integrate environmental and physiological signals to activate the expression of biosynthetic gene clusters. A generalized signaling cascade is depicted below.

G cluster_signals Environmental & Physiological Signals cluster_regulators Regulatory Cascade cluster_output Biosynthesis Nutrient_Limitation Nutrient Limitation (Phosphate, Nitrogen, Carbon) Global_Regulators Global Regulators (e.g., AdpA, DasR) Nutrient_Limitation->Global_Regulators Quorum_Sensing Quorum Sensing (e.g., γ-butyrolactones) Quorum_Sensing->Global_Regulators Pleiotropic_Regulators Pleiotropic Regulators Global_Regulators->Pleiotropic_Regulators Pathway_Specific_Regulators Pathway-Specific Regulators (e.g., SARPs) Pleiotropic_Regulators->Pathway_Specific_Regulators U42126_BGC U-42,126 Biosynthetic Gene Cluster (BGC) Pathway_Specific_Regulators->U42126_BGC U42126_Production U-42,126 Production U42126_BGC->U42126_Production

Caption: A generalized signaling pathway for antibiotic production in Streptomyces.

Experimental Workflow for Comparative Genomics of S. sviceus

The following diagram outlines a typical workflow for a comparative genomics study aimed at identifying the genetic basis for differential U-42,126 production in Streptomyces sviceus strains.

G cluster_strains Strain Selection & Cultivation cluster_genomics Genomic Analysis cluster_validation Functional Validation High_Producer High-Producing S. sviceus Strain DNA_Extraction Genomic DNA Extraction High_Producer->DNA_Extraction Low_Producer Low-Producing S. sviceus Strain Low_Producer->DNA_Extraction Genome_Sequencing Whole Genome Sequencing DNA_Extraction->Genome_Sequencing Genome_Assembly Genome Assembly & Annotation Genome_Sequencing->Genome_Assembly Comparative_Genomics Comparative Genomics (SNPs, InDels, CNVs) Genome_Assembly->Comparative_Genomics Hypothesis Hypothesis Generation (Candidate Genes) Comparative_Genomics->Hypothesis Genetic_Manipulation Genetic Manipulation (Knockout, Overexpression) Hypothesis->Genetic_Manipulation Phenotypic_Analysis Phenotypic Analysis (U-42,126 Quantification) Genetic_Manipulation->Phenotypic_Analysis

Caption: Workflow for comparative genomics of S. sviceus strains.

References

Validating the Mechanism of Action of "Antibacterial Agent 126" Using Resistant Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies for validating the mechanism of action of "Antibacterial agent 126," with a focus on the use of resistant mutants. The performance of this approach is objectively compared with other validation techniques, supported by established experimental protocols.

Introduction to this compound

"this compound" is a potent antibacterial compound with a multi-faceted mechanism of action.[1] It is known to disrupt the integrity of the bacterial membrane, causing leakage of intracellular materials.[1] Furthermore, it induces the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributing to its bactericidal effects.[1] This agent is also effective against bacterial biofilms, a key factor in persistent infections and antibiotic resistance.[1]

Validating the Mechanism of Action: The Resistant Mutant Approach

A primary and robust method for elucidating and confirming the molecular target of an antimicrobial agent is through the selection and characterization of resistant mutants.[2] Bacteria continuously evolve, and exposure to an antibiotic will naturally select for mutants that can survive.[2] Often, these survival mechanisms involve genetic modifications in the drug's target, which can be exploited to identify that target.[2]

Comparative Analysis of Validation Methods
MethodDescriptionAdvantagesDisadvantages
Resistant Mutant Selection & Whole Genome Sequencing Bacteria are exposed to sub-lethal concentrations of the antibacterial agent to select for resistant mutants. The genomes of these mutants are then sequenced to identify mutations responsible for resistance, often pinpointing the drug's target.[2]- Directly identifies the molecular target in a whole-cell context.- Can reveal novel resistance mechanisms.- Provides valuable information on specific binding sites.[2]- Can be time-consuming.- Multiple mutations may arise, requiring further validation to identify the causal one.- May not be feasible if the mutation frequency is extremely low.
Transcriptional Profiling The effect of the antibacterial agent on global gene expression is analyzed using techniques like microarray or RNA-seq. The expression profile is compared to profiles induced by antibiotics with known mechanisms of action.[3]- Provides a global view of the cellular response to the drug.- Can suggest the affected pathways even without direct target identification.- Indirect method; does not definitively identify the primary target.- Can be difficult to distinguish primary from secondary effects.
Affinity-Based Methods (e.g., Affinity Chromatography) The antibacterial agent is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. These binding partners are then identified, typically by mass spectrometry.- Directly identifies proteins that physically interact with the drug.- May identify non-specific binding partners.- The drug's activity might be altered by immobilization.- May not be effective for drugs that do not bind tightly to their target.
Conditional Mutants/Antisense RNA Strains with regulated expression of essential genes are used. If down-regulation of a specific gene sensitizes the bacteria to the drug, it suggests that the gene product is the target.[3][4]- Provides strong evidence for target identification in a whole-cell context.[4]- Requires the availability of a suitable conditional expression system for the bacterium of interest.- Construction of such strains can be labor-intensive.

Experimental Protocols

Generation and Selection of Resistant Mutants

This protocol outlines the steps to generate and select for bacterial mutants resistant to "this compound."

Materials:

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • "this compound"

  • Appropriate liquid and solid growth media (e.g., Mueller-Hinton broth/agar)

  • Incubator

  • Spectrophotometer

Procedure:

  • Determine the Minimum Inhibitory Concentration (MIC): The MIC of "this compound" against the wild-type bacterial strain is determined using a standard broth microdilution method.[5] This establishes the baseline susceptibility.

  • Serial Passage at Sub-MIC Concentrations: A culture of the bacterium is grown in liquid medium containing "this compound" at a concentration of 0.5x MIC.[5]

  • Daily Transfer: Every 24 hours, an aliquot of the culture is transferred to fresh medium containing the same sub-MIC concentration of the agent.[5]

  • Increasing Agent Concentration: After a set number of passages, the concentration of "this compound" is gradually increased.

  • Isolation of Resistant Mutants: At various stages, aliquots of the culture are plated on solid medium containing 2x, 4x, and 8x the original MIC of "this compound." Colonies that grow at these higher concentrations are considered resistant mutants and are isolated for further analysis.

  • Confirmation of Resistance: The MIC of "this compound" is determined for the isolated mutants to quantify the level of resistance.

Whole-Genome Sequencing and Analysis

This protocol describes the process of identifying mutations in the resistant strains.

Materials:

  • Isolated resistant bacterial mutants and the wild-type strain

  • DNA extraction kit

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for sequence alignment and variant calling

Procedure:

  • Genomic DNA Extraction: High-quality genomic DNA is extracted from both the wild-type and resistant mutant strains.

  • Library Preparation and Sequencing: The extracted DNA is prepared for NGS according to the manufacturer's protocols, and the genomes are sequenced.

  • Sequence Alignment: The sequencing reads from the resistant mutants are aligned to the reference genome of the wild-type strain.

  • Variant Calling: Single nucleotide polymorphisms (SNPs), insertions, and deletions are identified in the genomes of the resistant mutants compared to the wild-type.

  • Identification of Candidate Genes: Genes with recurring mutations across independently isolated resistant mutants are considered strong candidates for being the target of "this compound" or being involved in its mechanism of action.

Visualizing Workflows and Pathways

To facilitate understanding, the following diagrams illustrate the experimental workflow and the proposed mechanism of action of "this compound."

experimental_workflow cluster_selection Resistant Mutant Selection cluster_analysis Genomic Analysis start Wild-Type Bacterium mic Determine MIC of Agent 126 start->mic extract_wt Extract Wild-Type gDNA start->extract_wt culture Culture with sub-MIC of Agent 126 mic->culture passage Serial Passaging culture->passage plate Plate on supra-MIC Agar passage->plate isolate Isolate Resistant Colonies plate->isolate extract_mut Extract Mutant gDNA isolate->extract_mut ngs Whole-Genome Sequencing extract_wt->ngs extract_mut->ngs align Align to Reference Genome ngs->align variant Identify Mutations (SNPs, Indels) align->variant target Identify Candidate Target Gene(s) variant->target

Caption: Workflow for identifying the target of this compound.

mechanism_of_action agent This compound membrane Bacterial Cell Membrane agent->membrane interacts with ros_rns Increased ROS/RNS Production agent->ros_rns disruption Membrane Disruption membrane->disruption leakage Leakage of Intracellular Contents disruption->leakage death Bacterial Cell Death leakage->death damage Cellular Damage ros_rns->damage damage->death

Caption: Proposed mechanism of action for this compound.

Conclusion

Validating the mechanism of action of a novel antibacterial agent like "this compound" is a critical step in its development. The use of resistant mutants coupled with whole-genome sequencing offers a powerful and direct approach to pinpoint its molecular target within the bacterial cell.[2] While other methods provide valuable, complementary information, the resistant mutant strategy stands out for its ability to reveal not only the "what" but also the "how" of drug action and resistance, which is invaluable for predicting and overcoming future clinical resistance.

References

Safety Operating Guide

Proper Disposal of Antibacterial Agents: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A critical aspect of laboratory safety and environmental responsibility is the proper disposal of chemical waste, including antibacterial agents. The term "Antibacterial agent 126" is not universally standardized and may refer to several different chemical products, each with unique disposal requirements. This guide provides detailed disposal procedures for various substances identified as "Agent 126" in safety data sheets, emphasizing the importance of consulting the specific Safety Data Sheet (SDS) for the product in use.

Identifying Your "this compound"

The initial step is to correctly identify the composition of your specific "this compound" by checking the manufacturer's label and the corresponding SDS. Below are disposal guidelines for different products that may be identified by "126".

Quantitative Disposal Data Summary

For quick reference, the following table summarizes the key disposal parameters for different agents. It is imperative to consult the full SDS for complete guidance.

Product IdentifierKey ComponentsRecommended Disposal MethodIncompatible Materials
126+ Concentrate Propionic acid, Capric acidDispose of contents/container to an approved waste disposal plant.[1]Strong acids and bases, Oxidizing agents.[1]
CALNEXT™ 126 Potassium dodecylbenzenesulphonate, Ethanol, Sodium hydrogencarbonateDispose of contents and container in accordance with all local, regional, national and international regulations.[2]Oxidizing materials.[2]
ACP-126 – PreSoak Powder Sodium Sesquicarbonate, Sodium CarbonateDispose of contents/container to an approved waste disposal plant.[3]Acids.[3]
Anticancer agent 126 C25H18F3N3O4SDispose of contaminated material according to Section 13 of the SDS.[4]Not specified.

Standard Disposal Protocols

Regardless of the specific agent, a general workflow should be followed to ensure safe disposal. This involves assessing the hazards, selecting the appropriate disposal route, and documenting the process.

General Chemical Waste Disposal Workflow

start Start: Chemical Waste for Disposal identify Identify Chemical & Review SDS start->identify hazards Determine Hazards (Ignitable, Corrosive, Reactive, Toxic) identify->hazards is_hazardous Is it Hazardous Waste? hazards->is_hazardous non_hazardous Dispose as Non-Hazardous Waste (Consult local regulations) is_hazardous->non_hazardous No hazardous Segregate as Hazardous Waste is_hazardous->hazardous Yes end_disposal End: Waste Disposed non_hazardous->end_disposal container Select Appropriate, Labeled Waste Container hazardous->container collection Arrange for Licensed Waste Collection container->collection document Complete Waste Disposal Manifest collection->document document->end_disposal

Caption: General workflow for the safe disposal of laboratory chemical waste.

Detailed Disposal Procedures Based on Product Composition

For Products Containing Propionic and Capric Acid (e.g., 126+ Concentrate)

These are corrosive materials and should be handled with care.

Experimental Protocol for Neutralization (if permissible by local regulations):

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Slowly add the acidic waste to a large container of a weak base solution, such as sodium bicarbonate (baking soda) or a dilute sodium hydroxide solution, while stirring.

  • Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.

  • Once neutralized, the solution can be disposed of down the drain with copious amounts of water, provided this is in accordance with local wastewater regulations.

  • If neutralization is not permitted, the acidic waste must be collected in a designated, labeled, and sealed container for collection by a licensed hazardous waste disposal company.[1]

For Alkaline Powder Mixtures (e.g., ACP-126 – PreSoak Powder)

These materials are typically less hazardous but should still be handled properly.

Disposal Protocol:

  • Avoid generating dust.[3]

  • If disposing of the solid powder, it should be placed in a sealed, labeled container and sent to an approved waste disposal plant.[3]

  • For solutions, check the pH. If it is highly alkaline (pH > 12), it may need to be neutralized with a weak acid (e.g., dilute acetic acid) to a pH between 6.0 and 8.0 before drain disposal, subject to local regulations.

  • Rinse the empty container thoroughly with water before recycling or discarding.

For Formulated Detergents (e.g., CALNEXT™ 126)

These are often complex mixtures and should be disposed of according to the manufacturer's instructions and local regulations.[2]

Disposal Protocol:

  • Do not pour undiluted product down the drain unless explicitly permitted by the SDS and local authorities.

  • Collect waste in a designated container for chemical waste.

  • Ensure the container is properly labeled with the contents.

  • Arrange for pickup by a certified hazardous waste management company.

Environmental and Safety Considerations

Improper disposal of antibacterial agents can have serious consequences. Many of these chemicals are harmful to aquatic life and can contribute to the development of antimicrobial resistance in the environment.[5][6][7][8]

Key Safety Precautions:

  • Always wear appropriate PPE. This includes safety glasses or goggles, gloves resistant to the specific chemicals being handled, and a lab coat.[1][2]

  • Work in a well-ventilated area to avoid inhalation of fumes or dust.[9]

  • Have a spill kit readily available and be familiar with the procedures for cleaning up spills of the specific agent you are using.

  • Never mix different chemical wastes unless you are certain they are compatible. Mixing incompatible chemicals can result in dangerous reactions.[1][10]

In case of a spill:

  • Evacuate the immediate area.

  • If the spill is large or involves highly hazardous material, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • For small spills, use an appropriate absorbent material to contain and clean up the spill.[9]

  • Dispose of the contaminated absorbent material as hazardous waste.

Regulatory Compliance

All chemical waste disposal must comply with local, state, and federal regulations.[11] In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) set the primary guidelines. It is the responsibility of the researcher and their institution to be aware of and adhere to these regulations. For investigational drugs used in clinical research, specific guidelines for destruction must be followed.[11]

This document is intended as a guide. Always prioritize the information provided in the specific Safety Data Sheet for the product you are using and consult with your institution's EHS department for any questions or concerns regarding chemical disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.